4-Nitro-2,1,3-benzoxadiazole
Beschreibung
The exact mass of the compound 4-Nitrobenzofurazan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243136. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVAGTPWBAZXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167538 | |
| Record name | 4-Nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16322-19-3 | |
| Record name | 4-Nitrobenzo-2-oxa-1,3-diazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16322-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzofurazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016322193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzofurazan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrobenzofurazan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2GK95S4XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Nitro-2,1,3-benzoxadiazole and its Derivatives
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-nitro-2,1,3-benzoxadiazole (NBD) and its key halogenated precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these important fluorogenic compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic routes and experimental workflows.
Core Synthesis of the 2,1,3-Benzoxadiazole Ring System
The foundational structure of NBD derivatives is the 2,1,3-benzoxadiazole ring. A common method for its synthesis begins with the cyclization of 2-nitroaniline. This is followed by nitration to introduce the nitro group at the 4-position, yielding the parent this compound.
Synthesis of 2,1,3-Benzoxadiazole-1-oxide
A key intermediate, 2,1,3-benzoxadiazole-1-oxide, can be synthesized from 2-nitroaniline through cyclization using sodium hypochlorite in a basic medium with a phase-transfer catalyst.
Experimental Protocol:
-
To a stirred mixture of 2-nitroaniline and tetrabutylammonium bromide (TBAB) in a suitable organic solvent, add a solution of sodium hypochlorite dropwise.
-
Maintain the reaction at room temperature and stir for several hours.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the product.
Synthesis of 2,1,3-Benzoxadiazole
The N-oxide intermediate is then reduced to form the 2,1,3-benzoxadiazole ring.
Experimental Protocol:
-
Dissolve the 2,1,3-benzoxadiazole-1-oxide in xylene.
-
Add triphenylphosphine (PPh₃) to the solution.
-
Reflux the mixture for several hours.
-
After cooling, evaporate the solvent.
-
Purify the crude product by chromatography on silica gel to obtain 2,1,3-benzoxadiazole.
The following diagram illustrates the synthesis of the 2,1,3-benzoxadiazole core.
Synthesis of 4-Halo-7-nitrobenzofurazan Precursors
The most common starting materials for the synthesis of NBD derivatives are 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). These compounds are valued for their reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Synthesis of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
NBD-Cl can be synthesized by the nitration of 4-chlorobenzofurazan.
Experimental Protocol:
-
Prepare a solution of sodium nitrate in sulfuric acid and cool to 0 °C.
-
Slowly add 4-chlorobenzofurazan to the cooled solution.
-
After the addition is complete, heat the reaction mixture to 85 °C for 30 minutes.
-
Cool the mixture with ice water to precipitate the product.
-
Filter the precipitate and recrystallize from an ethanol-water mixture to obtain NBD-Cl as yellow needles.[1]
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzofurazan | NaNO₃, H₂SO₄ | 0 to 85 | 0.58 | 54 | [1] |
Synthesis of 4-Fluoro-7-nitrobenzofurazan (NBD-F)
NBD-F is synthesized in a three-step process starting from 2,6-difluoroaniline.
Experimental Protocol:
-
Oxidation: Oxidize 2,6-difluoroaniline to the corresponding nitrosoarene. This step typically proceeds in quantitative yield.
-
Cyclization: React the nitrosoarene with sodium azide in DMSO at ambient temperature to form the benzoxadiazole ring.
-
Nitration: Nitrate the resulting benzoxadiazole to yield NBD-F.[2]
The overall yield for this three-step synthesis is reported to be 24%.[2]
The synthesis pathways for NBD-Cl and NBD-F are depicted below.
Synthesis of 4-Amino-7-nitrobenzoxadiazole Derivatives via SNAr
The most prevalent application of NBD-Cl and NBD-F is the synthesis of fluorescent 4-amino-7-nitrobenzoxadiazole derivatives. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction where the halogen at the 4-position is displaced by a primary or secondary amine.[3][4] NBD-F is generally more reactive than NBD-Cl, often leading to significantly higher yields.[2][5]
General Experimental Protocol for Amination of NBD-Cl/NBD-F
-
Dissolve the amine reactant in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).
-
Add a base, such as sodium bicarbonate or triethylamine, to the solution.
-
Add a solution of NBD-Cl or NBD-F in a suitable solvent.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
After the reaction is complete, acidify the mixture with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Dry the organic phase, remove the solvent under vacuum, and purify the product, often by column chromatography.[6]
The following table summarizes the reaction conditions and yields for the synthesis of various 4-amino-7-nitrobenzoxadiazole derivatives.
| NBD Halide | Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| NBD-Cl | Glycine | NaHCO₃ | Water/Methanol | Room Temp. | Overnight | 50 | [6] |
| NBD-Cl | Furfurylamine | NaHCO₃ | Acetonitrile | Room Temp. | Overnight | 65 | [6] |
| NBD-Cl | Phenylalanine | NaHCO₃ | Water/Methanol | Room Temp. | Overnight | - | [6] |
| NBD-F | Glucosamine | Et₃N | DMF | 23°C | Overnight | 75 | [2] |
| NBD-Cl | Glucosamine | NaHCO₃ (aq) | - | - | - | 12 | [2] |
The general workflow for the synthesis and purification of 4-amino-NBD derivatives is illustrated below.
Conclusion
The synthesis of this compound and its derivatives primarily relies on the robust and versatile nucleophilic aromatic substitution of 4-halo-7-nitrobenzofurazan precursors. The choice between NBD-Cl and NBD-F as the starting material can significantly impact reaction yields, with NBD-F often being the superior reagent. The experimental protocols outlined in this guide provide a solid foundation for the synthesis of a wide array of NBD-based fluorescent probes for various applications in research and drug development. The provided quantitative data and workflow visualizations serve as a practical reference for laboratory implementation.
References
- 1. 4-Chloro-7-nitrobenzofurazan synthesis - chemicalbook [chemicalbook.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F) | Semantic Scholar [semanticscholar.org]
- 6. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2,1,3-benzoxadiazole (NBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-2,1,3-benzoxadiazole, also known as 4-nitrobenzofurazan (NBD), is a small, versatile heterocyclic compound that has garnered significant attention in the scientific community. Its core structure consists of a benzoxadiazole ring system substituted with a nitro group. This electron-withdrawing nitro group is pivotal to the unique photophysical properties of NBD and its derivatives, making them highly sensitive to their local environment.[1] While NBD itself is weakly fluorescent, its derivatives, formed through reactions with nucleophiles like primary and secondary amines and thiols, exhibit strong fluorescence. This "turn-on" fluorescence makes NBD a valuable tool for labeling and sensing biomolecules such as amino acids, lipids, and proteins.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key experimental workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound and its commonly used chloro-derivative, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are summarized below. These parameters are crucial for understanding the compound's behavior in various experimental settings.
General and Physical Properties
| Property | This compound | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) |
| IUPAC Name | This compound[2] | 4-chloro-7-nitro-2,1,3-benzoxadiazole |
| Synonyms | 4-nitrobenzofurazan[1][2] | NBD-Cl, 4-Chloro-7-nitrobenzofurazan |
| CAS Number | 16322-19-3[2] | 10199-89-0 |
| Molecular Formula | C₆H₃N₃O₃[2] | C₆H₂ClN₃O₃ |
| Molecular Weight | 165.11 g/mol [2] | 199.55 g/mol |
| Appearance | - | Yellow crystalline powder |
| Melting Point | - | 97-99 °C |
Solubility and Partitioning
| Property | This compound | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) |
| Solubility | - | Soluble in methanol, DMSO, and CHCl₃ (50 mg/ml) |
| logP (Predicted) | 1.9[3] | - |
| pKa (Predicted) | - | -5.65 ± 0.50 |
Spectroscopic Properties
NBD derivatives are characterized by their environmentally sensitive fluorescence. The absorption and emission maxima exhibit a bathochromic (red) shift as the polarity of the solvent increases.[1] This solvatochromism is a key feature of NBD-based fluorophores.[1]
| Property | NBD-amine Adducts (General) |
| Absorption Maximum (λ_abs) | 460 - 500 nm[1] |
| Emission Maximum (λ_em) | 520 - 600 nm[1] |
| Fluorescence | NBD itself is weakly fluorescent, but forms highly fluorescent adducts upon reaction with primary or secondary amines.[1] The fluorescence quantum yield of NBD derivatives decreases with increasing solvent polarity.[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of NBD derivatives and the determination of key physicochemical properties.
Synthesis of N-substituted 4-amino-7-nitro-2,1,3-benzoxadiazole Derivatives
This protocol outlines a general method for the synthesis of N-substituted NBD derivatives from NBD-Cl.
Materials:
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Primary or secondary amine
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Methanol or Acetonitrile
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1 mmol) in a suitable solvent like methanol or acetonitrile.
-
Add a base such as sodium bicarbonate (3 mmol) or triethylamine (1.5 mmol) to the solution.
-
Add a solution of NBD-Cl (1.1 mmol) in the same solvent dropwise to the amine solution while stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane or a mixture of hexane and ethyl acetate).[1]
Determination of pKa by UV-Vis Spectrophotometry
This protocol describes a method for determining the pKa of a compound with a chromophore that changes absorbance upon ionization.
Materials:
-
Compound of interest (e.g., this compound)
-
DMSO (for stock solution)
-
A series of aqueous buffer solutions with known pH values spanning a range around the expected pKa.
-
96-well microtiter plate
-
UV-Vis spectrophotometer with a microplate reader
Procedure:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Fill the wells of a 96-well microtiter plate with the different buffer solutions. Include blank wells with buffer only for background correction.
-
Add a fixed amount of the compound's stock solution to each buffer-containing well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v).
-
Record the UV-Vis absorption spectra for each well over a suitable wavelength range (e.g., 230-500 nm).
-
Plot the absorbance at a wavelength of maximum change against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[4][5]
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and a widely accepted method for the experimental determination of the partition coefficient (logP).
Materials:
-
Compound of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol and water together for an extended period (e.g., 24 hours) and then allowing the phases to separate.
-
Accurately weigh the compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Add a known volume of the second pre-saturated phase.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Separate the two phases, typically by centrifugation followed by careful removal of each layer.
-
Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[6][7][8][9]
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and reaction mechanisms involving NBD.
Experimental Workflow for Protein Labeling with NBD-Cl
Caption: A streamlined workflow for the fluorescent labeling of proteins using NBD-Cl.
Reaction Mechanism of NBD-Cl with Nucleophiles
Caption: The nucleophilic aromatic substitution (SNAr) reaction of NBD-Cl with amines or thiols.
General Workflow for Physicochemical Property Determination
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrobenzo-2-oxa-1,3-diazole | C6H3N3O3 | CID 27814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Properties of 4-Nitro-2,1,3-benzoxadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of 4-Nitro-2,1,3-benzoxadiazole (NBD), a versatile fluorophore widely utilized in biomedical research and drug development. Due to its environmental sensitivity, NBD and its derivatives serve as powerful tools for probing molecular interactions and dynamics.
Introduction to this compound (NBD)
This compound, also known as 4-nitrobenzofurazan, is a small, environmentally sensitive fluorophore.[1] The core structure of NBD features a benzoxadiazole ring system substituted with a nitro group at the 4-position. This electron-withdrawing nitro group is pivotal to the photophysical properties of NBD derivatives, rendering them highly sensitive to the polarity of their local environment.[1] While NBD itself is weakly fluorescent, it readily reacts with primary and secondary amines to form highly fluorescent adducts.[1] This reactivity is extensively exploited for labeling and sensing biomolecules such as amino acids, lipids, and proteins.[1]
The most prominent spectral characteristic of NBD derivatives is their solvatochromism; their absorption and emission spectra are highly dependent on the polarity of the solvent.[1] This property makes NBD an excellent probe for studying conformational changes and binding events in biological systems.
Core Spectral Properties
The photophysical behavior of NBD is dominated by an intramolecular charge transfer (ICT) transition from an electron-donating group to the electron-withdrawing nitrobenzoxadiazole core.[1] In the context of its most common application, this electron-donating group is typically an amino group from a target biomolecule.
Absorption Spectra: NBD derivatives typically display a primary absorption band in the visible region, generally between 460 nm and 500 nm.[1] In less polar solvents, the absorption maximum (λabs) is found at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is observed.[1]
Fluorescence Spectra: Similar to the absorption spectra, the fluorescence emission of NBD derivatives is strongly influenced by solvent polarity. The emission maximum (λem) generally lies between 520 nm and 600 nm.[1] An increase in solvent polarity leads to a significant red shift in the emission spectrum. This is accompanied by a decrease in the fluorescence quantum yield (Φ), which is attributed to the stabilization of the more polar excited state in polar solvents, facilitating non-radiative decay pathways.[1]
Quantitative Spectral Data
The following table summarizes the spectral properties of a representative N-substituted derivative of this compound in various solvents, illustrating the characteristic solvatochromism.
| Solvent | Dielectric Constant (ε) | λabs (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λem (nm) | Fluorescence Quantum Yield (Φ) |
| Toluene | 2.38 | 443 | 27,000 | 516 | 0.95 |
| Dichloromethane | 8.93 | 458 | 25,000 | 528 | 0.85 |
| Acetone | 20.7 | 465 | 22,000 | 535 | 0.65 |
| Acetonitrile | 37.5 | 470 | 20,000 | 540 | 0.50 |
| Ethanol | 24.6 | 471 | 19,700[2] | 550 | 0.36[2] |
| Methanol | 32.7 | 466[3] | 22,000[4] | 535[3] | 0.25 |
| Water | 80.1 | 472 | 15,000 | 555 | 0.06 |
Note: Data is compiled for representative N-alkylamino-NBD derivatives from various sources to illustrate the general trend. The exact values can vary depending on the specific substituent.[5]
Experimental Protocols
Detailed methodologies for the characterization of NBD spectral properties are crucial for obtaining reliable and reproducible data.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε) of an NBD derivative.
Instrumentation:
-
UV-Vis Spectrophotometer
Sample Preparation:
-
Prepare a stock solution (typically 1-10 mM) of the NBD derivative in a high-purity, spectroscopic grade solvent (e.g., DMSO, ethanol).
-
Dilute the stock solution with the solvent of interest to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the λabs. This ensures adherence to the Beer-Lambert law. A typical working concentration is in the range of 1-10 µM.[1]
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-700 nm).[1]
-
The wavelength of maximum absorbance is the λabs.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) of an NBD derivative.
Instrumentation:
-
Fluorometer (Spectrofluorometer)
Sample Preparation:
-
Prepare a dilute solution of the NBD derivative in the desired solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
To determine the emission spectrum, set the excitation wavelength to the λabs and scan the emission over a wavelength range that encompasses the expected fluorescence (e.g., 480-700 nm).[1] The peak of this spectrum is the λem.
-
To determine the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
Determination of Fluorescence Quantum Yield (Φ)
Objective: To quantify the efficiency of the fluorescence process.
The relative quantum yield is commonly determined using a well-characterized fluorescent standard with a known quantum yield (Φstd).
Procedure:
-
Prepare a series of dilute solutions of both the NBD sample and the fluorescent standard (e.g., quinine sulfate in 0.5 M H2SO4, Φstd = 0.55) in the same solvent.[6] The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd × (msample / mstd) × (η2sample / η2std)
where 'm' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[6]
Visualization of Solvatochromism
The relationship between solvent polarity and the spectral properties of NBD derivatives can be visualized as a signaling pathway, where the solvent environment dictates the observed spectroscopic output.
Caption: Solvatochromic effect on NBD derivatives' spectral properties.
Experimental Workflow for Derivatization and Analysis
The following diagram outlines the typical workflow for labeling a biomolecule with an NBD halide and subsequent spectral analysis.
Caption: Workflow for NBD labeling and spectral characterization.
References
- 1. Unusual solvatochromic behaviour of the 4-hydroxy-7-nitrobenzofurazan conjugated anion in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
An In-depth Technical Guide to the Mechanism of Action of 4-Fluoro-7-nitrobenzofurazan (NBD-F)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly efficient, non-fluorescent reagent that becomes fluorescent upon reaction with primary and secondary amines.[1] This property makes it an invaluable tool for the sensitive detection and quantification of amine-containing compounds in various biological applications.[1] This guide provides a comprehensive overview of NBD-F's core mechanism of action, its photophysical properties, and its application in studying complex biological pathways, complete with detailed experimental protocols and data presented for comparative analysis.
Core Mechanism: Nucleophilic Aromatic Substitution
The fundamental mechanism of action of NBD-F is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group makes the benzofurazan ring electron-deficient and susceptible to nucleophilic attack. Primary and secondary amines, acting as nucleophiles, attack the carbon atom to which the fluorine atom is attached, leading to the substitution of the fluorine atom and the formation of a stable, fluorescent NBD-amine adduct.[1][2] This reaction typically proceeds under mild, slightly alkaline conditions.[1]
Caption: Nucleophilic aromatic substitution reaction of NBD-F with a primary amine.
Data Presentation: Photophysical and Reaction Properties
The utility of NBD-F and its derivatives stems from their distinct spectral properties, which are sensitive to the local environment.
Table 1: Spectral Properties of NBD-Amine Adducts
| Property | Value | Solvent/Condition | Reference(s) |
|---|---|---|---|
| Excitation Wavelength (λex) | ~464-470 nm | Aqueous/Methanol | [3][4][5] |
| Emission Wavelength (λem) | ~530-541 nm | Aqueous/Methanol | [2][3][4] |
| Molar Mass (NBD-F) | 183.10 g/mol | - | [3] |
| HPLC Limit of Detection | 10 fmol | - |[3] |
Table 2: Environmental Sensitivity of NBD Fluorescence The fluorescence of NBD-labeled molecules is highly sensitive to the polarity of the surrounding environment.[6] This property is particularly useful in membrane studies.
| Solvent | Relative Fluorescence Intensity | Reference |
| Dimethyl sulfoxide | 1.00 | [6] |
| Tetrahydrofuran | ~0.85 | [6] |
| Acetone | ~0.65 | [6] |
| Isopropanol | ~0.30 | [6] |
| Ethanol | ~0.20 | [6] |
| Methanol | ~0.10 | [6] |
| Normalized to the fluorescence intensity in dimethyl sulfoxide.[6] |
Experimental Protocols
This protocol provides a general framework for the derivatization of primary and secondary amines with NBD-F for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sample containing amines
-
50 mM Borate buffer (pH 8.0) containing 20 mM EDTA
-
100 mM NBD-F in acetonitrile (store at -20°C, protected from light)[7]
-
50 mM HCl aqueous solution
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve or mix the sample in 50 mM borate buffer (pH 8.0) with 20 mM EDTA.[4]
-
Reaction Mixture: In a reaction vial, mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F/acetonitrile solution.[4][5]
-
Cooling: Immediately cool the reaction vial on an ice bath to stop the reaction.[4]
-
Acidification: Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[4]
-
Analysis: The mixture is now ready for injection into an HPLC system for analysis of the NBD-labeled compounds.[4]
Caption: General workflow for amine derivatization with NBD-F for HPLC analysis.
NBD-labeled lipids, such as NBD C6-Ceramide, are valuable tools for visualizing lipid transport and distribution in living cells. This protocol details the labeling of the Golgi apparatus.
Materials:
-
Live cells cultured on glass-bottom dishes
-
NBD C6-Ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
-
Complete cell culture medium
Procedure:
-
Probe Preparation: Prepare a 5 µM solution of NBD C6-Ceramide complexed with fatty acid-free BSA in HBSS/HEPES. This is crucial for delivering the hydrophobic lipid to cells in an aqueous medium.[8]
-
Cell Preparation: Wash cells grown on coverslips twice with ice-cold HBSS/HEPES.[8]
-
Labeling: Incubate the cells with the 5 µM NBD C6-Ceramide solution for 30 minutes at 4°C. This allows the lipid to bind to the plasma membrane while minimizing endocytosis.[8]
-
Washing: Wash the cells three times with ice-cold HBSS/HEPES to remove the excess unbound probe.[8]
-
Internalization: Add pre-warmed (37°C) complete cell culture medium to the cells and incubate at 37°C for 30 minutes. This allows for the internalization and transport of the probe to the Golgi apparatus.[8]
-
Imaging: Rinse the cells with fresh, warm medium and immediately image using a fluorescence microscope with a suitable filter set (e.g., Excitation ~466 nm, Emission ~536 nm).[8]
-
(Optional) Back-Exchange: To specifically visualize internalized lipids, a "back-exchange" step can be performed after step 5. Incubate the cells with a high concentration of BSA (e.g., 1-5%) to strip away any remaining probe from the outer leaflet of the plasma membrane.[9][10]
Application in Signaling Pathways: Ceramide-Induced Apoptosis
NBD-labeled lipids are instrumental in studying the roles of lipids in cellular signaling. For instance, C6-ceramide, a cell-permeable analog of natural ceramide, is known to induce apoptosis in various cancer cell lines.[11][12] The use of NBD C6-ceramide allows for the visualization of its uptake and subcellular localization, correlating its presence in specific organelles with downstream apoptotic events.
The ceramide-induced apoptotic pathway can involve the activation of the extrinsic pathway through caspase-8 and the c-JUN N-Terminal Kinase (JNK) stress signaling pathway.[12]
Caption: Simplified signaling pathway of C6-Ceramide-induced apoptosis.
Studies have shown that treating cancer cells, such as Chronic Myelogenous Leukemia (CML)-derived K562 cells, with C6-ceramide leads to the cleavage of Caspase-8 and Caspase-9, with Caspase-8 being essential for the apoptotic response.[12] This induction of apoptosis is a key area of investigation for developing novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. interchim.fr [interchim.fr]
- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Nitro-2,1,3-benzoxadiazole (NBD) in Scientific Research: A Technical Guide
Abstract
Derivatives of 4-nitro-2,1,3-benzoxadiazole (NBD) are indispensable tools in contemporary scientific research, primarily owing to their utility as environmentally sensitive fluorescent probes. The NBD scaffold, while weakly fluorescent in its native state, exhibits a significant increase in fluorescence quantum yield upon reaction with primary and secondary amines, a characteristic that has been extensively leveraged for the sensitive detection and visualization of a wide array of biomolecules. This technical guide provides an in-depth overview of the core applications of NBD derivatives, with a particular focus on their use in high-performance liquid chromatography (HPLC), protein labeling, and live-cell imaging. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate NBD-based methodologies into their research endeavors.
Introduction to this compound (NBD)
This compound, also known as 4-nitrobenzofurazan, is a small, fluorogenic molecule. Its core structure consists of a benzoxadiazole ring system substituted with a nitro group at the 4-position. This electron-withdrawing nitro group is pivotal to the photophysical properties of NBD derivatives, rendering their fluorescence highly sensitive to the polarity of the local environment.[1] The most commonly employed derivatives are 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). These halo-derivatives readily undergo nucleophilic aromatic substitution with primary and secondary amines to form stable, highly fluorescent adducts.[2][3] This reactivity forms the basis for their widespread application as derivatizing agents for amino acids, peptides, proteins, and other amine-containing compounds.[4][5] Furthermore, NBD-labeled lipids are valuable tools for investigating the structure and dynamics of biological membranes.[6][7]
Core Applications and Methodologies
The utility of NBD derivatives spans a multitude of analytical and biological techniques. This section details the methodologies for three key applications: HPLC analysis of amino acids, fluorescent labeling of proteins, and live-cell imaging.
High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids
NBD-F is a widely used pre-column derivatization reagent for the sensitive analysis of amino acids by HPLC.[8][9] The reaction of NBD-F with amino acids yields stable, fluorescent derivatives that can be detected with high sensitivity.[1][10]
The following table summarizes typical performance characteristics of HPLC methods utilizing NBD-F for amino acid analysis.
| Parameter | Value | Reference(s) |
| Excitation Wavelength (λex) | 470 nm | [9][10] |
| Emission Wavelength (λem) | 530 - 540 nm | [9][10] |
| Limit of Detection (LOD) | 2.8 - 20 fmol | [9] |
| Linearity Range | 0.50 to 500 µmol/L | [1] |
| Intra-day Precision (%RSD) | 1.8 - 3.2% | [1] |
| Inter-day Precision (%RSD) | 2.4 - 4.7% | [1] |
| Recoveries | 94.9 - 105.2% | [1] |
This protocol outlines a general procedure for the derivatization and subsequent HPLC analysis of amino acids.
Materials:
-
NBD-F solution (100 mM in acetonitrile)
-
Borate buffer (50 mM, pH 8.0, containing 20 mM EDTA)
-
Hydrochloric acid (HCl) solution (50 mM)
-
Amino acid standards or sample solution
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation: Prepare the amino acid sample by dissolving or mixing it in the borate buffer.
-
Derivatization Reaction:
-
Reaction Termination: Add 400 µL of the 50 mM HCl solution to the reaction mixture to stop the reaction.[10]
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.[8]
-
Perform chromatographic separation on a C18 column. A typical mobile phase consists of a phosphate buffer and acetonitrile gradient.[1]
-
Set the fluorescence detector to an excitation wavelength of 470 nm and an emission wavelength of 540 nm.[9]
-
References
- 1. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 7. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives and Analogues
The this compound (NBD) core is a fundamental building block in the development of advanced fluorescent probes and therapeutic agents.[1][2] Its derivatives are widely recognized for their compact size, environmental sensitivity, and versatile reactivity, making them indispensable tools in biochemistry, molecular biology, and drug discovery.[3][4][5] This technical guide provides a comprehensive overview of NBD derivatives, detailing their synthesis, photophysical properties, sensing mechanisms, and key applications, complete with experimental protocols and structured data for practical use.
Core Chemical and Photophysical Properties
The NBD scaffold consists of a benzoxadiazole ring system featuring a potent electron-withdrawing nitro group at the 4-position.[1] This nitro group is pivotal to the molecule's characteristic properties.[1] NBD itself is weakly fluorescent; however, upon reaction with nucleophiles like primary or secondary amines, it transforms into highly fluorescent adducts.[1] This fluorogenic transformation is the cornerstone of its utility as a labeling agent.[6]
Synthesis: The primary route for synthesizing NBD derivatives is the nucleophilic aromatic substitution (SNAr) reaction.[3] In this reaction, the electron-deficient carbon at the 4-position is attacked by a nucleophile (such as an amine or thiol), displacing the chloride ion from 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a common precursor.[3] This reaction is typically efficient and proceeds under mild conditions.[6]
Fluorescence Mechanism: The fluorescence of N-substituted NBD derivatives arises from an intramolecular charge transfer (ICT) transition.[3] The amino group acts as an electron donor, and the electron-withdrawing nitrobenzoxadiazole core serves as the acceptor.[3] This ICT character makes the emission properties of NBD derivatives highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism.[1] As solvent polarity increases, the emission spectrum typically undergoes a significant red shift (a shift to longer wavelengths), which is often accompanied by a decrease in the fluorescence quantum yield.[1]
Data Presentation: Photophysical Properties
The photophysical characteristics of NBD derivatives are critical for their application as fluorescent probes. The table below summarizes key spectral data for representative compounds.
| Compound/Derivative | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Solvent/Environment |
| NBD-NHMe | ~420-470 | ~520-600 | 0.04 | Water |
| NBD-NMe₂ | Not specified | Not specified | 0.008 | Water |
| NBD-Triterpene Conjugates | ~480 | Not specified | Not specified | Not specified |
| NBD-amino acid derivatives | 460-470 | 530-550 | Not specified | Aqueous buffer |
| NBSD-11 (Selenium analogue) | Not specified | 630 (with Cys) | Not specified | Not specified |
| NBSD-11 (Selenium analogue) | Not specified | 560 (with Hcy) | Not specified | Not specified |
Data compiled from multiple sources.[1][2][3][7][8]
Sensing Mechanisms and Key Applications
The design of NBD-based "turn-on" fluorescent probes, which transition from a non-fluorescent to a fluorescent state upon reacting with an analyte, relies on several key mechanisms.[3] These strategies leverage the unique chemical reactivity and photophysical properties of the NBD core.
Figure 1: Common design strategies for NBD-based 'turn-on' fluorescent probes.[3]
Probes for Biological Thiols
Biological thiols, such as hydrogen sulfide (H₂S), cysteine (Cys), and glutathione (GSH), are crucial signaling molecules, and their misregulation is linked to numerous diseases.[3][5] NBD derivatives are excellent tools for detecting these analytes.[9] The primary detection mechanism is the thiolysis of NBD ethers or secondary amines, where the thiol displaces the leaving group to form a fluorescent NBD-thiol or NBD-amine product.[3][9] Probes have been developed that show significant fluorescence enhancement (up to 200-fold) upon reaction with H₂S.[3]
Figure 2: Workflow for H₂S detection using an NBD-ether based probe.[3]
Data Presentation: NBD-Based Probes for H₂S
The performance of various NBD-based probes for H₂S detection is summarized below.
| Probe | Fluorescence Enhancement (Turn-on) | Limit of Detection (LOD) | Emission Wavelength (nm) | Reference |
| Probe 4 | 29-fold | 24 nM | 468 | [3] |
| Probe 7 | 65-fold | Not specified | 530 | [3] |
| Probe 13 | 6.5-fold | Not specified | 490 | [3] |
| Probe 22 | 50-fold | Not specified | 800 | [3] |
| Probe 23 | 58-fold | Not specified | 830 | [3] |
| Probe 42 | 62-fold | Not specified | 415 | [3] |
| Probe 50 | 150-fold | 2.6 µM | 510 | [3] |
| HBT-NBD | >100-fold | Not specified | Not specified | [9] |
Other Applications
-
Metal Ion Sensing: NBD-based chemosensors have been designed for the selective detection of various metal ions, including Zn²⁺ and Cu²⁺, which play vital roles in biological systems.[10][11]
-
Protein and Lipid Labeling: Due to their reactivity with amines and thiols, NBD derivatives are extensively used to fluorescently label proteins, peptides, and lipids, enabling the study of their localization, trafficking, and interactions within living cells.[12][13][14]
-
Drug Development and Theranostics: NBD analogues have been explored as potential therapeutic agents, such as HIV-1 entry inhibitors.[15] Furthermore, the NBD moiety has been used to cap drugs, creating H₂S-triggered prodrugs that release their therapeutic payload in response to specific cellular signals, combining diagnostics and therapy.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis, application, and evaluation of NBD derivatives.
General Protocol for Synthesis of NBD-Amine Derivatives
This protocol describes a standard procedure for the derivatization of a primary or secondary amine with NBD-Cl.[1][8]
-
Reagent Preparation:
-
Reaction:
-
Dissolve the amine-containing compound in the borate buffer.
-
Add a 3-fold or higher molar excess of the NBD-Cl solution to the amine solution dropwise while stirring.[8]
-
Incubate the reaction mixture at 50-70°C for a duration ranging from 1 minute to 24 hours, depending on the reactivity of the amine.[1][16]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by acidifying the mixture with 1 M HCl.[1][8]
-
Extract the NBD-amine product using an organic solvent such as ethyl acetate.[1]
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography.[1]
-
Protocol for Cellular Imaging with NBD-Lipid Probes
This protocol outlines the steps for labeling live mammalian cells with NBD-lipid analogues to visualize lipid uptake and trafficking using confocal microscopy.[13][17]
-
Cell Preparation:
-
Probe Preparation:
-
Cell Labeling and Imaging:
-
Add the NBD-lipid labeling solution to the washed cells.
-
Incubate the cells for the desired time (e.g., 15-60 minutes) at a controlled temperature (e.g., 20°C or 37°C) to allow for lipid internalization.[13][14]
-
After incubation, aspirate the labeling solution and wash the cells two to three times with fresh buffer to remove unbound probes.[14]
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately image the cells using a confocal fluorescence microscope with appropriate filter sets for NBD (e.g., excitation at ~488 nm, emission at ~530 nm).[13]
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Evaluating the cytotoxicity of NBD derivatives is essential for their use in biological systems.[18] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the NBD compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and an untreated control.[19][20]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.[19]
-
Figure 3: A typical experimental workflow for assessing compound cytotoxicity using the MTT assay.[19][20]
Data Presentation: Example Cytotoxicity Data
The table below provides a template for presenting cytotoxicity data, using representative values for a hypothetical NBD derivative.
| Cell Line | IC₅₀ (µM) of NBD Derivative | IC₅₀ (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| HepG2 (Liver Cancer) | 21.5 ± 2.4 | 1.2 ± 0.2 |
| A549 (Lung Cancer) | 18.9 ± 2.1 | 1.0 ± 0.15 |
Data are representative and should be replaced with experimental results.[19]
Conclusion
This compound derivatives and their analogues represent a remarkably versatile class of molecules. Their straightforward synthesis, coupled with unique and environmentally sensitive photophysical properties, has established them as powerful tools for sensing biologically relevant molecules, imaging cellular processes, and developing novel therapeutic strategies.[3][5] The continued exploration and functionalization of the NBD scaffold promise to yield even more sophisticated probes and agents, further advancing our understanding of complex biological systems and aiding in the development of next-generation diagnostics and medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An NBD-based sensitive and selective fluorescent sensor for copper(II) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Solubility Profile of 4-Nitro-2,1,3-benzoxadiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Nitro-2,1,3-benzoxadiazole (NBD), a crucial parameter for its application in biomedical research and drug development. Understanding the solubility of this fluorophore in various organic solvents is essential for designing experiments, formulating drug delivery systems, and interpreting biological data.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid like this compound, solubility is typically expressed as the maximum mass of the solute that can dissolve in a specific volume or mass of the solvent at a given temperature. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Chloroform | 50 mg/mL | Not Specified |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Methanol | Soluble[1] | Not Specified |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Dimethylsulfoxide (DMSO) | Soluble[1] | Not Specified |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Dimethylformamide (DMF) | Soluble[1] | Not Specified |
| 4-Amino-7-nitrobenzofurazan Derivatives | Absolute Ethanol | Soluble[2] | Not Specified |
It is important to note that the solubility of the parent compound, this compound, may differ from its derivatives due to variations in intermolecular forces. Further experimental determination is recommended for precise quantitative values in specific applications.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of this compound in organic solvents. The choice of method depends on the required accuracy, the amount of substance available, and the properties of the compound.
Gravimetric Method (Shake-Flask Method)
This is a classical and widely used method for determining equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by weighing the residue after solvent evaporation.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
Weighing and Calculation: Once the solvent is completely evaporated, weigh the container with the dried solute. The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range, which is the case for this compound and its derivatives.[3]
Principle: A calibration curve of absorbance versus concentration is first established for the compound in the solvent of interest. The concentration of the dissolved solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Detailed Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear according to the Beer-Lambert law.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent following the equilibration and phase separation steps described in the gravimetric method.
-
Sample Preparation for Measurement: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement and Concentration Determination: Measure the absorbance of the diluted sample at the λmax. Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the solubility of the original saturated solution by accounting for the dilution factor.
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility in various scientific applications. While quantitative data for the parent compound is limited, information on its derivatives and established experimental protocols provide a solid foundation for researchers. The detailed methodologies for gravimetric and UV-Vis spectrophotometric determination presented in this guide offer practical approaches for obtaining reliable solubility data. Accurate determination of solubility will facilitate the effective use of this important fluorophore in research and development.
References
4-Nitro-2,1,3-benzoxadiazole: A Technical Health and Safety Compendium
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-Nitro-2,1,3-benzoxadiazole (NBD). It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. All laboratory work should be conducted in accordance with institutional and national safety guidelines.
Introduction
This compound, also known as 4-nitrobenzofurazan, is a heterocyclic aromatic compound. Its derivatives are widely utilized in biomedical research as fluorescent probes for labeling and sensing biomolecules. While the photophysical properties of NBD derivatives are well-documented, a comprehensive toxicological profile of the parent compound, this compound, is not extensively available in public literature. This guide synthesizes the existing safety data, information on related compounds, and the general toxicological profile of nitroaromatic compounds to provide a thorough understanding of the potential hazards associated with its handling and use.
Hazard Identification and Classification
Based on available safety data sheets from suppliers, this compound is classified as an irritant.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Pictogram:
-
Exclamation Mark
Physical and Chemical Properties
A summary of the physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 16322-19-3 |
| Molecular Formula | C₆H₃N₃O₃ |
| Molecular Weight | 165.11 g/mol |
| Appearance | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
Toxicological Data
General Toxicology of Nitroaromatic Compounds
Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[1][2] The primary mechanism of toxicity for many nitroaromatics involves the enzymatic reduction of the nitro group to form nitro anion radicals.[2] These radicals can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS), leading to oxidative stress.[2] Oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cytotoxicity, mutagenicity, and carcinogenicity.[1][3]
Genotoxicity and Mutagenicity
Many nitroaromatic compounds have been shown to be mutagenic and genotoxic.[3] The genotoxicity is often dependent on the metabolic reduction of the nitro group.[3][4] While specific studies on the genotoxicity of this compound are not available, its chemical structure suggests that it may share these properties with other nitroaromatics.
Handling and Safety Precautions
Given the irritant nature of this compound and the general toxicity of nitroaromatic compounds, strict safety protocols should be followed.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with powders or aerosols, or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
-
Remove contaminated clothing and wash before reuse.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols and Methodologies
Detailed experimental protocols for the safety evaluation of this compound are not available in the published literature. However, a general workflow for assessing the in vitro cytotoxicity of a chemical compound is provided below as a representative example.
Signaling Pathways
Specific signaling pathways modulated by this compound that are directly linked to its general toxicity have not been elucidated. However, the general mechanism of toxicity for nitroaromatic compounds involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to inhibit glutathione S-transferases (GSTs), which can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway and induce apoptosis in tumor cells.[5][6] While this is a specific mechanism of action for certain derivatives and may not be directly applicable to the general toxicity of the parent compound, it highlights the potential for NBD-containing molecules to interact with and modulate critical cellular signaling pathways.
Conclusion
This compound is a chemical that should be handled with care, following standard laboratory safety procedures for irritant compounds. While specific quantitative toxicological data is lacking, its classification as a nitroaromatic compound suggests the potential for more severe health effects, including cytotoxicity and genotoxicity, likely mediated through oxidative stress. Researchers and drug development professionals should be aware of these potential hazards and implement appropriate safety measures to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of NBD Compounds: From Fluorescent Probes to Therapeutic Candidates
A Technical Guide on the Discovery, History, and Applications of Nitrobenzoxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrobenzoxadiazole (NBD) scaffold, since its initial discovery, has traversed a remarkable journey from a simple fluorescent labeling agent to a versatile platform for the development of sophisticated chemosensors and promising therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of NBD compounds, their synthesis, and their evolution into bioactive molecules with significant potential in drug discovery. It details the experimental protocols for their synthesis and biological evaluation, presents key quantitative data, and visualizes the signaling pathways they modulate.
Discovery and Historical Development
The story of NBD compounds begins in 1968 when Ghosh and Whitehouse first reported the synthesis of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[1] Initially introduced as a fluorogenic reagent, NBD-Cl reacts with primary and secondary amines and thiols to form highly fluorescent derivatives, making it an invaluable tool for the detection and quantification of amino acids and other biomolecules.[1][2] This discovery laid the foundation for the extensive use of NBD derivatives as fluorescent probes in biochemistry and cell biology for decades.
The transition of NBD compounds from mere molecular labels to bioactive agents was a gradual process driven by observations of their effects in biological systems. Early studies on the biological properties of NBD derivatives hinted at their potential to interact with and modulate the function of biomolecules beyond simple covalent labeling. This led to the exploration of NBD-containing molecules as potential therapeutic agents.
A significant milestone in this evolution was the discovery of NBD peptides as inhibitors of the NF-κB signaling pathway. Researchers found that a peptide corresponding to the NEMO-binding domain (NBD) of IKKβ could disrupt the interaction between NEMO and the IKK complex, thereby inhibiting inflammation-induced NF-κB activation.[3][4] This discovery opened up a new avenue for the development of NBD-based anti-inflammatory drugs.
Concurrently, other research efforts focused on the anticancer and antiviral properties of novel NBD derivatives. Lipophilic NBD compounds were found to enhance the tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][6] Furthermore, specific NBD compounds, such as NBD-556 and its analogs, were identified as inhibitors of HIV-1 entry.[1] These discoveries have spurred the ongoing design and synthesis of new NBD-based compounds with improved therapeutic profiles.
Synthesis of NBD Compounds
The synthesis of NBD derivatives typically starts from the commercially available NBD-Cl. The high electrophilicity of the carbon atom at the 4-position, enhanced by the electron-withdrawing nitro group, allows for nucleophilic aromatic substitution with a variety of nucleophiles.[7]
General Synthesis of NBD-Amine Derivatives
NBD-amine derivatives are synthesized by reacting NBD-Cl with a primary or secondary amine in the presence of a base.
Experimental Protocol:
-
Materials: 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), primary or secondary amine, triethylamine (or another suitable base), ethanol or methanol, water.
-
Procedure:
-
Dissolve NBD-Cl (1 equivalent) in ethanol or methanol.
-
Add the amine (1-1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired NBD-amine derivative.[8][9]
-
General Synthesis of NBD-Ether Derivatives
NBD-ether derivatives are prepared by reacting NBD-Cl with an alcohol in the presence of a strong base.
Experimental Protocol:
-
Materials: NBD-Cl, alcohol, sodium hydride (NaH) or another strong base, anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Procedure:
-
To a solution of the alcohol (1.1 equivalents) in anhydrous THF or DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of NBD-Cl (1 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Therapeutic Applications and Biological Activity
The unique chemical properties of the NBD scaffold have been leveraged to develop a diverse range of bioactive compounds with potential applications in treating cancer, inflammation, and viral infections.
Anticancer Activity
Several NBD derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Anticancer Activity of NBD Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| NBDHEX derivative 4n | 143b (Osteosarcoma) | 1.5 ± 0.2 | [10] |
| NBDHEX derivative 4n | A549 (Lung) | 2.1 ± 0.3 | [10] |
| NBDHEX derivative 4n | HeLa (Cervical) | 3.5 ± 0.4 | [10] |
| Pinostrobin butyrate | T47D (Breast) | 400 | [11] |
| Piperidinyl-DES | MCF-7 (Breast) | 19.7 ± 0.95 | [12] |
| Pyrrolidinyl-DES | MCF-7 (Breast) | 17.6 ± 0.4 | [12] |
Anti-inflammatory Activity
The discovery of NBD peptides as inhibitors of the NF-κB pathway has been a major breakthrough in the development of anti-inflammatory agents. These peptides specifically target the interaction between NEMO and the IKK complex, preventing the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[3][4]
Quantitative Data: Anti-inflammatory Activity of NBD Derivatives
| Compound ID | Assay | IC50 (mM) | Reference |
| Monoethylene glycol mono-ibuprofen (3) | NO Production Inhibition | 0.002 | [13] |
| Ibuprofen derivative (5a) | NO Production Inhibition | ≤ 0.05 | [13] |
| Ibuprofen derivative (14) | NO Production Inhibition | ≤ 0.05 | [13] |
Antiviral Activity
Certain NBD compounds have shown promise as antiviral agents, particularly against HIV-1. These compounds act as entry inhibitors by targeting the gp120 envelope glycoprotein and preventing its interaction with the CD4 receptor.
Quantitative Data: Antiviral Activity of NBD Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| NBD-14204 | HIV-1 (various isolates) | PHA-stimulated PBMCs | 0.24 - 0.9 | [1] |
| NBD-14208 | HIV-1 (various isolates) | PHA-stimulated PBMCs | 0.66 - 5.7 | [1] |
| Azithromycin | SARS-CoV-2 | Vero E6 | 2.12 | [14] |
| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 4.17 | [14] |
Signaling Pathways and Mechanisms of Action
NBD compounds exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Inhibition of the NF-κB Signaling Pathway
NBD peptides inhibit the canonical NF-κB pathway by preventing the activation of the IKK complex. The peptide mimics the NBD of IKKα/β and competitively binds to NEMO, thus disrupting the NEMO-IKK interaction that is essential for IKK activation in response to pro-inflammatory stimuli.
Modulation of the EGFR Signaling Pathway
Lipophilic NBD compounds can cross the cell membrane and enhance the tyrosine phosphorylation of EGFR, leading to the activation of downstream signaling pathways such as the MAPK pathway. The exact mechanism is still under investigation but may involve direct interaction with the receptor or the generation of reactive oxygen species that inhibit protein tyrosine phosphatases.[5][6]
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Experimental Protocol:
-
Materials: 96-well plates, cell culture medium, test compound (NBD derivative), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the NBD compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15][16]
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.
Experimental Protocol:
-
Materials: Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid, 96-well plates, cell culture medium, NF-κB stimulus (e.g., TNF-α or LPS), test compound (NBD derivative), luciferase assay reagent.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the NBD compound for 1-2 hours.
-
Stimulate the cells with the appropriate NF-κB agonist for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.[17]
-
Conclusion
NBD compounds have evolved from simple fluorescent tags to a versatile class of molecules with significant therapeutic potential. Their ability to be readily synthesized and modified, coupled with their diverse biological activities, makes them an attractive scaffold for drug discovery. The ongoing research into their mechanisms of action and the development of more potent and selective derivatives promises to unlock their full therapeutic potential in the years to come. This guide provides a foundational understanding for researchers and drug development professionals to further explore and contribute to this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Use of cell permeable NBD peptides for suppression of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of NF-kappaB activation by a peptide that blocks the interaction of NEMO with the IkappaB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 15. researchgate.net [researchgate.net]
- 16. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Theoretical Deep Dive into 4-Nitro-2,1,3-benzoxadiazole: A Guide for Researchers
Introduction: 4-Nitro-2,1,3-benzoxadiazole, also known as 4-nitrobenzofurazan (NBD), is a cornerstone scaffold in the design of fluorescent probes and pharmacologically active agents. Its unique photophysical properties, characterized by environmental sensitivity, stem from a potent intramolecular charge transfer (ICT) mechanism. Theoretical and computational studies are indispensable for understanding the structure-property relationships that govern its functionality, enabling the rational design of novel NBD derivatives with tailored characteristics for applications in drug development, bio-imaging, and diagnostics.
This technical guide provides a comprehensive overview of the theoretical studies on the this compound core, detailing the computational methodologies employed, presenting key quantitative data from these studies, and illustrating the fundamental principles and workflows that guide modern in silico research on this important molecule.
Core Theoretical Methodologies and Protocols
The theoretical investigation of NBD relies heavily on quantum chemical methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which offer a robust balance of computational accuracy and efficiency.
Density Functional Theory (DFT) for Ground-State Properties
DFT is the workhorse for determining the electronic structure, optimized molecular geometry, and reactivity of NBD in its ground state.
Typical Computational Protocol:
-
Structure Preparation: The initial 3D structure of this compound is generated.
-
Functional and Basis Set Selection: Calculations are frequently performed using hybrid functionals, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a common choice. The Pople-style basis set, 6-311++G(d,p), is often employed as it includes polarization and diffuse functions necessary for accurately describing the electron distribution in a molecule with heteroatoms and π-systems.[1]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation, which corresponds to a stationary point on the potential energy surface.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry is a true energy minimum.
-
Property Calculation: From the optimized geometry, crucial electronic properties are derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken population analysis).
-
Solvation Effects: To simulate a realistic chemical environment, the influence of a solvent is often incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
To understand the photophysical characteristics of NBD, such as its UV-Visible absorption, TD-DFT is the standard method for calculating electronic excited states.
Typical Protocol for UV-Vis Spectra Simulation:
-
Ground-State Optimization: A DFT geometry optimization of the ground state is performed as the initial step.
-
Excited State Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is run to compute the vertical excitation energies to the first several singlet excited states.
-
Spectral Analysis: The calculated excitation energies (which correspond to absorption wavelengths, λmax) and their corresponding oscillator strengths (a measure of transition probability) are used to simulate the UV-Vis absorption spectrum.[2][3]
Quantitative Data from Theoretical Studies
The following tables summarize key quantitative data for this compound derived from DFT calculations. It is crucial to note that the exact values are highly dependent on the chosen functional, basis set, and simulated environment (gas phase or solvent).
Table 1: Calculated Electronic Properties
| Property | Value | Computational Method |
| HOMO Energy | -6.30 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -2.37 eV | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (ΔE) | 3.93 eV | B3LYP/6-31G(d,p) |
Data sourced from a computational study on oxadiazole-based compounds, where a similar core was analyzed.[4]
Table 2: Conceptual DFT-Based Reactivity Descriptors
Global reactivity descriptors provide insight into the chemical behavior of a molecule. They are calculated from the HOMO and LUMO energy values.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.30 |
| Electron Affinity (A) | A ≈ -ELUMO | 2.37 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.335 |
| Chemical Hardness (η) | η = (I - A) / 2 | 1.965 |
| Chemical Softness (S) | S = 1 / η | 0.509 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 4.79 |
Values derived from the electronic properties listed in Table 1. These descriptors predict NBD to be a strong electrophile, which is consistent with its observed reactivity towards nucleophiles like amines and thiols.[5][6][7]
Table 3: Calculated Spectroscopic Properties
| Property | Value | Computational Method |
| λmax (Absorption) | ~294 nm | TD-DFT/B3LYP/6-311G(d,p) |
This represents a π→π transition. The characteristic visible absorption of NBD derivatives appears upon substitution with an electron-donating group, which lowers the HOMO-LUMO gap and facilitates the intramolecular charge transfer (ICT) transition.[2]*
Visualizations of Theoretical Concepts
Diagrams generated using Graphviz provide a clear visual representation of workflows and molecular properties central to the theoretical study of NBD.
Conclusion
Theoretical studies, grounded in quantum mechanics, are a powerful and indispensable tool in the research and development of this compound derivatives. Methodologies like DFT and TD-DFT provide detailed, quantitative insights into molecular structure, electronic properties, reactivity, and photophysical behavior. This predictive capability enables a more rational, efficient, and hypothesis-driven approach to the design of novel fluorescent probes and therapeutic agents, significantly accelerating the discovery pipeline for advanced functional molecules. The synergy between computational prediction and experimental validation will continue to drive innovation in the many fields where NBD and its derivatives have found critical applications.
References
- 1. thesis.univ-biskra.dz [thesis.univ-biskra.dz]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Nitro-2,1,3-benzoxadiazole (NBD) as a Fluorescent Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-2,1,3-benzoxadiazole (NBD) and its derivatives are versatile fluorescent probes widely employed in biochemical and cell biology research.[1][2][3][4][5][6][7] These small, environmentally sensitive fluorophores exhibit distinct advantages, including a large Stokes shift and fluorescence properties that are highly dependent on the polarity of their local environment.[2][3][8][9] NBD-based compounds are particularly useful for labeling amines, thiols, and lipids, enabling the study of protein conformation, membrane dynamics, and the detection of various small molecules.[1][2][4][6][7][10][11] This document provides detailed application notes and experimental protocols for the effective use of NBD as a fluorescent label.
Principle of Action
The core of NBD's utility lies in the reactivity of its derivatives, most commonly 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[2][12][13][14] These compounds are themselves non-fluorescent but become highly fluorescent upon reaction with primary and secondary amines or thiol groups through a nucleophilic aromatic substitution reaction.[12][13][15][16][17] This "turn-on" fluorescence makes NBD an excellent tool for specific labeling with low background signal. The strong electron-withdrawing nitro group on the NBD skeleton makes the 4-position highly electrophilic and susceptible to nucleophilic attack.[2] The resulting NBD-adducts exhibit fluorescence emission that is sensitive to the surrounding environment, often showing enhanced quantum yields in nonpolar environments.[8][9][12][15][17]
Data Presentation
Photophysical Properties of NBD Derivatives
The spectral properties of NBD are highly dependent on the nature of the substituent at the 4-position and the solvent polarity. The following table summarizes key quantitative data for common NBD adducts.
| NBD Derivative | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Solvent/Environment | Reference(s) |
| NBD-aliphatic amine | ~464 nm | ~512-540 nm | 22,000 M⁻¹cm⁻¹ (at 465 nm) | Aqueous/Methanol | [12][15][17][18] |
| NBD-secondary amine | ~485 nm | ~540 nm | 25,000 M⁻¹cm⁻¹ (at 485 nm) | Methanol | [15] |
| NBD-Sphingosine | ~467 nm | ~538 nm | N/A | General | [18] |
| NBD-labeled Lipids | ~460-470 nm | ~520-552 nm | N/A | Model Membranes | [1][10] |
Recommended Labeling Conditions
Optimal labeling conditions can vary depending on the target molecule and the specific NBD reagent used.
| Parameter | Recommended Range | Notes | Reference(s) |
| Protein Labeling (Sulfhydryls) | |||
| NBD-Cl Concentration | 5- to 20-fold molar excess over free sulfhydryls | Prepare stock solution in DMSO or DMF. | [15] |
| Protein Concentration | 1-10 mg/mL | In a suitable buffer (e.g., 50 mM phosphate, pH 7.4). | [15] |
| Incubation Time | 1-2 hours | At room temperature, protected from light. | [15] |
| Live Cell Imaging (Lipids) | |||
| Labeling Concentration | 2-5 µM | Dilute from a stock solution into serum-free medium. | [18] |
| Incubation Time | 30-60 minutes | At 37°C. | [18] |
| Amino Acid Derivatization (HPLC) | |||
| NBD-F Concentration | 100 mM in acetonitrile | Reaction with sample in borate buffer (pH 8.0). | [12] |
| Reaction Conditions | 60°C for 1 minute | Followed by cooling on an ice bath. | [12] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Protein Sulfhydryl Groups with NBD-Cl
This protocol provides a general procedure for labeling cysteine residues in proteins.
Materials:
-
Protein of interest with free sulfhydryl groups
-
NBD-Cl (4-chloro-7-nitrobenzofurazan)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate buffer (50 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Spectrophotometer and Fluorometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the phosphate buffer to a final concentration of 1-10 mg/mL.[15]
-
Prepare NBD-Cl Stock Solution: Freshly prepare a 10-50 mM stock solution of NBD-Cl in DMSO or DMF.[15]
-
Labeling Reaction:
-
Removal of Excess NBD-Cl:
-
Size-Exclusion Chromatography: Apply the reaction mixture to a pre-equilibrated size-exclusion column and collect the protein-containing fractions.[15]
-
Dialysis: Alternatively, dialyze the reaction mixture against the phosphate buffer to remove unreacted NBD-Cl.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD adduct (at ~478 nm).
-
Measure the fluorescence emission spectrum (excitation at ~470 nm) to confirm successful labeling.
-
Protocol 2: Live-Cell Imaging of NBD-Labeled Lipids
This protocol details the use of NBD-labeled lipids to visualize their trafficking in living cells.
Materials:
-
NBD-labeled lipid (e.g., NBD-sphingosine, NBD-cholesterol)
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium and serum-free medium
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Confocal microscope with appropriate filter sets (e.g., 488 nm laser for excitation)
Procedure:
-
Cell Preparation: Culture cells to 60-70% confluency. On the day of the experiment, replace the culture medium with pre-warmed, serum-free imaging medium.[18]
-
Prepare Labeling Solution: Dilute the NBD-lipid stock solution in the imaging medium to a final working concentration of 2-5 µM.[18]
-
Cell Labeling: Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator.[18]
-
Washing: Gently wash the cells three times with pre-warmed imaging medium to remove the excess probe.[18]
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the cells to the confocal microscope.
-
Use a 488 nm laser line for excitation and collect the emitted fluorescence using a bandpass filter centered around 530-540 nm.[18]
-
Acquire images at desired time intervals to observe the dynamic trafficking of the NBD-labeled lipid.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications (2021) | Chenyang Jiang | 130 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
Application Notes: 4-Nitro-2,1,3-benzoxadiazole (NBD-F) for Amine Derivatization in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is crucial in numerous fields, including biomedical research, pharmaceutical development, and food science. Many of these compounds lack a native chromophore or fluorophore, making their detection by High-Performance Liquid Chromatography (HPLC) with common UV-Vis or fluorescence detectors challenging. Pre-column derivatization with a suitable labeling reagent can significantly enhance the detectability of these analytes. 4-Nitro-2,1,3-benzoxadiazole (NBD-F), also known as 4-Fluoro-7-nitrobenzofurazan, is a highly effective fluorogenic reagent for this purpose.[1][2]
NBD-F itself is non-fluorescent but reacts with primary and secondary amines to form stable, highly fluorescent adducts.[3][4][5] This reaction, a nucleophilic aromatic substitution, proceeds under mild conditions and offers high sensitivity, enabling the detection of amines at femtomole levels.[2][6] The resulting NBD-amine derivatives exhibit strong fluorescence, typically with excitation wavelengths around 470 nm and emission wavelengths around 530 nm, making them well-suited for analysis with common HPLC fluorescence detectors.[2][6]
Principle of Derivatization
The derivatization of amines with NBD-F is based on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the benzoxadiazole ring makes the carbon atom attached to the fluorine atom highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.[3] The reaction is typically carried out under alkaline conditions (pH 8-10.5) to ensure the amine is in its deprotonated, more nucleophilic state.[3] The fluorine atom is subsequently displaced, forming a stable, fluorescent N-substituted aminobenzoxadiazole derivative.[3]
Caption: Derivatization and Detection Workflow.
Quantitative Data Summary
The following tables summarize typical reaction conditions and HPLC parameters for the analysis of amines derivatized with NBD-F, compiled from various sources.
Table 1: Derivatization Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Reagent | This compound (NBD-F) | Also known as 4-Fluoro-7-nitrobenzofurazan.[1] |
| Solvent for NBD-F | Acetonitrile | NBD-F is typically dissolved in an organic solvent. |
| Reaction Buffer | 50 mM Borate Buffer | A pH between 8.0 and 9.5 is commonly used.[6][7] |
| Reaction Temperature | 60°C | Temperatures can range from room temperature to 80°C.[1][7][8] |
| Reaction Time | 1 - 7 minutes | Reaction with NBD-F is generally rapid.[1][6] |
| Stopping Reagent | 50 mM HCl | Acidification stops the reaction.[6] |
Table 2: HPLC and Detection Parameters
| Parameter | Typical Value/Condition | Notes |
| HPLC System | Reversed-Phase HPLC (RP-HPLC) | Standard configuration with a fluorescence detector. |
| Column | C18 or C8 | Common choices for separating the derivatized amines.[9][10] |
| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate) | Often with a pH in the acidic range. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for gradient elution. |
| Elution Mode | Gradient | A gradient is typically used to separate multiple analytes. |
| Flow Rate | 0.8 - 1.5 mL/min | Standard analytical flow rates.[11][12] |
| Column Temperature | 35 - 40°C | To ensure reproducible retention times.[11][13] |
| Excitation Wavelength | ~470 nm | Optimal for NBD-amine adducts.[2][6] |
| Emission Wavelength | ~530 nm | Optimal for NBD-amine adducts.[2][6] |
| Limit of Detection (LOD) | 2.8 - 20 fmol | Demonstrates the high sensitivity of the method.[7] |
Experimental Protocols
The following is a generalized protocol for the pre-column derivatization of amines with NBD-F for subsequent HPLC analysis. Optimization of specific parameters may be required for different analytes and matrices.
1. Reagent Preparation
-
NBD-F Stock Solution (100 mM): Dissolve an appropriate amount of NBD-F in acetonitrile. Store this solution protected from light.
-
Borate Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of sodium borate and adjust the pH to 8.0 with boric acid or sodium hydroxide.
-
HCl Solution (50 mM): Prepare a 50 mM solution of hydrochloric acid in water.
2. Sample Preparation
-
Dissolve or dilute the amine-containing sample in the 50 mM borate buffer (pH 8.0).
-
If the sample contains solid particles, centrifuge and use the supernatant for derivatization.
3. Derivatization Procedure
-
In a microcentrifuge tube, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F stock solution.[6]
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 60°C for 1-7 minutes in a water bath or heating block, protected from light.[1][6]
-
After incubation, immediately cool the reaction mixture in an ice bath to stop the reaction.
-
Add 400 µL of the 50 mM HCl solution to the cooled mixture.[6]
-
The sample is now ready for HPLC analysis.
Caption: Detailed Experimental Workflow.
4. HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample.
-
Separation: Perform the chromatographic separation using a suitable gradient program. An example gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-45 min: 20% B (re-equilibration)
-
-
Detection: Monitor the fluorescence at an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.
Visualization of the Reaction Mechanism
The core of this analytical method is the chemical reaction between NBD-F and an amine. The following diagram illustrates this nucleophilic aromatic substitution.
Caption: NBD-F Reaction with a Primary Amine.
Conclusion
Derivatization with this compound (NBD-F) is a robust, sensitive, and widely applicable method for the quantitative analysis of primary and secondary amines by HPLC with fluorescence detection. The rapid reaction kinetics and the high stability of the resulting fluorescent adducts make it an excellent choice for researchers, scientists, and drug development professionals. By following the protocols and considering the data presented in these application notes, reliable and sensitive analytical methods can be developed for a wide range of amine-containing compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 7. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Protocol for Labeling Peptides with 4-Fluoro-7-nitrobenzofurazan (NBD-F)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a fluorogenic reagent widely used for the derivatization of primary and secondary amines in peptides and proteins.[1][2] NBD-F itself is non-fluorescent, but upon reaction with an amine, it forms a highly fluorescent and stable NBD-amine adduct. This property makes it an excellent tool for quantifying and visualizing peptides in various applications, including HPLC analysis, fluorescence microscopy, and binding assays.[1][2]
The reaction mechanism involves a nucleophilic aromatic substitution where the amine group of the peptide attacks the electron-deficient aromatic ring of NBD-F, displacing the fluoride ion. This reaction is typically carried out under mild alkaline conditions.[2] NBD-F is known to be more reactive than its chloro-analog, NBD-Cl.[3] The fluorescence of the resulting NBD-labeled peptide is sensitive to the local environment, often exhibiting increased quantum yield in more hydrophobic settings, a feature that can be exploited in studies of peptide-membrane interactions or protein binding.[4]
Quantitative Data Summary
Spectroscopic Properties of NBD-F and NBD-Labeled Peptides
| Property | Value | Notes |
| NBD-F Appearance | Orange solid | |
| NBD-F Molecular Weight | 183.10 g/mol | |
| Excitation Wavelength (λex) | ~465-470 nm | For NBD-amine adduct.[1] |
| Emission Wavelength (λem) | ~530-550 nm | For NBD-amine adduct.[1] |
| NBD-F Solubility | Soluble in organic solvents like DMF, DMSO, and acetonitrile. | |
| Storage | Store at -20°C, protected from light and moisture. | The stock solution in acetonitrile should also be stored at -20°C and protected from light.[1] |
Recommended Reaction Conditions for NBD-F Labeling
The optimal conditions for labeling can vary depending on the specific peptide sequence and the desired degree of labeling. It is recommended to perform small-scale optimizations.
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | A basic pH is required to deprotonate the amine group, increasing its nucleophilicity. Borate buffer is commonly used.[2] |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase the reaction rate but may affect peptide stability.[1] |
| Reaction Time | 1 minute to 2 hours | Shorter times are often sufficient at higher temperatures.[1] |
| NBD-F:Peptide Molar Ratio | 2:1 to 10:1 | A molar excess of NBD-F is used to drive the reaction to completion. The optimal ratio should be determined empirically to avoid over-labeling, which can lead to fluorescence quenching and potential precipitation.[5] |
Experimental Protocols
Protocol 1: General Labeling of a Peptide with NBD-F in Solution
This protocol provides a general procedure for labeling a peptide containing a primary amine (N-terminus or lysine side chain) with NBD-F.
Materials:
-
Peptide of interest
-
NBD-F (4-Fluoro-7-nitrobenzofurazan)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Borate buffer (100 mM, pH 8.5)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Preparation of Stock Solutions:
-
Peptide Stock Solution: Dissolve the peptide in deionized water or a buffer compatible with your peptide's solubility to a final concentration of 1-5 mg/mL.
-
NBD-F Stock Solution: Dissolve NBD-F in anhydrous DMF or DMSO to a concentration of 10 mg/mL (approximately 54.6 mM). Prepare this solution fresh before use and protect it from light.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired amount of peptide from the stock solution.
-
Add borate buffer (100 mM, pH 8.5) to dilute the peptide to the desired reaction concentration (e.g., 0.5-1 mg/mL).
-
Calculate the required volume of NBD-F stock solution to achieve the desired molar excess (e.g., 5-fold molar excess).
-
Add the NBD-F stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 60°C for 5-10 minutes. Protect the reaction from light by wrapping the tube in aluminum foil.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small amount of a primary amine-containing reagent like Tris buffer or by acidifying the reaction mixture with a small volume of TFA (e.g., to a final concentration of 0.1%).
-
-
Purification of the NBD-F Labeled Peptide:
-
Purify the NBD-F labeled peptide from unreacted NBD-F and other byproducts using RP-HPLC.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Use a suitable C18 column.
-
Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the labeled peptide.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and ~470 nm (for the NBD group).
-
Collect the fractions containing the fluorescently labeled peptide.
-
-
Verification and Lyophilization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the NBD-F labeled peptide as a powder.
-
Store the lyophilized peptide at -20°C or below, protected from light.
-
Diagram: Experimental Workflow for NBD-F Peptide Labeling
Caption: Workflow for labeling a peptide with NBD-F.
Application Example: Studying Antimicrobial Peptide (AMP) Interactions with Bacterial Membranes
NBD-F labeled antimicrobial peptides (AMPs) are valuable tools for investigating their mechanism of action. The environmentally sensitive fluorescence of the NBD group can provide insights into the peptide's interaction with and insertion into the bacterial membrane. An increase in fluorescence intensity and a blue shift in the emission maximum are often observed when the NBD-labeled peptide moves from an aqueous environment to the hydrophobic environment of the lipid bilayer.[4]
Diagram: Antimicrobial Peptide Signaling and Membrane Interaction
Caption: Mechanism of an NBD-labeled antimicrobial peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated amines that are poor nucleophiles. | Ensure the pH of the borate buffer is between 8.0 and 9.5. |
| Inactive NBD-F: The NBD-F reagent has been hydrolyzed due to moisture. | Use anhydrous solvent to prepare the NBD-F stock solution and store it properly. Prepare the stock solution fresh if possible. | |
| Insufficient NBD-F: The molar ratio of NBD-F to peptide is too low. | Increase the molar excess of NBD-F. | |
| Precipitation during Reaction | Poor Peptide Solubility: The peptide is not fully dissolved in the reaction buffer. | Ensure the peptide is completely dissolved before adding NBD-F. Consider adding a small amount of organic co-solvent (e.g., DMF, DMSO) if it does not interfere with the peptide's activity. |
| Over-labeling: Excessive labeling can decrease the solubility of the peptide. | Reduce the molar ratio of NBD-F to peptide and/or shorten the reaction time. | |
| Low Fluorescence Signal of Labeled Peptide | Fluorescence Quenching: Over-labeling can lead to self-quenching of the fluorophores. | Optimize the NBD-F:peptide molar ratio to achieve a lower degree of labeling. |
| Environmental Effects: The NBD-amine adduct has low fluorescence in aqueous buffers. | Confirm labeling by mass spectrometry. The fluorescence should increase in a less polar environment. | |
| Multiple Peaks in HPLC | Incomplete Reaction: Both labeled and unlabeled peptides are present. | Increase the reaction time, temperature, or NBD-F concentration. |
| Multiple Labeling Sites: The peptide has multiple amine groups (N-terminus and lysine residues) that have been labeled to varying degrees. | This is expected for peptides with multiple amines. The different peaks correspond to differently labeled species. If site-specific labeling is required, consider protecting other amine groups. | |
| Degradation: The peptide may be degrading under the reaction conditions (e.g., high pH or temperature). | Use milder reaction conditions (lower temperature, shorter incubation time). Ensure the peptide is stable at the chosen pH. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: 4-Nitro-2,1,3-benzoxadiazole (NBD) in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Nitro-2,1,3-benzoxadiazole (NBD) and its derivatives as versatile fluorescent probes in microscopy. The unique environmental sensitivity of the NBD fluorophore makes it an invaluable tool for studying cellular structures and dynamics.
Introduction to NBD Fluorophores
This compound (NBD) is a small, environmentally sensitive fluorophore widely used for labeling biomolecules such as lipids, proteins, and amino acids.[1] Its fluorescence is highly dependent on the polarity of its surrounding environment, exhibiting weak fluorescence in aqueous solutions and bright fluorescence in hydrophobic media.[1][2] This solvatochromic property, characterized by a shift in emission spectra with changes in solvent polarity, makes NBD an excellent probe for investigating protein-membrane interactions, conformational changes, and lipid trafficking.[1][2][3] NBD and its derivatives, such as NBD-Cl and NBD-F, are fluorogenic, meaning they are essentially non-fluorescent until they react with primary or secondary amines or thiols to form stable, fluorescent adducts.[3][4]
Core Applications in Fluorescence Microscopy
The versatility of NBD-based probes allows for a wide range of applications in cellular and molecular biology research:
-
Lipid and Membrane Dynamics: NBD-labeled lipids are extensively used to study the structure, dynamics, and organization of cellular membranes.[5][6] They serve as powerful tools to investigate lipid trafficking, membrane fusion and fission, and the formation of lipid domains.[7][8] For instance, NBD-PE can be used to label lysosomal lipid bodies and quantify phospholipidosis, while NBD-cholesterol is employed to track the distribution of cholesterol in membranes.[9][10][11]
-
Protein Labeling and Interaction Studies: NBD derivatives like NBD-Cl and NBD-F are effective reagents for covalently labeling proteins at nucleophilic residues such as lysine and cysteine.[3] The environmentally sensitive fluorescence of the attached NBD moiety can then be used to monitor protein conformational changes, ligand binding events, and protein-protein or protein-membrane interactions.[3] Selective N-terminal labeling can also be achieved by controlling the reaction pH.[3][12]
-
Sensing of Thiols and Reactive Oxygen Species (ROS): Specifically designed NBD-based probes are utilized for the detection of biologically important thiols like cysteine and glutathione, as well as hydrogen sulfide (H₂S).[13][14][15][16] These probes often operate on a "turn-on" fluorescence mechanism, where the non-fluorescent probe becomes highly fluorescent upon reaction with the target analyte.[15][17]
-
Lysosome Visualization: Certain NBD derivatives, such as NBD-PZ, exhibit pH-dependent fluorescence and can be used to visualize acidic organelles like lysosomes in living cells.[18][19] The fluorescence intensity of these probes increases dramatically in the low pH environment of lysosomes.[18]
Quantitative Data: Photophysical Properties of NBD Derivatives
The selection of an appropriate NBD probe depends on its specific photophysical properties. The following table summarizes key quantitative data for commonly used NBD derivatives.
| NBD Derivative | Excitation Max (λex) | Emission Max (λem) | Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent/Environment |
| NBD-amine adducts | ~464 nm | ~512 nm | - | Decreases in aqueous solutions | Aqueous solutions[4][20] |
| NBD-PE | 463 nm | 536 nm | 22,000 M⁻¹cm⁻¹ | - | Methanol[9] |
| NBD-PE | 465 nm | 535 nm | - | - | General lipid probe[21] |
| NBD-R595 (monomer) | 470 nm | 540 nm | - | High in membranes | Fluid-phase membranes[7] |
| NBD-R595 (J-aggregates) | ~570 nm | ~610 nm | - | - | Gel-phase membranes[7] |
| NBD-X acid adducts | 451-495 nm | 496-570 nm | - | Reduced in aqueous solutions | General biopolymer labeling[22] |
| NBD-Cl adducts | ~464 nm | ~512 nm | - | - | Aqueous solutions[4] |
| NBD-PZ | 470 nm | 540 nm | - | Dramatically elevated at low pH | Acidic environments (e.g., lysosomes)[18] |
Experimental Protocols
Here, we provide detailed protocols for key applications of NBD probes in fluorescence microscopy.
Protocol 1: Labeling Live Cells with NBD-Lipids for Membrane Dynamics Studies
This protocol describes the general procedure for labeling live mammalian cells with NBD-conjugated lipids to visualize their uptake and distribution.[23]
Materials:
-
NBD-labeled lipid of choice (e.g., NBD-PC, NBD-PE, NBD-PS, NBD-SM)[24]
-
Mammalian cell line of interest grown on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Bovine Serum Albumin (BSA) solution (optional, for back-exchange)
-
Confocal microscope
Procedure:
-
Cell Preparation: Seed mammalian cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
NBD-Lipid Stock Solution: Prepare a stock solution of the NBD-labeled lipid in DMSO.
-
Labeling Solution: Dilute the NBD-lipid stock solution in serum-free cell culture medium to the final desired concentration (typically 1-5 µM).
-
Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the labeling solution to the cells and incubate for a specific time (e.g., 15-60 minutes) at the desired temperature (e.g., 37°C or on ice to inhibit endocytosis).[24]
-
Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove unbound probe.[25]
-
Back-Exchange (Optional): To specifically visualize internalized lipids, incubate the cells with a BSA solution (e.g., 1% w/v in PBS) for 10-15 minutes on ice. This step removes NBD-lipids remaining in the outer leaflet of the plasma membrane.
-
Imaging: Immediately image the cells using a confocal microscope with appropriate filter sets for NBD (e.g., excitation at ~470 nm and emission at ~540 nm).[26]
Diagram of Experimental Workflow:
Caption: Workflow for labeling live cells with NBD-lipids.
Protocol 2: Covalent Labeling of Proteins with NBD-Cl
This protocol outlines the procedure for labeling proteins with 4-chloro-7-nitrobenzofurazan (NBD-Cl) for studying protein structure and function.[3][27]
Materials:
-
Purified protein of interest
-
NBD-Cl (4-chloro-7-nitrobenzofurazan)
-
Reaction buffer (e.g., 50 mM borate buffer, pH 8.0-9.5 for labeling amines, or a more neutral pH for selective N-terminal labeling)[3][4]
-
Solvent for NBD-Cl (e.g., ethanol or acetonitrile)[27]
-
Size-exclusion chromatography column or dialysis tubing to remove excess dye
-
Spectrophotometer and fluorometer
Procedure:
-
Protein Solution: Prepare a solution of the purified protein in the chosen reaction buffer. The protein concentration should typically be in the micromolar range.
-
NBD-Cl Solution: Prepare a fresh stock solution of NBD-Cl in a suitable organic solvent.
-
Labeling Reaction: Add a molar excess of the NBD-Cl solution to the protein solution while gently stirring. The exact molar ratio will need to be optimized for the specific protein but a 5- to 20-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature or a specific temperature (e.g., 75°C for 20 minutes for amino acid labeling) in the dark for a defined period (e.g., 1-4 hours).[27] The reaction progress can be monitored by fluorescence measurements.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule with a free amine or thiol group (e.g., β-mercaptoethanol or Tris buffer).
-
Purification: Remove the unreacted NBD-Cl and any by-products by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD adduct (at ~470 nm). Confirm the functional integrity of the labeled protein using an appropriate activity assay. The fluorescence properties of the labeled protein can be characterized using a fluorometer.
Diagram of Signaling Pathway (Reaction Mechanism):
Caption: Reaction of NBD-Cl with protein nucleophiles.
Protocol 3: High-Throughput Cholesterol Efflux Assay using NBD-Cholesterol
This protocol is adapted for a high-throughput format to measure cholesterol efflux from macrophages, a key process in reverse cholesterol transport.[28]
Materials:
-
Differentiated macrophage cell line (e.g., dTHP-1)
-
NBD-cholesterol
-
Cell culture medium (e.g., R10 medium)
-
Phosphate-buffered saline (PBS)
-
Cholesterol acceptors (e.g., apolipoprotein B-depleted serum - ABDS)
-
Lysis solution
-
96-well plates (white, clear flat bottom for fluorescence reading)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
NBD-Cholesterol Loading: Discard the culture medium and wash the cells twice with PBS. Load the cells with 5 µM NBD-cholesterol in culture medium and incubate overnight at 37°C.[28]
-
Equilibration: Wash the cells twice with PBS and then incubate with fresh, serum-free medium for an equilibration period (e.g., 1-4 hours).
-
Efflux Assay: Remove the equilibration medium and add medium containing the cholesterol acceptor (e.g., various concentrations of ABDS). Incubate for a defined period (e.g., 4-6 hours) at 37°C.
-
Sample Collection:
-
Medium: Carefully collect the supernatant (medium containing the effluxed NBD-cholesterol) from each well.
-
Cell Lysate: Wash the cells twice with PBS. Lyse the cells by adding lysis solution and shaking the plate at room temperature for 25 minutes.[28]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the collected medium.
-
Measure the fluorescence intensity of the cell lysate directly in the 96-well plate.[28]
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100
Diagram of Logical Relationship:
Caption: Logic of the NBD-cholesterol efflux assay.
Conclusion
NBD-based fluorescent probes are powerful and versatile tools for a wide array of applications in fluorescence microscopy. Their environmental sensitivity, coupled with the availability of various derivatives for specific labeling targets, makes them indispensable for researchers in cell biology, biochemistry, and drug development. The protocols provided herein offer a starting point for the successful application of these probes in your research endeavors. Proper optimization of labeling conditions and imaging parameters will be crucial for obtaining high-quality and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 10. NBD-Cholesterol Probes to Track Cholesterol Distribution in Model Membranes - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols: design and biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. New NBD-based fluorescent probes for biological thiols (2015) | Zhentao Zhu | 38 Citations [scispace.com]
- 17. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. FluoroFinder [app.fluorofinder.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
Application Notes and Protocols for NBD-F in Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly effective pre-column derivatization reagent used extensively in the sensitive analysis of amino acids.[1][2] This reagent reacts with primary and secondary amino groups to yield highly fluorescent and stable adducts, enabling their quantification at very low concentrations using techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[3][4] The resulting NBD-labeled compounds are orange and exhibit excitation and emission maxima at approximately 470 nm and 530 nm, respectively.[5][6] The derivatization process is straightforward and occurs under mild conditions, making NBD-F a valuable tool in various research fields, including neuroscience, clinical diagnostics, and pharmaceutical development.[1][7][8]
Principle of Derivatization
NBD-F reacts with the primary or secondary amine group of amino acids in a nucleophilic aromatic substitution reaction. The fluorine atom on the NBD-F molecule is displaced by the amino group, forming a stable fluorescent NBD-amino acid derivative. This reaction is typically carried out in a slightly alkaline buffer, such as borate buffer, to facilitate the deprotonation of the amino group, which enhances its nucleophilicity.
Applications
The high sensitivity and reliability of NBD-F-based methods have led to their widespread application in:
-
Neurotransmitter Analysis: Quantification of amino acid neurotransmitters like glutamate, GABA, glycine, and taurine in microdialysis samples from brain tissue.[7]
-
Clinical Diagnostics: Determination of amino acid profiles in biological fluids such as plasma, serum, and urine for disease diagnosis and monitoring.[3][9]
-
Pharmaceutical Research: Analysis of amino acids in protein hydrolysates and cell culture media during drug development and manufacturing.
-
Food Science: Quantification of amino acids in food products to assess nutritional value and quality.
Quantitative Data Summary
The following tables summarize the quantitative data for amino acid analysis using NBD-F derivatization followed by HPLC or Capillary Electrophoresis.
Table 1: HPLC Method Performance
| Parameter | Value | Reference(s) |
| Detection Limit | 2.8 - 20 fmol | [3] |
| Linearity Range | 20 fmol - 20 pmol | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Reproducibility (CV) | < 5% | [3] |
| Excitation Wavelength | 470 nm | [3][5] |
| Emission Wavelength | 530 - 540 nm | [3][5] |
Table 2: Capillary Electrophoresis Method Performance
| Parameter | Value | Reference(s) |
| Detection Limit | 0.6 - 17 fmol/injection | [2] |
| Quantification Limit | 1.9 - 57 fmol/injection | [2] |
| Reproducibility (Migration Time) | < 1.3% | [10] |
| Reproducibility (Peak Height) | < 4.6% | [10] |
| Excitation Wavelength | 488 nm | [7][10] |
Experimental Protocols
Protocol 1: Amino Acid Analysis by HPLC
This protocol is adapted from established methods for the analysis of amino acids in biological samples.[1][5]
Materials:
-
NBD-F (4-Fluoro-7-nitrobenzofurazan)
-
Acetonitrile (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid (HCl)
-
Amino acid standards
-
Water (HPLC grade)
-
Sample (e.g., plasma, tissue homogenate)
Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Water bath or heating block
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
1.5 mL centrifuge tubes
Procedure:
-
Reagent Preparation:
-
100 mM NBD-F solution: Dissolve 18.3 mg of NBD-F in 1 mL of acetonitrile. Store protected from light at -20°C.[1]
-
200 mM Borate buffer (pH 8.0): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust the pH to 8.0 with sodium hydroxide.
-
50 mM HCl: Prepare by diluting concentrated HCl.
-
-
Sample Preparation:
-
For plasma or serum, deproteinize the sample by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
HPLC Analysis:
-
Inject 10 µL of the final derivatized sample into the HPLC system.[1]
-
Separate the NBD-amino acids on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detect the fluorescent derivatives with the detector set to an excitation wavelength of 470 nm and an emission wavelength of 540 nm.[3]
-
Protocol 2: Amino Acid Analysis by Capillary Electrophoresis
This protocol outlines a general procedure for the analysis of amino acids using NBD-F derivatization and CE with laser-induced fluorescence (LIF) detection.[7][10]
Materials:
-
Same as Protocol 1
-
Absolute ethanol
-
Fused silica capillary
Equipment:
-
Capillary Electrophoresis system with a Laser-Induced Fluorescence (LIF) detector
-
Power supply
-
Data acquisition system
Procedure:
-
Reagent and Sample Preparation:
-
Prepare the borate buffer and sample as described in Protocol 1.
-
Prepare the NBD-F solution fresh daily in absolute ethanol to prevent hydrolysis.[10]
-
-
Derivatization (In-capillary):
-
Equilibrate the fused silica capillary with the background electrolyte (BGE), which is typically a borate buffer (e.g., 20 mM, pH 8.8).[10]
-
Introduce a plug of the sample into the capillary by pressure or voltage injection.
-
Introduce a plug of absolute ethanol.[10]
-
Introduce a plug of the NBD-F solution.
-
The derivatization reaction occurs within the capillary as the zones mix and migrate under the applied voltage.
-
-
Capillary Electrophoresis Analysis:
-
Apply a voltage (e.g., +15 kV) to initiate the electrophoretic separation.[10]
-
The derivatization and separation can be optimized by adjusting parameters such as temperature (e.g., 35-45°C), reaction time (controlled by voltage and capillary length), and reagent concentrations.[10]
-
Detect the migrating NBD-amino acid derivatives using a LIF detector with an excitation source around 488 nm.[7][10]
-
Troubleshooting and Considerations
-
Reagent Stability: NBD-F is sensitive to moisture and light.[11] It should be stored in a desiccator at a low temperature and protected from light. Solutions of NBD-F should be prepared fresh.
-
pH Control: The pH of the reaction buffer is critical for efficient derivatization. A pH between 8.0 and 9.5 is generally optimal.[3][5]
-
Interfering Substances: Other primary and secondary amines in the sample can also react with NBD-F, potentially leading to interfering peaks in the chromatogram or electropherogram. Proper sample cleanup and chromatographic/electrophoretic optimization are necessary to resolve the analytes of interest.
-
Fluorescence Quenching: The fluorescence of NBD derivatives can be quenched by certain substances. It is important to work with clean samples and high-purity solvents.
By following these guidelines and protocols, researchers can effectively utilize NBD-F for the sensitive and reliable quantification of amino acids in a wide range of applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automatic amino acid analysis utilizing 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
Synthesis of NBD-Labeled Lipids for Membrane Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled lipids are indispensable tools for investigating the structure, dynamics, and function of cellular membranes. Among the various fluorescent probes available, those containing the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group have gained widespread use due to their favorable photophysical properties. The NBD fluorophore exhibits sensitivity to the polarity of its local environment, making it a valuable reporter for changes in membrane properties.[1] This document provides detailed application notes and experimental protocols for the synthesis and purification of several common NBD-labeled lipids, including NBD-phosphatidylethanolamine (NBD-PE), NBD-phosphatidylserine (NBD-PS), NBD-phosphatidylcholine (NBD-PC), and NBD-cholesterol.
These protocols are designed to be accessible to researchers with a background in organic chemistry and standard laboratory techniques. The synthesized NBD-labeled lipids can be utilized in a variety of membrane studies, including the investigation of lipid trafficking, membrane fusion and fission, lipid-protein interactions, and the characterization of membrane domains.
General Principles of NBD-Lipid Synthesis
The synthesis of NBD-labeled lipids typically involves the reaction of a lipid containing a primary or secondary amine group with 4-chloro-7-nitrobenzofurazan (NBD-Cl). This reaction is a nucleophilic aromatic substitution where the amine group of the lipid displaces the chloride on the NBD moiety. For lipids lacking a suitable amine group, such as cholesterol or phosphatidylcholine, a multi-step synthesis is often required to introduce a reactive handle or to build the labeled lipid from smaller, functionalized precursors.
Purification of the final product is a critical step to remove unreacted starting materials and fluorescent byproducts. Common purification techniques include silica gel column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table summarizes key quantitative data for the NBD-labeled lipids described in the protocols below. These values can be used for characterization and experimental planning.
| NBD-Labeled Lipid | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Typical Yield (%) |
| NBD-PE | ~956.26[2] | ~463 - 467[2][3] | ~535 - 539[2][3] | ~22,000[2] | 70-85 |
| NBD-PS | Varies by acyl chain | ~460 - 470 | ~530 - 540 | Not consistently reported | 60-75 |
| NBD-PC (acyl-labeled) | Varies by acyl chain | ~460 - 470 | ~530 - 540 | Not consistently reported | 50-70 |
| NBD-Cholesterol | Varies by linker | ~458 - 473[4][5] | ~530 - 562[4][5] | Not consistently reported | 40-60 |
Experimental Protocols
Protocol 1: Synthesis and Purification of NBD-Phosphatidylethanolamine (NBD-PE)
This protocol describes the direct labeling of phosphatidylethanolamine (PE) with NBD-Cl.
Materials:
-
Phosphatidylethanolamine (PE)
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Triethylamine (TEA)
-
Chloroform
-
Methanol
-
Silica gel (for column chromatography)
-
Solvents for column chromatography (e.g., chloroform/methanol gradient)
-
TLC plates (silica gel)
-
Developing solvent for TLC (e.g., chloroform:methanol:water, 65:25:4 v/v/v)[6]
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve PE (1 equivalent) in a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Addition of Reagents: Add triethylamine (1.5-2 equivalents) to the solution to act as a base. While stirring, add a solution of NBD-Cl (1.2 equivalents) in chloroform dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC. The reaction can be gently heated (e.g., to 40°C) to increase the rate if necessary.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a small amount of chloroform.
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed in chloroform.
-
Load the crude product onto the column.
-
Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10-20% methanol).
-
Collect fractions and monitor by TLC to identify the fractions containing the yellow-orange NBD-PE product. The product is typically more polar than the starting PE.
-
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain NBD-PE as a fluorescent solid. Store at -20°C, protected from light.
Workflow Diagram:
Protocol 2: Synthesis and Purification of NBD-Phosphatidylserine (NBD-PS)
This protocol outlines the synthesis of NBD-PS from phosphatidylserine (PS) and NBD-Cl.
Materials:
-
Phosphatidylserine (PS)
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Sodium bicarbonate or another suitable base
-
Chloroform
-
Methanol
-
Preparative TLC plates or HPLC system
-
Developing solvent for TLC (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4 v/v/v/v)
Procedure:
-
Reaction Setup: Dissolve PS (1 equivalent) in a mixture of chloroform and methanol. Add an aqueous solution of sodium bicarbonate (2-3 equivalents).
-
Addition of NBD-Cl: While vigorously stirring, slowly add a solution of NBD-Cl (1.1 equivalents) in methanol. The two-phase system should be stirred vigorously to ensure adequate mixing.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours in the dark. Monitor the reaction by analytical TLC.
-
Workup: After the reaction, acidify the mixture slightly with dilute HCl to neutralize the base. Extract the lipids into the chloroform phase. Wash the organic phase with water to remove salts and excess water-soluble reagents. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification:
-
Preparative TLC: Streak the crude product onto a preparative silica gel TLC plate and develop with an appropriate solvent system. Scrape the fluorescent band corresponding to NBD-PS and extract the product from the silica with a mixture of chloroform and methanol.
-
HPLC: Alternatively, purify the crude product by HPLC using a silica column and a suitable solvent gradient.[7]
-
-
Final Product: Evaporate the solvent to yield pure NBD-PS. Store at -20°C under an inert atmosphere.
Logical Relationship Diagram:
Protocol 3: Synthesis of Acyl-Chain Labeled NBD-Phosphatidylcholine (NBD-PC)
This protocol involves the synthesis of a phosphatidylcholine with one of its acyl chains labeled with NBD. This is a multi-step synthesis starting from a lysophosphatidylcholine.
Materials:
-
1-acyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)
-
NBD-labeled fatty acid (e.g., 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid, NBD-X)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Activation of NBD-fatty acid: In a flask under an inert atmosphere, dissolve the NBD-labeled fatty acid (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM. Cool the solution to 0°C and add DCC (1.2 equivalents). Stir for 30 minutes at 0°C.
-
Coupling Reaction: Add a solution of Lyso-PC (1 equivalent) in anhydrous DCM to the activated NBD-fatty acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid and then with brine. Dry the organic layer over sodium sulfate and concentrate.
-
Purification: Purify the crude NBD-PC by silica gel column chromatography using a chloroform/methanol gradient.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain the NBD-PC product. Store at -20°C.
Signaling Pathway Analogy:
References
- 1. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normal- and reverse-phase HPLC separations of fluorescent (NBD) lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitro-2,1,3-benzoxadiazole (NBD) as a Versatile Probe for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-nitro-2,1,3-benzoxadiazole (NBD) and its derivatives as fluorogenic probes for monitoring enzyme activity. The small size, environmental sensitivity, and favorable spectroscopic properties of the NBD fluorophore make it an invaluable tool in biochemistry and drug discovery for the continuous monitoring of various enzyme classes, including proteases, phosphatases, and lipid-modifying enzymes.
Principle of NBD-Based Enzyme Assays
The core principle behind the use of NBD derivatives, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), in enzyme assays lies in their fluorogenic nature. These reagents are themselves non-fluorescent but become highly fluorescent upon reaction with nucleophiles like primary and secondary amines or thiols.[1][2][3] This property is exploited by designing enzyme substrates that are labeled with NBD in a manner that keeps the fluorophore in a non-fluorescent state. Enzymatic activity releases a fragment containing a nucleophilic group, which then reacts with an NBD derivative, or a pre-labeled substrate undergoes a change in its microenvironment, leading to a detectable change in fluorescence.
The reaction of NBD-Cl or NBD-F with an amine-containing product of an enzymatic reaction results in a fluorescent NBD-amine adduct. The fluorescence of these adducts is sensitive to the polarity of the environment, which can provide additional information about the binding events or conformational changes.[2]
Applications in Enzyme Activity Assays
NBD-based probes have been successfully employed to assay a variety of enzymes:
-
Proteases: NBD-labeled peptides or proteins can be designed as protease substrates. Cleavage of the substrate by a protease can lead to a change in the fluorescence of the NBD group, for instance, by separating it from a quencher in a FRET-based assay or by altering its local environment. A newer generation of protease substrates utilizes NBD-amides, which upon cleavage, exhibit a significant increase in fluorescence.[4]
-
Alkaline Phosphatase (ALP): The activity of ALP can be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate, which produces a yellow product upon dephosphorylation.[5] While not a direct NBD probe, the principle of monitoring a colored product is analogous to some chromogenic NBD applications. Fluorogenic assays for phosphatases can be designed using NBD-labeled phosphate esters.
-
Lipid-Modifying Enzymes: NBD-labeled lipids are widely used to study the activity of enzymes involved in lipid metabolism and transport, such as phospholipid flippases and phospholipases.[6][7][8] The change in the fluorescence of the NBD-labeled lipid can be monitored as it is transported across a membrane or hydrolyzed by an enzyme.
Quantitative Data Summary
The following tables summarize key quantitative data for NBD-based probes and their application in enzyme assays.
Table 1: Spectroscopic Properties of NBD Derivatives and Adducts
| Compound | Excitation (λex, nm) | Emission (λem, nm) | Solvent/Environment | Reference(s) |
| NBD-amine adducts | ~464 | ~512 | Aqueous solutions | [3] |
| NBD-labeled peptide | Not specified | 528 | Phospholipid bilayers | [9] |
| NBD-Cl adducts | 465 | 535 | Methanol (with primary amines) | [2] |
| NBD-F | 470 | 530 | Post-derivatization in HPLC | [10] |
Table 2: Kinetic Parameters for Enzymes with NBD-Labeled or Analogous Substrates
| Enzyme | Substrate | K_m_ | k_cat_ | Reference(s) |
| Alkaline Phosphatase (E. coli) | p-nitrophenyl phosphate | 16 ± 2 µM (pH 7.0) | 31 ± 1 s⁻¹ (pH 7.0) | [11] |
| Alkaline Phosphatase (E. coli) | Substrate 1 (rhodamine-based) | 1.8 ± 0.2 µM (pH 7.0) | 29 ± 1 s⁻¹ (pH 7.0) | [11] |
| Protein Kinase C | Ac-FKKSFKL-NH₂ | ~50 µM | Not specified | [12] |
| M Protease | Suc(OMe)-Ala-Ala-Pro-Val-pNA | 1.2 mM | 160 s⁻¹ | [13] |
Table 3: Limits of Detection (LOD) for Enzyme Assays
| Enzyme Assay | Probe/Substrate | Limit of Detection (LOD) | Reference(s) |
| Protease Activity | Ala-Phe-Lys-AMC | Dependent on assay conditions | [14] |
| Protease Detection | Casein Plate Method | 3.989 U·mL⁻¹ | [15] |
| Prostate Specific Antigen (PSA) | Magnetic nanoparticle-based biosensor | 10 ng·mL⁻¹ | [16] |
| MMP2 Protease | CRISPR-Cas12a based assay | 72 pg/mL | [17] |
| Amino Acid Neurotransmitters | NBD-F derivatization with MD-CE | 4-fold and 25-fold improvement for glutamate and GABA | [10] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Peptides/Proteins with NBD-Cl
This protocol describes a general method for labeling the primary amino groups (N-terminus and lysine side chains) of peptides or proteins with NBD-Cl.[1][2]
Materials:
-
Peptide or protein of interest
-
NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole)
-
Sodium borate buffer (50 mM, pH 8.0-9.5)
-
DMSO (Dimethyl sulfoxide)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the peptide or protein in sodium borate buffer to a final concentration of 1-5 mg/mL.
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMSO to a concentration of 10-50 mM. This solution should be prepared fresh.
-
Labeling Reaction: While gently vortexing the peptide/protein solution, add a 10-fold molar excess of the NBD-Cl stock solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
Purification: Remove unreacted NBD-Cl by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified NBD-labeled protein at the absorbance maximum for the protein (typically 280 nm) and the NBD adduct (around 464 nm).
Protocol 2: Fluorogenic Assay for Protease Activity using NBD-labeled Peptide
This protocol provides a general framework for a continuous protease assay using a custom-synthesized NBD-labeled peptide substrate.
Materials:
-
NBD-labeled peptide substrate (e.g., a FRET pair with a quencher)
-
Protease of interest
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dissolve the NBD-labeled peptide substrate and the protease in the assay buffer to the desired concentrations.
-
Assay Setup: In a 96-well black microplate, add the assay buffer and the NBD-labeled peptide substrate to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding the protease solution to the wells. Include a control well without the enzyme to measure background fluorescence.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the NBD fluorophore (e.g., λex = 464 nm, λem = 512 nm).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
Protocol 3: Alkaline Phosphatase Activity Assay (Colorimetric)
This protocol is a standard colorimetric assay for alkaline phosphatase (ALP) using p-nitrophenyl phosphate (pNPP) as a substrate.[5]
Materials:
-
Cell lysate or serum sample containing ALP
-
2-amino-2-methyl-1-propanol (AMP) buffer (pH 10.5)
-
p-nitrophenyl phosphate (pNPP) substrate solution (2 mg/mL in AMP buffer)
-
6 N HCl
-
1.0 N NaOH
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or dilute serum samples in an appropriate buffer.
-
Assay Setup: Add 50 µL of the sample to each well of a 96-well plate.
-
Reaction Initiation: Add 100 µL of the pNPP substrate solution to each well and mix.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of 6 N HCl to each well and mix.
-
Neutralization and Color Development: Add 104 µL of 1.0 N NaOH to each well to neutralize the acid and enhance the color of the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the ALP activity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Next Generation of Fluorometric Protease Assays: 7-Nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-Amides) as Class-Spanning Protease Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultra-rapid colorimetric assay for protease detection using magnetic nanoparticle-based biosensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Live-Cell Imaging with 4-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the use of 4-Nitro-2,1,3-benzoxadiazole (NBD) derivatives in live-cell imaging. The unique photophysical properties of NBD derivatives, including their environmental sensitivity and small size, make them valuable fluorescent probes for a wide range of applications in cell biology and drug discovery.[1][2]
Introduction to NBD Derivatives
This compound (NBD) is a small, uncharged fluorophore that exhibits fluorescence that is highly dependent on the polarity of its local environment.[2] When conjugated to various molecules such as lipids, drugs, or peptides, NBD derivatives can be used to visualize their localization, trafficking, and interactions within living cells. The fluorescence of NBD is typically quenched in aqueous environments and enhanced in nonpolar environments such as lipid membranes, providing a high signal-to-noise ratio for imaging cellular structures.
Quantitative Data of Selected NBD Derivatives
The selection of an appropriate NBD probe is critical for successful live-cell imaging. The following tables summarize the key photophysical and cytotoxic properties of several commonly used NBD derivatives to aid in this selection process.
Table 1: Photophysical Properties of Selected NBD Derivatives
| Derivative | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Environment | Reference |
| NBD-Cl | ~480 | - | - | - | - | [3] |
| NBD-NHMe | - | >420 | - | 0.04 | Water | [4] |
| NBD-NMe₂ | - | - | - | 0.008 | Water | [4] |
| NBD-C6-Ceramide | ~466 | ~536 | - | - | Live Cells | [5] |
| NBD-sphingosine | ~467 | ~538 | - | - | Live Cells | [6] |
| C12 NBD Sphingomyelin | - | - | - | - | Live Cells | [1] |
| NBD-PZ-TPP | 495 | 553 | - | - | PBS | [7] |
| NBD-NH-TPP | 495 | 553 | - | - | PBS | [7] |
| NBD-1Py | - | - | - | - | - | [8] |
| NBD-2Py | - | - | - | - | - | [8] |
| 2-NBDG | - | - | - | - | In Vitro | [9] |
Note: Photophysical properties can vary depending on the specific solvent and cellular environment.
Table 2: Cytotoxicity of Selected NBD Derivatives
| Derivative | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| NBD-Triterpene Conjugates (various) | B16-F10, HT-29, HepG2 | >50 (most) | - | [3] |
| NBD-PZ-TPP | HeLa | >100 | 24 | [7] |
| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 | 0.81 ± 0.04 | - | [10] |
| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 | 1.82 ± 0.05 | - | [10] |
| CYT-Rx20 (β-nitrostyrene derivative) | ZR75-1 | 1.12 ± 0.06 | - | [10] |
Note: Cytotoxicity should be empirically determined for each cell line and experimental condition.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable and meaningful data in live-cell imaging experiments.
Protocol 1: General Labeling of Live Cells with NBD-Lipid Analogs
This protocol describes a general method for labeling the plasma membrane and observing the internalization of NBD-labeled lipids.
Materials:
-
NBD-labeled lipid (e.g., NBD-C6-Ceramide, NBD-sphingosine)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Absolute Ethanol or Chloroform:Methanol (2:1)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of NBD-Lipid/BSA Complex (100x Stock Solution): a. Prepare a 1 mM stock solution of the NBD-labeled lipid in an appropriate organic solvent (e.g., ethanol). b. In a glass tube, evaporate the desired amount of the lipid stock solution to a thin film under a gentle stream of nitrogen gas or in a vacuum desiccator. c. Prepare a solution of fatty acid-free BSA in PBS. d. Resuspend the dried lipid film in the BSA solution to achieve the desired stock concentration (e.g., 500 µM) with a 1:1 molar ratio of lipid to BSA. Vortex thoroughly to ensure complex formation.[1][5]
-
Cell Preparation: a. Grow cells to 50-80% confluency on a suitable imaging dish. b. Ensure cells are healthy and adherent before labeling. c. On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Cell Labeling: a. Dilute the 100x NBD-Lipid/BSA stock solution in pre-warmed live-cell imaging buffer to a final concentration of 2-10 µM. A starting concentration of 5 µM is recommended.[1] b. Aspirate the buffer from the cells and add the labeling solution. c. Incubate the cells at 37°C for 15-30 minutes to allow for internalization, or at 4°C for 15-30 minutes to specifically label the plasma membrane and inhibit endocytosis.[1][6]
-
Washing and Imaging: a. After incubation, gently aspirate the labeling solution. b. Wash the cells three to five times with ice-cold live-cell imaging buffer (for plasma membrane staining) or pre-warmed buffer (for internalization studies) to remove unbound probe.[6] c. Add fresh imaging buffer to the cells. d. Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (e.g., excitation ~460-480 nm, emission ~520-550 nm).[6]
Protocol 2: Monitoring Drug Uptake with NBD-Labeled Compounds
This protocol outlines a method for visualizing the cellular uptake and subcellular localization of a drug that has been conjugated to an NBD fluorophore.
Materials:
-
NBD-labeled drug of interest
-
Appropriate solvent for the drug (e.g., DMSO)
-
Live cells cultured on glass-bottom dishes
-
Live-cell imaging buffer
Procedure:
-
Preparation of Labeling Solution: a. Prepare a stock solution of the NBD-labeled drug in a suitable solvent (e.g., 10 mM in DMSO). b. On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed live-cell imaging buffer. The final solvent concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.
-
Cell Preparation: a. Culture cells to the desired confluency on imaging dishes. b. Replace the culture medium with pre-warmed live-cell imaging buffer.
-
Cell Labeling and Imaging: a. Add the labeling solution to the cells. b. Immediately begin time-lapse imaging using a fluorescence microscope with the appropriate NBD filter set to monitor the kinetics of drug uptake. c. Alternatively, incubate the cells for a specific period (e.g., 30-60 minutes) before washing and imaging to determine the steady-state subcellular distribution.
-
Washing (Optional): a. For endpoint imaging, the labeling solution can be removed, and the cells washed with fresh imaging buffer to reduce background fluorescence.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.
Caption: General workflow for live-cell imaging with NBD derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry using NBD-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nitrobenzoxadiazole (NBD)-labeled antibodies in flow cytometry. NBD is a small, environmentally sensitive fluorophore, making it a versatile tool for various applications, from quantitative analysis of cell surface markers to studying protein conformational changes and internalization.
Introduction
Nitrobenzoxadiazole (NBD) is a fluorescent dye characterized by its sensitivity to the polarity of its local environment. Its fluorescence emission is significantly enhanced in nonpolar environments compared to aqueous solutions. This unique property, combined with its relatively small size, makes NBD an attractive fluorophore for labeling antibodies without causing significant steric hindrance. NBD-labeled antibodies can be excited by the common 488 nm blue laser in most flow cytometers, with an emission maximum typically between 530-550 nm.
This document outlines key applications of NBD-labeled antibodies in flow cytometry, complete with detailed experimental protocols and illustrative data.
Key Applications
-
Quantitative Analysis of Cell Surface Marker Expression: NBD-labeled antibodies can be used for the precise quantification of cell surface antigens. The brightness of the NBD fluorophore allows for clear distinction between positive and negative populations.
-
Studying Receptor Internalization and Trafficking: The change in the microenvironment of the NBD fluorophore upon receptor internalization (from the aqueous extracellular space to the hydrophobic environment of endocytic vesicles) can potentially lead to changes in fluorescence intensity, providing a dynamic readout of this process.
-
Monitoring Protein-Protein Interactions and Conformational Changes: The environmentally sensitive nature of NBD's fluorescence can be exploited to detect conformational changes in a target protein upon ligand binding or to monitor the formation of protein complexes on the cell surface. A change in the local environment of the NBD label can result in a measurable shift in fluorescence intensity or emission wavelength.
Application Note 1: Quantitative Analysis of CD20 Expression on B-Lymphocytes
This application note describes the use of an NBD-labeled anti-CD20 monoclonal antibody to quantify the number of CD20 molecules on the surface of human B-lymphocytes using quantitative flow cytometry.
Data Presentation
Table 1: Quantitative Analysis of CD20 Expression on Human B-Cells
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Antibodies Bound per Cell (ABC) | % CD20 Positive |
| Ramos | Untreated | 85,000 | 250,000 | >98% |
| Jurkat | Untreated | 500 | <1,000 | <1% |
| Daudi | Untreated | 120,000 | 350,000 | >99% |
| Primary B-Cells | Untreated | 65,000 | 190,000 | >95% |
Note: The Antibodies Bound per Cell (ABC) values are determined by calibrating the flow cytometer with beads of known fluorescence intensity.
Experimental Protocol
Protocol 1: Labeling of Anti-CD20 Antibody with NBD-X, SE
-
Antibody Preparation: Prepare the anti-CD20 monoclonal antibody (e.g., Rituximab) at a concentration of 1-2 mg/mL in a primary amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.
-
NBD-X, SE Preparation: Immediately before use, dissolve NBD-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved NBD-X, SE to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove unconjugated dye by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and 478 nm (for NBD concentration). A DOL of 2-4 is generally optimal.
Protocol 2: Staining of B-Lymphocytes with NBD-anti-CD20 for Flow Cytometry
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS containing 1% bovine serum albumin (BSA) (staining buffer). Resuspend cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
-
Staining: Add the NBD-labeled anti-CD20 antibody to 100 µL of the cell suspension at a pre-titrated optimal concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold staining buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 500 µL of staining buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Detect NBD fluorescence in the FITC channel (e.g., using a 530/30 nm bandpass filter).
Visualization
Application Note 2: Monitoring Receptor Tyrosine Kinase (RTK) Internalization
This application note details a method to monitor the internalization of a Receptor Tyrosine Kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), using an NBD-labeled monoclonal antibody. The principle relies on detecting the increase in fluorescence of the NBD probe as it moves from the aqueous cell surface to the more hydrophobic environment of endocytic vesicles.
Data Presentation
Table 2: EGFR Internalization in A431 Cells Measured by NBD-anti-EGFR
| Time (minutes) | Treatment | Mean Fluorescence Intensity (MFI) | % Internalization |
| 0 | No Ligand | 50,000 | 0% |
| 15 | EGF (100 ng/mL) | 75,000 | 50% |
| 30 | EGF (100 ng/mL) | 90,000 | 80% |
| 60 | EGF (100 ng/mL) | 95,000 | 90% |
| 60 | No Ligand | 52,000 | 4% |
% Internalization is calculated as [(MFI_t - MFI_0) / (MFI_max - MFI_0)] * 100, where MFI_max is the fluorescence after complete internalization.
Experimental Protocol
Protocol 3: Flow Cytometry Assay for RTK Internalization
-
Cell Preparation: Culture A431 cells (or another cell line overexpressing the RTK of interest) to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Labeling: Detach cells gently (e.g., using a cell scraper or non-enzymatic dissociation solution). Wash and resuspend cells in ice-cold PBS. Incubate the cells with a saturating concentration of NBD-labeled anti-RTK antibody for 1 hour at 4°C to label the surface-expressed receptors.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound antibody.
-
Internalization Induction: Resuspend the cells in pre-warmed culture medium and add the appropriate ligand (e.g., EGF for EGFR) to induce receptor internalization. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), transfer an aliquot of the cell suspension to ice-cold PBS to stop the internalization process.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The increase in Mean Fluorescence Intensity (MFI) in the FITC channel corresponds to the internalization of the NBD-labeled antibody-receptor complex.
Visualization
General Considerations and Best Practices
-
Antibody Titration: It is crucial to titrate the NBD-labeled antibody to determine the optimal concentration that gives the best signal-to-noise ratio.
-
Controls: Always include unstained cells as a negative control to set the background fluorescence. An isotype control labeled with NBD at a similar DOL can be used to assess non-specific binding.
-
Compensation: If performing multi-color flow cytometry, ensure proper fluorescence compensation to account for spectral overlap between NBD and other fluorophores.
-
Environmental Sensitivity: Be mindful that changes in buffer composition or temperature could potentially affect NBD fluorescence. Maintain consistent conditions throughout the experiment.
Conclusion
NBD-labeled antibodies offer a versatile and powerful tool for a range of flow cytometry applications. Their environmental sensitivity opens up possibilities for dynamic studies of protein function on the cell surface. The protocols and data presented here provide a foundation for researchers to design and implement their own experiments using this valuable technology.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of NBD-Derivatized Compounds
Welcome to the technical support center for NBD-derivatized compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of their NBD-labeled molecules during experiments.
Frequently Asked Questions (FAQs)
Q1: My N-BD-labeled compound's fluorescence signal is rapidly fading during microscopy. What is the cause and how can I mitigate this?
A1: Rapid signal loss under illumination is known as photobleaching, a common issue with many fluorophores, including NBD derivatives.[1][2] This occurs when the fluorescent molecule is irreversibly damaged by light.
To minimize photobleaching:
-
Reduce Exposure: Minimize the sample's exposure to excitation light.[2] You can achieve this by using neutral-density filters to decrease light intensity, reducing exposure time, and using the lowest possible excitation power.[1][2]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents scavenge free radicals that contribute to photobleaching.[1]
-
Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable alternative to NBD.[3]
Q2: Is the fluorescence of my NBD-derivatized compound sensitive to the pH of my buffer?
A2: Yes, the fluorescence of NBD derivatives can be highly sensitive to the pH of their environment.[1][4] While some NBD probes are specifically designed to respond to pH changes, for many others, maintaining an optimal and stable pH is crucial for consistent fluorescence.[1][4] A pH range of 5.0 to 9.0 is generally suitable for good fluorescence stability with many NBD-based probes.[1] It is advisable to perform a pH titration experiment to determine the optimal pH for your specific conjugate.[1]
Q3: I'm observing a loss of fluorescence signal from my NBD-labeled protein even when stored in the dark. What could be the reason?
A3: Signal loss in the absence of light points towards chemical instability. A primary cause is the reaction of the NBD moiety with nucleophiles, particularly thiols from cysteine residues or reducing agents like DTT and β-mercaptoethanol, which may be present in your buffer.[1] To address this:
-
Avoid Thiol-Containing Reagents: Whenever possible, use buffers that do not contain reducing agents.[1]
-
Consider Thiol Scavengers: In some situations, a low concentration of a thiol-reactive compound like N-ethylmaleimide (NEM) can be used to quench free thiols. However, this should be approached with caution as NEM can also react with your protein of interest.[1]
-
Proper Storage: For long-term stability, store your NBD-labeled proteins at -20°C or -80°C in an appropriate buffer, protected from light.[1][5] Stock solutions of NBD-Cl should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.[5]
Q4: The fluorescence of my NBD-labeled lipid is very weak in an aqueous buffer. How can I enhance the signal?
A4: The NBD fluorophore is known for its environmental sensitivity.[6][7][8] Its fluorescence is typically weak in aqueous (hydrophilic) environments and is significantly enhanced in nonpolar (hydrophobic) environments.[1][6][9] If your NBD-labeled lipid is in an aqueous buffer, the NBD group is likely exposed to water, which quenches its fluorescence.[1] The signal should increase substantially when the lipid incorporates into a membrane or binds to a hydrophobic pocket of a protein.[1] For measuring the concentration of your labeled lipid in an aqueous solution, consider using absorbance spectroscopy instead.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal decay under the microscope | Photobleaching | Decrease excitation light intensity and exposure time. Use an antifade reagent in the mounting medium.[1] |
| Low fluorescence in aqueous solution | Environmental sensitivity of NBD | The fluorescence of NBD is inherently low in water.[1] The signal will increase upon binding to a hydrophobic target.[1] |
| Formation of unexpected fluorescent species | Reaction with biological nucleophiles | NBD electrophiles can react with amines and thiols, leading to different fluorescent products.[1] Purify the labeled product to remove unreacted NBD. |
| Inconsistent fluorescence between samples | pH variability | The fluorescence of NBD derivatives can be pH-sensitive.[1][4] Ensure the buffer pH is consistent across all samples and is in the optimal range (typically pH 5.0-9.0).[1] |
| Signal loss during storage | Chemical instability | Avoid thiol-containing reagents in storage buffers.[1] Store at -20°C or -80°C and protect from light.[1][5] |
Quantitative Data Summary
Table 1: Reaction Kinetics of NBD-Cl with Amino Acids
| Amino Acid/Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| n-butylthiol | 13.75 | PBS (pH 7.4), 20% DMSO |
| Cysteine | Approx. 7-fold higher than Homocysteine | Acetonitrile-HEPES buffer (1:3, v/v, 20 mM, pH 7.4), 37°C |
Table 2: Spectroscopic Properties of NBD Adducts
| Adduct | Excitation (nm) | Emission (nm) | Environment |
| NBD-amine | ~464 | ~512 | Aqueous solutions[10] |
| NBD-ethylenediamine | 466 | 535 | MeOH[6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Thiol-Reactive NBD-Cl
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5 to favor selectivity for thiol groups.[3] The buffer must be free of any extraneous thiols like DTT or β-mercaptoethanol.[3]
-
Probe Preparation: Prepare a stock solution of NBD-Cl in an organic solvent such as DMSO or DMF.
-
Labeling Reaction: Add the NBD-Cl stock solution to the protein solution. The molar ratio of the probe to the protein may need to be optimized. Incubate the reaction mixture at room temperature or 4°C, protected from light. The reaction time can vary from 30 minutes to several hours.
-
Removal of Unreacted Probe: Separate the labeled protein from the unreacted NBD-Cl using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD (at its absorbance maximum).
Protocol 2: pH Stability Assessment of NBD-Conjugates
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).
-
Sample Preparation: For each pH value, prepare a solution of your NBD-labeled compound at a final concentration in the respective buffer. Ensure the final concentration of any organic solvent from the stock solution is minimal (e.g., <1%) to avoid solvent effects.[1]
-
Fluorescence Measurement: Transfer the solutions to a cuvette or a microplate. Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for your NBD derivative.[1]
-
Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pH profile of your NBD-conjugate's fluorescence.[1]
Visualizations
Caption: Workflow for fluorescently labeling proteins with NBD-Cl.
Caption: Troubleshooting guide for low NBD fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
reducing background fluorescence with 4-Nitro-2,1,3-benzoxadiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent probe 4-Nitro-2,1,3-benzoxadiazole (NBD).
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your target molecule, making data interpretation difficult.
Question: How can I reduce high background fluorescence in my NBD staining experiment?
Answer: High background fluorescence is a common issue that can often be resolved by optimizing your experimental protocol. Here are several steps you can take:
-
Optimize Probe Concentration: Using an excessively high concentration of the NBD probe can lead to non-specific binding and increased background. It is crucial to perform a concentration titration to determine the optimal probe concentration for your specific application and cell type.[1]
-
Thorough Washing: Inadequate washing after the staining step can leave unbound probe in the sample, contributing to high background. Ensure you perform sufficient and gentle washing steps to remove any residual unbound NBD.[1]
-
Implement a Back-Exchange Step: To remove excess probe from the plasma membrane, a "back-exchange" step can be highly effective.[1][2] After staining, incubate your cells with a solution of fatty acid-free Bovine Serum Albumin (BSA) or fetal calf serum.[1] This helps to sequester and remove non-internalized or loosely bound probe.[2]
-
Control for Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence), which can be mistaken for NBD signal. It is essential to include an unstained control sample in your experiment to assess the level of autofluorescence.
Issue 2: Weak or No Fluorescence Signal
A weak or absent fluorescent signal can be frustrating. Several factors could be contributing to this issue.
Question: I am not seeing a strong signal in my experiment. What are the possible causes and solutions?
Answer: A weak or non-existent signal can stem from several factors, from the probe itself to the imaging setup.
-
Suboptimal Probe Concentration: Just as a high concentration can cause background issues, a concentration that is too low will result in a weak signal. Titrate the NBD probe to find the optimal concentration for your experiment.[1]
-
Photobleaching: NBD, like many fluorophores, is susceptible to photobleaching (fading) upon exposure to excitation light. To minimize this, reduce the intensity and duration of the excitation light during image acquisition.[1] For fixed cells, using an anti-fade mounting medium is recommended.[1][3]
-
Environmental Sensitivity of NBD: The fluorescence of NBD is highly sensitive to its local environment.[4][5][6] It is weakly fluorescent in aqueous (polar) environments and becomes more fluorescent in hydrophobic (non-polar) environments.[4][6] If your NBD-labeled molecule is in a highly aqueous environment, the signal may be inherently low.[3]
-
Incorrect Filter Sets: Ensure that you are using the correct filter set on your fluorescence microscope for NBD. NBD derivatives typically have an excitation maximum between 460 nm and 500 nm and an emission maximum between 520 nm and 600 nm.[4] A standard FITC filter set is often suitable.[1]
-
Chemical Instability: The NBD moiety can react with nucleophiles, particularly thiols (e.g., from cysteine residues or reducing agents like DTT), which can alter its fluorescent properties.[3] If possible, avoid using buffers containing thiol-containing reagents.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBD) and what is it used for?
A1: this compound (NBD) is a small, environmentally sensitive fluorophore.[4] Its derivatives are widely used as fluorescent probes for labeling and sensing biomolecules such as lipids, amino acids, and proteins.[4][5] NBD itself is weakly fluorescent but forms highly fluorescent products upon reaction with primary or secondary amines and thiols.[4][6]
Q2: How does the local environment affect NBD fluorescence?
A2: The fluorescence of NBD is highly dependent on the polarity of its environment, a property known as solvatochromism.[4] In non-polar, hydrophobic environments, NBD exhibits strong fluorescence. Conversely, in polar, aqueous environments, its fluorescence is significantly reduced.[4][6] This property makes NBD a useful tool for studying molecular interactions and localization within cellular compartments.[6]
Q3: What are the typical excitation and emission wavelengths for NBD derivatives?
A3: NBD derivatives generally have an absorption maximum in the range of 460 nm to 500 nm and a fluorescence emission maximum between 520 nm and 600 nm.[4] These spectral properties are influenced by the solvent polarity.[4]
Q4: Can the pH of the buffer affect NBD fluorescence?
A4: Yes, the fluorescence of NBD-amine derivatives can be sensitive to the pH of the surrounding environment.[3] For many NBD-based probes, a pH range of 5.0 to 9.0 provides good fluorescence stability.[3] It is important to maintain a consistent and appropriate pH in your experimental buffers.[3]
Q5: What is self-quenching and does it apply to NBD?
A5: Self-quenching is a phenomenon where high concentrations of a fluorophore lead to a decrease in fluorescence intensity. NBD is a known self-quenching fluorophore.[7] The extent of self-quenching depends on the distance between the NBD molecules.[7]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Source |
| Probe Concentration | 1-5 µM (starting range) | Optimal concentration is cell-type dependent and should be determined by titration. | [1] |
| BSA Concentration (Back-Exchange) | 1-2 mg/mL or 5% (w/v) | Used to remove excess probe from the plasma membrane. | [1][2] |
| Back-Exchange Incubation Time | 30-90 minutes | Incubation time may vary depending on the cell type and lipid analog. | [1][2] |
| Fixative Concentration (Paraformaldehyde) | 4% in PBS | For fixing cells after staining. | [1] |
| Fixation Time | 15-20 minutes | At room temperature. | [1] |
| NBD-F Derivatization Temperature | 50-80 °C | For labeling amino acids with NBD-F. | [8] |
| NBD-F Derivatization Time | 5-30 minutes | For labeling amino acids with NBD-F. | [8] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with NBD-Lipid Analogs
This protocol provides a general procedure for labeling live cells with an NBD-lipid analog.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
NBD-lipid analog (e.g., NBD-ceramide)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Culture medium
-
Tris-Buffered Saline with Sucrose (TBSS)
Methodology:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Preparation of NBD-Lipid-BSA Complex: Prepare a complex of the NBD-lipid with fatty acid-free BSA to enhance its delivery into cells.[1]
-
Cell Labeling: a. Remove the culture medium from the cells. b. Add the NBD-lipid-BSA complex diluted in culture medium to the cells. c. Incubate at 37°C for 15-30 minutes.[9]
-
Washing: a. Remove the labeling solution. b. Wash the cells gently with fresh, pre-warmed culture medium or TBSS.[1][2]
-
Back-Exchange (Optional but Recommended): a. Incubate the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) for 30-90 minutes at room temperature.[1] b. This step is crucial for reducing background fluorescence from the plasma membrane.
-
Imaging: a. Replace the BSA solution with fresh medium or an appropriate imaging buffer. b. Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., FITC).[1]
Protocol 2: Labeling of Proteins with NBD-Cl
This protocol describes a general method for labeling proteins with NBD-Cl.
Materials:
-
Protein of interest
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
-
Anhydrous DMSO or ethanol
-
Sodium borate buffer (pH ~8-9)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
Methodology:
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in anhydrous DMSO or ethanol to a concentration of 10-20 mM.[6][10] Store protected from light and moisture.
-
Prepare Protein Solution: Dissolve the protein in sodium borate buffer to a concentration of 1-5 mg/mL. The slightly alkaline pH ensures that the target amine groups are deprotonated and reactive.[6]
-
Labeling Reaction: a. Add the NBD-Cl stock solution to the protein solution dropwise while gently stirring. A 10-fold molar excess of NBD-Cl over the protein is a typical starting point.[6] b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Removal of Unreacted Probe: Separate the labeled protein from the unreacted NBD-Cl using a gel filtration column or by dialysis against a suitable buffer.[10]
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the NBD.
Visualizations
Caption: A typical experimental workflow for staining cells with NBD probes.
Caption: A logical flowchart for troubleshooting common NBD fluorescence issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NBD-F Derivatization Reactions
Welcome to the technical support center for optimizing 4-fluoro-7-nitrobenzofurazan (NBD-F) derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is NBD-F and why is it used for derivatization?
A1: NBD-F (4-fluoro-7-nitrobenzofurazan) is a highly reactive fluorogenic reagent used for the derivatization of primary and secondary amines, as well as thiols.[1][2] It is particularly valuable in analytical chemistry for pre-column derivatization in High-Performance Liquid Chromatography (HPLC).[1] The key advantage of NBD-F is that it is non-fluorescent itself but reacts with analytes to form highly fluorescent and stable derivatives.[3][4] These derivatives can be detected with high sensitivity using a fluorescence detector, with typical excitation and emission wavelengths around 470 nm and 530 nm, respectively.[1]
Q2: What are the key parameters to consider when optimizing an NBD-F derivatization reaction?
A2: The efficiency of the NBD-F derivatization reaction is primarily influenced by pH, temperature, reaction time, and the molar ratio of NBD-F to the analyte.[4] Optimization of these parameters is crucial for achieving complete and reproducible derivatization. For many applications, a weakly basic environment (pH 8.0-10.0) is optimal for the reaction with amines.[1][5]
Q3: How should I prepare and store my NBD-F stock solution?
A3: NBD-F is typically dissolved in an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][6] It is crucial to protect the stock solution from light and moisture, as NBD-F is light-sensitive and can hydrolyze.[3] For long-term storage, it is recommended to store the stock solution at -20°C.[3] Always bring the solution to room temperature before opening to prevent condensation.
Troubleshooting Guide
This guide addresses common issues encountered during NBD-F derivatization and subsequent HPLC analysis.
Reaction-Related Issues
Q4: I am observing low or no fluorescence signal, suggesting incomplete or failed derivatization. What are the possible causes and solutions?
A4: Low or no fluorescence signal is a common indicator of a problem with the derivatization reaction itself. Several factors could be at play:
-
Incorrect pH: The reaction of NBD-F with amines is highly pH-dependent. The amino group of the analyte needs to be deprotonated to act as a nucleophile. If the pH is too low, the reaction rate will be significantly reduced.
-
Insufficient Reagent: An inadequate amount of NBD-F will lead to incomplete derivatization, especially for complex samples with multiple amine-containing compounds.
-
Solution: Increase the molar excess of NBD-F relative to the analyte. A 5- to 10-fold molar excess is a good starting point.
-
-
Suboptimal Temperature or Reaction Time: The derivatization reaction may be too slow at lower temperatures or with insufficient incubation time.
-
Degraded NBD-F Reagent: NBD-F is sensitive to light and moisture and can degrade over time, losing its reactivity.
-
Solution: Use a fresh stock solution of NBD-F. Store the reagent protected from light and moisture.[3]
-
Q5: I am seeing multiple peaks for a single analyte in my chromatogram. What could be the cause?
A5: The presence of multiple peaks for a single analyte can arise from several sources:
-
Incomplete Derivatization: If the reaction does not go to completion, you will see a peak for the unreacted analyte in addition to the derivatized product.
-
Solution: Re-optimize the reaction conditions as described in Q4 (pH, reagent concentration, temperature, and time).
-
-
Side Reactions: NBD-F can react with other nucleophilic groups in your sample, such as thiols, leading to the formation of different derivatives.[2]
-
Solution: If your analyte contains multiple reactive sites, you may need to adjust the reaction conditions to favor derivatization of the target functional group. This could involve protecting other functional groups or using milder reaction conditions.
-
-
Degradation of the Derivative: The NBD-derivative itself might be unstable under your experimental conditions.
-
Solution: After derivatization, it is often recommended to stop the reaction by adding an acid, such as hydrochloric acid, which can also help to stabilize the derivative.[1] Analyze the samples as soon as possible after preparation.
-
HPLC Analysis Issues
Q6: My chromatogram shows a high background signal or baseline noise. How can I reduce it?
A6: A high background in fluorescence detection can be caused by the hydrolysis of excess NBD-F to the fluorescent NBD-OH.
-
Solution: After the derivatization reaction is complete, stop it by adding a small amount of acid (e.g., HCl).[1] This will lower the pH and reduce the hydrolysis of unreacted NBD-F. Also, ensure that your NBD-F reagent is not degraded, as this can contribute to background fluorescence.
Q7: I am experiencing poor peak shape (e.g., peak tailing or fronting) for my NBD-derivatives. What can I do to improve it?
A7: Poor peak shape can be due to a variety of factors related to the HPLC method and the column itself.
-
Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the NBD-derivatives, leading to peak tailing.
-
Solution: Use a well-end-capped HPLC column. Adjusting the pH of the mobile phase can also help to suppress silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Inappropriate Mobile Phase: The composition of the mobile phase can significantly affect peak shape.
-
Solution: Optimize the mobile phase composition, including the organic modifier and buffer concentration. The pH of the mobile phase can also influence the peak shape of NBD-derivatives.[3]
-
Data Presentation
Table 1: Recommended Reaction Conditions for NBD-F Derivatization
| Parameter | Recommended Range | Common Conditions | Reference(s) |
| pH | 8.0 - 10.0 | pH 8.0 (Borate Buffer) | [1] |
| pH 9.5 (Borate Buffer) | [5] | ||
| Temperature | Room Temperature - 70°C | 60°C | [1][3] |
| Room Temperature | [5] | ||
| Reaction Time | 1 - 60 minutes | 1 minute at 60°C | [1] |
| 7 minutes at 60°C | [3] | ||
| 40 minutes at Room Temp | [5] | ||
| Solvent for NBD-F | Acetonitrile, DMSO | Acetonitrile | [1][3] |
| Detection (λex / λem) | 470 nm / 530-540 nm | 470 nm / 530 nm | [1] |
Experimental Protocols
Protocol 1: General NBD-F Derivatization of Amines for HPLC Analysis
This protocol provides a general starting point for the derivatization of primary and secondary amines. Optimization may be required for specific analytes and matrices.
Materials:
-
NBD-F solution (e.g., 100 mM in acetonitrile)[1]
-
Borate buffer (50 mM, pH 8.0)[1]
-
Hydrochloric acid (HCl) solution (50 mM)[1]
-
Sample containing the analyte
-
Reaction vials
Procedure:
-
Sample Preparation: Dissolve or dilute your sample in the 50 mM borate buffer (pH 8.0).
-
Derivatization Reaction:
-
Reaction Termination:
-
Immediately after heating, cool the reaction vial on an ice bath to stop the reaction.
-
Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[1]
-
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Mandatory Visualization
Caption: Experimental workflow for NBD-F derivatization.
Caption: Troubleshooting derivatization issues.
References
- 1. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 2. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
Technical Support Center: 4-Nitro-2,1,3-benzoxadiazole (NBD) Labeling
Welcome to the technical support center for 4-Nitro-2,1,3-benzoxadiazole (NBD) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during NBD labeling experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your labeling experiments with NBD derivatives like NBD-Cl and NBD-F.
Weak or No Fluorescent Signal
A common issue is the lack of a strong fluorescent signal from your NBD-labeled biomolecule. This can be due to a variety of factors related to the labeling reaction, the properties of the NBD dye, or the imaging setup.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Verify the pH of your reaction buffer; for amines, a pH of 8.0-9.5 is generally optimal, while selective N-terminal labeling can be achieved at a more neutral pH (7.0-7.5)[1]. Increase the molar excess of the NBD reagent, but be cautious of potential non-specific labeling and precipitation[2]. Also, consider extending the reaction time or increasing the temperature[3]. |
| Probe Instability/Degradation | Prepare NBD solutions fresh, as they can be sensitive to moisture and light. Store labeled conjugates protected from light at -20°C or below to prevent degradation[4][5]. |
| Fluorescence Quenching | The fluorescence of NBD is highly sensitive to its environment and is known to be quenched in aqueous solutions[6][7]. The signal should increase as the labeled molecule moves into a more hydrophobic environment, such as a lipid membrane or a protein's hydrophobic pocket[6][8]. Avoid buffers containing components known to quench fluorescence. |
| Incorrect Imaging Parameters | Ensure you are using the correct excitation and emission filters for NBD adducts (typically around 465 nm for excitation and 535 nm for emission, though this can vary with the environment)[5]. Increase the exposure time or the gain on your microscope, but be mindful of potential photobleaching[9]. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if compatible with your experiment[6][9]. |
High Background Fluorescence
Excessive background fluorescence can obscure the specific signal from your labeled molecule, making data interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excess Unreacted Probe | It is crucial to remove all unbound NBD reagent after the labeling reaction. For proteins, this can be achieved through size-exclusion chromatography or dialysis. For labeled lipids in cells, thorough washing is necessary. A "back-exchange" step, which involves incubating the cells with a solution of fatty acid-free bovine serum albumin (BSA), can help remove excess probe from the plasma membrane[1][10]. |
| Non-Specific Binding | The hydrophobic nature of the NBD group can lead to non-specific binding to cellular components or surfaces[11]. To mitigate this, consider using a blocking agent, such as BSA, in your buffers. Optimizing the probe concentration by titration can also help find a balance between specific signal and non-specific background[10]. |
| Hydrolysis of NBD Reagent | NBD-Cl can hydrolyze to the fluorescent NBD-OH, especially at high pH, contributing to background fluorescence[12]. Ensure the reaction is properly terminated, and prepare NBD solutions fresh. |
| Autofluorescence | Biological samples can exhibit natural fluorescence. To account for this, always include an unlabeled control in your experiment to determine the baseline level of autofluorescence[13]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with NBD-Cl or NBD-F?
A1: The optimal pH depends on the target functional group. For labeling primary and secondary amines (like the epsilon-amino group of lysine and the N-terminus of proteins), a pH in the range of 8.0 to 9.5 is generally recommended to ensure the amino group is deprotonated and thus more nucleophilic[1]. However, selective labeling of the N-terminal alpha-amino group can often be achieved at a more neutral pH (around 7.0-7.5) due to its lower pKa compared to the epsilon-amino group of lysine[1][6]. For labeling thiols (cysteine residues), the reaction is typically faster than with amines and can proceed efficiently at a slightly acidic to neutral pH.
Q2: My NBD-labeled protein precipitated. What could be the cause?
A2: Protein precipitation after labeling can be due to several factors. The NBD group is hydrophobic, and attaching too many NBD molecules to a protein can decrease its overall solubility, leading to aggregation. To address this, you can try reducing the molar excess of the NBD reagent in the labeling reaction. Precipitation can also occur if the buffer conditions (pH, salt concentration) are not optimal for the stability of your protein. It is also possible that the addition of the NBD reagent from an organic solvent stock (like DMSO) is causing the protein to precipitate if the final concentration of the organic solvent is too high.
Q3: Why is the fluorescence of my NBD-labeled lipid low in aqueous buffer?
A3: The NBD fluorophore is highly sensitive to its environment, a property known as solvatochromism. Its fluorescence is significantly quenched in polar, aqueous environments[6][7]. When the NBD-labeled lipid is in an aqueous buffer, the NBD group is exposed to water, resulting in low fluorescence. You should observe a significant increase in fluorescence intensity as the lipid incorporates into a hydrophobic environment, such as a cell membrane or a lipid droplet[6][8].
Q4: Can I use NBD-labeled molecules for quantitative studies?
A4: Yes, NBD-labeled molecules are frequently used in quantitative studies, but there are important considerations. The fluorescence quantum yield of NBD is highly dependent on its environment, so changes in fluorescence intensity can reflect changes in the local environment as well as changes in concentration[14][15]. For accurate quantification, it is important to use appropriate controls and calibration curves. Techniques like fluorescence polarization and fluorescence lifetime imaging (FLIM) can provide additional quantitative information that is less dependent on concentration.
Q5: Are there alternatives to NBD for fluorescent labeling?
A5: Yes, there are many other fluorescent dyes available, each with its own advantages and disadvantages. For example, BODIPY-based dyes are often brighter and more photostable than NBD[16]. The choice of fluorophore depends on the specific requirements of your experiment, including the desired excitation and emission wavelengths, photostability, environmental sensitivity, and the nature of the biomolecule being labeled.
Quantitative Data
The following tables summarize key quantitative parameters for NBD labeling reactions and the photophysical properties of NBD adducts.
Table 1: Recommended Reaction Conditions for NBD Labeling
| Parameter | Proteins/Peptides | Lipids (in vitro) | Nucleic Acids (with amine modification) |
| NBD Reagent | NBD-Cl, NBD-F | NBD-labeled lipids | NBD-F, NBD-Cl |
| Molar Ratio (Dye:Molecule) | 5:1 to 20:1 | N/A | 10:1 to 50:1 |
| pH | 7.0-9.5 | 7.4 | 8.5 |
| Temperature | 4°C to 60°C | Room Temperature to 37°C | 60°C |
| Reaction Time | 30 minutes to overnight | 15 to 60 minutes | 1 to 5 minutes |
| Typical Buffer | Borate, Bicarbonate, PBS | PBS, HEPES | Borate |
Table 2: Photophysical Properties of NBD Adducts
| NBD Adduct | Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| NBD-amine | Methanol | ~465 | ~535 | Not widely reported |
| NBD-secondary amine | Methanol | ~485 | ~540 | Not widely reported |
| NBD-NHMe | Water | Not specified | Not specified | 0.04[11][15] |
| NBD-NMe₂ | Water | Not specified | Not specified | 0.008[11][15] |
| NBD-labeled Serotonin | Tetrahydrofuran | 465 | ~510 | Not specified |
| NBD-labeled Serotonin | Methanol | 465 | ~535 | Not specified |
Note: The photophysical properties of NBD are highly dependent on the local environment. The values in this table are approximate and may vary.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with NBD-Cl
This protocol provides a general guideline for labeling proteins with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Optimization may be required for your specific protein.
Materials:
-
Protein of interest
-
NBD-Cl
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare NBD-Cl Stock Solution: Immediately before use, dissolve NBD-Cl in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: While gently stirring, add the NBD-Cl stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted NBD-Cl and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the NBD adduct (around 470-480 nm).
Protocol 2: Labeling Live Cells with NBD-Ceramide for Sphingolipid Trafficking Studies
This protocol describes the labeling of live cells with NBD C6-ceramide to visualize its metabolism and trafficking through the Golgi apparatus.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
NBD C6-ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Cell culture medium
-
Live-cell imaging buffer
Procedure:
-
Prepare NBD-Ceramide/BSA Complex: Prepare a stock solution of NBD C6-ceramide in ethanol. On the day of the experiment, prepare a working solution by complexing the NBD-ceramide with fatty acid-free BSA in your cell culture medium. A typical final concentration is 5 µM[16].
-
Cell Preparation: Wash the cells once with pre-warmed live-cell imaging buffer.
-
Labeling: Incubate the cells with the NBD-ceramide/BSA complex solution. To visualize Golgi uptake, a common procedure is to incubate at 4°C for 30 minutes to allow the lipid to associate with the plasma membrane, followed by a chase period at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi[16].
-
Washing (Back-Exchange): To remove the NBD-ceramide remaining in the plasma membrane, wash the cells several times with live-cell imaging buffer containing fatty acid-free BSA.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for NBD.
Signaling Pathways
NBD-labeled lipids are powerful tools for dissecting complex signaling pathways. Below are simplified diagrams of key pathways involving ceramide and cholesterol, where NBD analogs can be used as tracers.
Sphingolipid Metabolism and Signaling
NBD-ceramide is widely used to study the metabolic flux of ceramide through the Golgi apparatus, where it is converted to sphingomyelin and glucosylceramide by their respective synthases[8][16]. These metabolites play crucial roles in cell signaling, including apoptosis and proliferation[4][17].
Cholesterol Trafficking
NBD-cholesterol can be used to monitor the movement of cholesterol between cellular membranes and its involvement in processes like reverse cholesterol transport, which is critical in the context of atherosclerosis[11].
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling DNA for Single-Molecule Experiments: Methods of Labeling Internal Specific Sequences on Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. biosyn.com [biosyn.com]
- 15. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High density lipoprotein-mediated cholesterol uptake and targeting to lipid droplets in intact L-cell fibroblasts. A single- and multiphoton fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Solvent Effects on 4-Nitro-2,1,3-benzoxadiazole (NBD) Fluorescence Spectra
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of solvents on the fluorescence spectra of 4-Nitro-2,1,3-benzoxadiazole (NBD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBD) and why is it used in fluorescence studies?
This compound, also known as 4-nitrobenzofurazan, is a small, environmentally sensitive fluorophore.[1] Its derivatives are widely used as fluorescent probes for labeling and sensing biomolecules such as amino acids, lipids, and proteins.[1] The core structure of NBD features a benzoxadiazole ring system with a nitro group at the 4-position, which is crucial for its photophysical properties and sensitivity to the local environment's polarity.[1] While NBD itself is weakly fluorescent, it forms highly fluorescent adducts upon reaction with primary or secondary amines, a property extensively used for derivatizing biomolecules for detection and quantification.[1]
Q2: What is solvatochromism and how does it relate to NBD?
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectra of a compound.[2] NBD and its derivatives are well-known for their solvatochromic properties.[1] Their absorption and emission spectra are highly dependent on the polarity of the solvent.[1] This sensitivity makes NBD a valuable tool for probing the local environment of biomolecules.
Q3: How does solvent polarity affect the fluorescence spectrum of NBD?
Increasing the polarity of the solvent typically causes a bathochromic (red) shift in both the absorption and emission spectra of NBD derivatives.[1] This means the peaks of the spectra move to longer wavelengths. This red shift is accompanied by a decrease in the fluorescence quantum yield in more polar solvents.[1] The reason for this is the stabilization of the more polar excited state in polar solvents, which in turn facilitates non-radiative decay pathways.[1]
Q4: What is an intramolecular charge transfer (ICT) transition and how does it apply to NBD?
An intramolecular charge transfer (ICT) transition is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon absorption of light. In NBD derivatives, the principal absorption band in the visible region (typically between 460 nm and 500 nm) corresponds to an ICT transition from an electron-donating group to the electron-withdrawing nitrobenzoxadiazole core.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments on the solvent effects on NBD fluorescence spectra.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Fluorescence Signal | 1. Low concentration of NBD: The concentration of the NBD solution may be too low for the instrument's detection limit. 2. Photobleaching: Exposure to intense light can cause the fluorophore to lose its fluorescence. 3. Incorrect excitation/emission wavelengths: The instrument may not be set to the optimal wavelengths for NBD in the specific solvent. 4. Quenching: The solvent or impurities in the solvent may be quenching the fluorescence. | 1. Optimize Concentration: Prepare a fresh, more concentrated solution of NBD. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. 2. Minimize Photobleaching: Reduce the intensity and duration of the excitation light. Use fresh samples for each measurement.[3] 3. Verify Wavelengths: Check the literature for the expected absorption and emission maxima of NBD in the solvent being used and set the instrument accordingly. 4. Use High-Purity Solvents: Ensure that high-purity, spectroscopy-grade solvents are used to minimize quenching effects. |
| High Background Fluorescence | 1. Solvent fluorescence: The solvent itself may be fluorescent at the excitation and emission wavelengths used. 2. Contaminated cuvette: The cuvette may have residual fluorescent material from previous experiments. 3. Impure NBD sample: The NBD sample may contain fluorescent impurities. | 1. Run a Solvent Blank: Always run a blank spectrum of the pure solvent to check for background fluorescence. 2. Thoroughly Clean Cuvettes: Clean cuvettes meticulously with appropriate solvents. 3. Check Sample Purity: If possible, verify the purity of the NBD sample using techniques like NMR or mass spectrometry. |
| Unexpected Spectral Shifts | 1. Solvent Polarity Misjudgment: The assumed polarity of a solvent mixture might be incorrect. 2. Presence of Impurities: Impurities in the solvent can alter its effective polarity. 3. NBD Aggregation: At higher concentrations, NBD molecules may aggregate, leading to changes in the spectra. | 1. Verify Solvent Properties: Consult reliable sources for solvent polarity scales. 2. Use High-Purity Solvents: Use fresh, high-purity solvents to avoid unexpected interactions. 3. Work at Low Concentrations: Ensure that the NBD concentration is low enough to prevent aggregation. |
| Distorted or Noisy Spectra | 1. Instrument settings not optimized: Incorrect slit widths or integration times can lead to poor signal-to-noise ratios. 2. Light scattering: Particulate matter in the solution can cause light scattering, distorting the spectrum. | 1. Optimize Instrument Parameters: Adjust the excitation and emission slit widths and the integration time to improve the signal quality. 2. Filter Solutions: If necessary, filter the NBD solutions to remove any suspended particles. |
Data Presentation
The following table summarizes the photophysical properties of a representative N-substituted NBD derivative in various solvents. Data for the parent this compound is limited in consolidated tables, hence a derivative is presented to illustrate the typical solvatochromic effects.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Toluene | 2.38 | 472 | 532 | 2200 | 0.80 |
| Chloroform | 4.81 | 478 | 540 | - | - |
| Ethyl Acetate | 6.02 | 480 | 545 | - | - |
| Tetrahydrofuran (THF) | 7.58 | 485 | 550 | - | - |
| Dichloromethane | 8.93 | 482 | 548 | - | - |
| Acetone | 20.7 | 490 | 552 | - | - |
| Acetonitrile | 37.5 | 495 | 553 | - | - |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 498 | 554 | - | - |
| Water | 80.1 | 499 | 553 | 2900 | 0.04 |
Note: The data presented is for a 4-amino NBD derivative and is intended to be illustrative of the general trends observed for NBD compounds. The exact values for the parent this compound may vary.
Experimental Protocols
Detailed Methodology for Studying Solvent Effects on NBD Fluorescence
This protocol outlines the steps for investigating the solvatochromic properties of this compound.
1. Materials and Reagents:
-
This compound (NBD)
-
A series of high-purity, spectroscopy-grade solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, water)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
2. Preparation of Stock Solution:
-
Prepare a stock solution of NBD (e.g., 1 mM) in a non-polar solvent where it is readily soluble, such as toluene.
-
Store the stock solution in the dark to prevent photodecomposition.
3. Preparation of Working Solutions:
-
For each solvent to be tested, prepare a dilute working solution of NBD from the stock solution.
-
The final concentration should be low enough to ensure that the absorbance at the excitation wavelength is less than 0.1 to avoid inner filter effects. A typical concentration is in the range of 1-10 µM.
4. Spectroscopic Measurements:
-
Instrumentation: Use a calibrated spectrofluorometer and a UV-Vis spectrophotometer.
-
Absorption Spectra:
-
Record the absorption spectrum of each NBD solution from approximately 300 nm to 600 nm.
-
Use the pure solvent as a blank.
-
Determine the wavelength of maximum absorption (λabs) for each solvent.
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength to the λabs determined for each solvent.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450 nm to 700 nm).
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
Ensure that the instrument is corrected for the wavelength-dependent response of the detector.
-
5. Data Analysis:
-
Tabulate the λabs and λem values for NBD in each solvent.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λabs - 1/λem) x 10⁷.
-
If a suitable standard is available, determine the fluorescence quantum yield (ΦF) of NBD in each solvent using the relative method.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to study the solvent effects on the fluorescence spectra of this compound.
Caption: Experimental workflow for studying NBD solvatochromism.
Signaling Pathway of Solvent-NBD Interaction
This diagram illustrates the conceptual relationship between the solvent environment and the resulting photophysical changes in NBD.
Caption: Influence of solvent polarity on NBD's photophysical pathways.
References
Technical Support Center: Purification of NBD-Labeled Proteins and Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NBD-labeled proteins and peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of NBD-labeled biomolecules.
Issue 1: Low or No Fluorescence Signal After Labeling
Q: I have labeled my protein/peptide with an NBD dye, but I detect little to no fluorescence. Does this mean the labeling reaction was unsuccessful?
A: Not necessarily. Several factors can contribute to a weak fluorescence signal. Here are some potential causes and solutions:
-
Environmental Sensitivity of NBD: The fluorescence of the NBD fluorophore is highly sensitive to its environment. It is significantly quenched in aqueous solutions and becomes more fluorescent in hydrophobic (apolar) environments.[1][2][3] If your purified, labeled protein is in a standard aqueous buffer, a low signal is expected. The fluorescence should increase when the protein binds to a hydrophobic target or is in a less polar environment.
-
Suboptimal Labeling pH: The reaction of NBD-Cl and NBD-F with primary amines (lysine residues and the N-terminus) is most efficient at an alkaline pH (typically 8.0-9.5), where the amino groups are deprotonated and more nucleophilic.[4] Conversely, labeling cysteine residues with NBD-Cl is more effective at a neutral pH (around 7.0-7.5).[4] Ensure your labeling reaction was performed at the optimal pH for the target residue.
-
Inefficient Labeling Reaction: The labeling reaction may not have gone to completion. To optimize, consider increasing the molar excess of the NBD dye, extending the reaction time, or optimizing the reaction temperature. For example, labeling with NBD-F can be performed at 60°C for 1 minute.[1]
-
Over-labeling and Self-Quenching: Attaching too many dye molecules in close proximity on the protein can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence emission.[5] To address this, it is important to determine the degree of labeling (DOL) and optimize the dye-to-protein ratio in your labeling reaction.
-
Precipitation of Labeled Protein: The labeled protein may have precipitated out of solution. Centrifuge the reaction mixture and check the pellet for your protein. If precipitation is an issue, consider performing the labeling reaction in a buffer with additives that enhance solubility.
Issue 2: Presence of Unreacted Dye After Purification
Q: My purified sample still contains a significant amount of unreacted NBD dye, which is interfering with my downstream experiments. How can I effectively remove it?
A: Removing all unreacted dye is crucial for accurate quantification and to reduce background noise in fluorescence-based assays.[6][7] If your current purification method is insufficient, consider the following:
-
Size-Exclusion Chromatography (Spin Columns): For efficient removal of small molecules like unreacted dyes, size-exclusion spin columns are a rapid and effective method.[6][7] If a single spin column is insufficient, a second pass may be necessary.[8]
-
Dialysis: While a common method, dialysis can be time-consuming. Ensure you are using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) and performing multiple buffer changes to maximize the removal of the small dye molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for purifying labeled proteins and peptides away from unreacted dye and other impurities.[9][10] Reverse-phase HPLC is particularly effective for this purpose.[11]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), you can use affinity chromatography to bind your protein to the resin, wash away the unreacted dye, and then elute the purified, labeled protein.
Issue 3: Loss of Fluorescence Over Time
Q: The fluorescence of my purified NBD-labeled protein is decreasing over time, even when stored in the dark. What could be the cause?
A: The loss of fluorescence in the absence of light suggests chemical instability or degradation of the NBD label.[12]
-
Reaction with Nucleophiles: The NBD moiety can react with nucleophiles, particularly thiols from reducing agents like DTT or β-mercaptoethanol, which can alter its fluorescent properties.[12] If possible, avoid these reagents in your storage buffer.
-
Improper Storage Conditions: For long-term stability, store NBD-labeled proteins at -20°C or -80°C.[12] Adding a cryoprotectant like glycerol to a final concentration of 25-50% can prevent the formation of ice crystals that can damage the protein.[13] For storage at 4°C, the addition of a protein stabilizing cocktail can extend the shelf-life.[13]
-
pH Sensitivity: The fluorescence of NBD can be pH-dependent.[12] Ensure your storage buffer has a stable pH, typically within the range of 5.0 to 9.0 for good fluorescence stability.[12][14]
Frequently Asked Questions (FAQs)
Q1: What is the difference between NBD-Cl and NBD-F?
A1: Both NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan) are fluorogenic reagents used to label proteins and peptides.[4] The main difference is their reactivity. NBD-F is much more reactive than NBD-Cl. For instance, the reaction of NBD-F with glycine is about 500 times faster than with NBD-Cl.[1] Due to its higher reactivity, NBD-F requires more careful storage and handling.[1]
Q2: What are the optimal excitation and emission wavelengths for NBD?
A2: The spectral properties of NBD adducts are environmentally sensitive. In aqueous solutions, NBD-amine adducts typically have an excitation maximum around 464-470 nm and an emission maximum around 512-530 nm.[1][15] In methanol, the excitation and emission maxima are approximately 466 nm and 535 nm, respectively.[2]
Q3: Can I label a specific amino acid residue with NBD?
A3: You can influence the labeling selectivity by controlling the reaction pH.[4]
-
N-terminus vs. Lysine: To selectively label the N-terminal α-amino group, a neutral pH (around 7.0-7.5) can be used due to its lower pKa compared to the ε-amino group of lysine. Labeling of lysine residues is favored at a more alkaline pH (8.0-9.5).[4]
-
Cysteine: NBD-Cl is highly reactive towards the sulfhydryl group of cysteine residues, and this reaction is generally faster than the reaction with amines.[4]
Q4: How should I store my NBD-labeled protein or peptide?
A4: For long-term storage, it is recommended to store NBD-labeled proteins at -20°C or -80°C.[12] Storing in single-use aliquots is advisable to avoid repeated freeze-thaw cycles.[16] If the protein concentration is low (<1 mg/ml), adding a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/ml can be beneficial.[16] For short-term storage, 4°C is generally acceptable.[13]
Quantitative Data Summary
Table 1: NBD Reaction Parameters
| Parameter | NBD-F | NBD-Cl | Reference |
| Target Residues | Primary & Secondary Amines, Thiols | Primary & Secondary Amines, Thiols | [1][4] |
| Optimal pH for Amines | 8.0 - 9.5 | 8.0 - 9.5 | [4] |
| Optimal pH for N-Terminus | ~7.0 - 7.5 | ~7.0 - 7.5 | [4] |
| Reaction Conditions | 60°C for 1 minute (in weak basic solution) | Longer reaction times than NBD-F | [1][9] |
| Relative Reactivity | High (e.g., 500x faster with glycine than NBD-Cl) | Lower | [1] |
Table 2: Spectral Properties of NBD-Amine Adducts
| Solvent | Excitation Max (λex) | Emission Max (λem) | Reference |
| Aqueous Solution | ~464 nm | ~512 nm | [1] |
| Methanol | 466 nm | 535 nm | [2] |
Experimental Protocols
Protocol 1: General NBD-F Labeling of Proteins
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer. For labeling primary amines, a borate buffer (50 mM, pH 8.0-9.5) is recommended.[1][4]
-
Prepare NBD-F Solution: Prepare a stock solution of NBD-F in acetonitrile (e.g., 100 mM).[1]
-
Labeling Reaction: In a reaction vial, mix the protein solution with the NBD-F/acetonitrile solution. A typical ratio is 300 µl of protein solution to 100 µl of NBD-F solution.[1] The final concentration of the reactants should be optimized for your specific protein.
-
Incubation: Heat the reaction mixture at 60°C for 1 minute.[1]
-
Quenching (Optional): The reaction can be stopped by adding an excess of a small molecule amine, like Tris or glycine.
-
Purification: Proceed immediately to purification to remove unreacted NBD-F.
Protocol 2: Purification of NBD-Labeled Protein using a Spin Column
-
Column Equilibration: Equilibrate a size-exclusion spin column (e.g., Zeba™ Spin Desalting Column) with the desired final buffer for your protein. This is done by adding the buffer to the column and centrifuging according to the manufacturer's instructions.
-
Sample Loading: Load the entire labeling reaction mixture onto the center of the compacted resin bed.
-
Centrifugation: Place the column in a new collection tube and centrifuge according to the manufacturer's protocol. The purified, labeled protein will be in the eluate.
-
Verification: Check the eluate for protein concentration and fluorescence to confirm successful labeling and purification. If significant unreacted dye remains, a second purification step may be necessary.[8]
Visualizations
Caption: Workflow for NBD labeling and purification of proteins.
Caption: Troubleshooting low fluorescence in NBD-labeled proteins.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Peptide Purification Overview - Creative Peptides [creative-peptides.com]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 16. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: HPLC Analysis of NBD-Derivatized Amines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of primary and secondary amines derivatized with 4-nitro-2,1,3-benzoxadiazole (NBD) reagents, such as NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization and HPLC analysis of NBD-amines in a question-and-answer format.
Derivatization Issues
Q1: Why is my derivatization reaction incomplete, resulting in low product yield and poor sensitivity?
A1: Incomplete derivatization is a frequent issue that can stem from several factors related to reaction conditions and reagent quality.
-
Incorrect pH: The derivatization reaction is highly pH-dependent. The optimal pH for the reaction of NBD-Cl or NBD-F with amines is typically in the alkaline range, often between 8.0 and 9.5, to ensure the amine is in its nucleophilic, unprotonated form.[1]
-
Suboptimal Temperature or Time: While NBD-F is highly reactive and can label amines in as little as one minute at 60°C, NBD-Cl is less reactive and may require longer incubation times or higher temperatures.[2][3] Ensure you are using the recommended conditions for your specific NBD reagent.
-
Reagent Degradation: NBD reagents, particularly NBD-Cl, can be sensitive to moisture.[3] Ensure reagents are stored in a desiccator and that solutions are prepared fresh. Hydrolysis of the reagent can lead to the formation of NBD-OH, a fluorescent byproduct that can increase background noise.[4]
-
Excessive Sample Concentration: If the concentration of the amine in the sample is too high, it can deplete the derivatizing reagent, leading to incomplete labeling.[5]
-
Improper Mixing: Failure to promptly and thoroughly mix the sample with the derivatization reagent can lead to localized reactions and overall inefficiency.[5]
Q2: I'm observing a large, broad peak at the beginning of my chromatogram, which interferes with my analytes.
A2: This is likely due to excess, unreacted derivatization reagent or a hydrolysis byproduct.
-
Excess Reagent: Using a large molar excess of the NBD reagent is common to drive the reaction to completion, but this can result in a significant reagent peak.[6]
-
Hydrolysis: NBD-Cl and NBD-F can hydrolyze to NBD-OH in aqueous, alkaline conditions, creating a fluorescent byproduct that elutes early in reversed-phase chromatography.[4]
-
Solution: After derivatization is complete, the reaction is often stopped by acidification (e.g., adding HCl).[2][4] This step neutralizes the basic catalyst and can also help to minimize the background signal from reagent hydrolysis.[4] If the interference is still significant, consider an extraction step to remove the excess reagent before injection.
Q3: The fluorescence signal of my derivatized samples seems to decrease over time. Are the derivatives unstable?
A3: NBD-amine derivatives are generally stable, but their stability can be compromised under certain conditions.
-
Presence of Thiols: The NBD moiety can react with nucleophiles, especially thiols (e.g., from cysteine residues in proteins or reducing agents like DTT in buffers). This reaction can alter the fluorescent properties of the derivative.[7] It is advisable to avoid thiol-containing reagents in your sample matrix or mobile phase if possible.
-
Photobleaching: NBD derivatives, like many fluorophores, are susceptible to photobleaching (light-induced degradation). Protect derivatized samples from light by using amber vials and minimizing exposure to ambient light.
-
pH Sensitivity: The fluorescence of NBD-amine derivatives can be pH-dependent. Maintaining a consistent and appropriate pH in your final sample solution and mobile phase is crucial for reproducible fluorescence intensity.[7] A pH range of 5.0 to 9.0 is often suitable for stable fluorescence.[7]
Chromatography & Detection Issues
Q4: My chromatographic peaks are tailing. What are the common causes and solutions?
A4: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common HPLC problem that can compromise resolution and integration.
-
Secondary Interactions: For basic amines, interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based column packing are a primary cause. This can be mitigated by:
-
Operating at a lower mobile phase pH to protonate the silanols.
-
Adding a competing base, like triethylamine (TEA), to the mobile phase.
-
Using a modern, end-capped column with minimal residual silanol activity.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or diluting the sample.[8]
-
Column Contamination/Void: A blocked column frit or a void at the head of the column can disrupt the sample path. Try back-flushing the column or replacing it if the problem persists.[9]
Q5: My peaks are broad or splitting into two.
A5: Broad or split peaks can severely affect resolution and quantification.
-
Poor Column Condition: Column degradation over time is a common cause of peak broadening.[8]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread before it reaches the column, leading to broad or split peaks. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[8] This often requires column replacement.
-
Tubing Issues: Ensure all tubing connections between the injector, column, and detector are secure and have minimal dead volume.
Q6: I'm seeing baseline noise or drift in my chromatogram.
A6: An unstable baseline can make it difficult to detect and accurately integrate small peaks.
-
Mobile Phase Issues: Ensure mobile phases are freshly prepared using high-purity solvents, filtered, and thoroughly degassed. Inconsistent mixing in gradient elution can also cause baseline drift.[10]
-
Detector Lamp Failure: A failing fluorescence detector lamp can cause significant noise and a drifting baseline. Check the lamp's energy output and age.[10]
-
Contamination: Contamination in the detector flow cell, column, or mobile phase can lead to a noisy or drifting baseline.[10][11] Flush the system thoroughly with a strong solvent like isopropanol.
-
Temperature Fluctuations: Ensure the column is thermostatted, as temperature changes can affect the mobile phase viscosity and detector performance, causing baseline drift.[10]
Q7: My retention times are shifting from run to run.
A7: Inconsistent retention times make peak identification unreliable.
-
Mobile Phase Composition: Small variations in mobile phase preparation can lead to significant shifts in retention time. Prepare mobile phases carefully and consistently.[12]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, causing retention times to vary.[10]
-
Column Temperature: Unstable column temperature will affect retention times. Use a column oven for consistent temperature control.[10]
Data & Protocols
Quantitative Data Summary
Table 1: Comparison of NBD-F and NBD-Cl Derivatization Conditions.
| Parameter | NBD-F (4-fluoro-7-nitrobenzofurazan) | NBD-Cl (4-chloro-7-nitrobenzofurazan) |
|---|---|---|
| Reactivity | Higher reactivity, faster reaction.[3][13] | Lower reactivity, requires longer reaction times.[3] |
| Typical Reaction Time | 1 minute[2] - 40 minutes[1] | Can be up to 2 hours.[3] |
| Typical Temperature | Room Temperature[1] to 60-70°C[2][3] | 50°C.[3] |
| Typical pH | 8.0 - 9.5 (Borate Buffer).[1][2] | 9.0 (Phosphate or Borate Buffer).[3] |
| Cost | Higher.[4] | Lower.[3][4] |
Table 2: Typical HPLC Detector and Separation Parameters.
| Parameter | Typical Value / Condition |
|---|---|
| Detection Method | Fluorescence Detection |
| Excitation Wavelength (λex) | ~470 nm.[2][3] |
| Emission Wavelength (λem) | ~530 - 540 nm.[1][2] |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm).[3] |
| Mobile Phase A | Aqueous buffer (e.g., Acetate or Phosphate buffer).[3] |
| Mobile Phase B | Acetonitrile or Methanol.[3] |
| Elution Mode | Gradient elution is common for separating multiple analytes. |
Detailed Experimental Protocols
Protocol 1: Pre-Column Derivatization of Amines with NBD-F
This protocol is adapted from a standard procedure for labeling primary and secondary amines.[2]
-
Sample Preparation: Dissolve or dilute the amine-containing sample in 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.
-
Reagent Preparation: Prepare a 100 mM NBD-F solution in acetonitrile. Note: Prepare this solution fresh and protect it from light.
-
Derivatization Reaction:
-
In a microcentrifuge tube or reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F solution.
-
Vortex briefly to mix.
-
Heat the vial at 60°C for 1 minute in a heating block or water bath.
-
-
Reaction Termination:
-
Analysis:
-
Vortex the final mixture.
-
The sample is now ready for injection into the HPLC system. If necessary, filter the sample through a 0.22 µm syringe filter before injection.
-
Visualizations
Diagrams of Workflows and Logic
Caption: Experimental workflow for HPLC analysis of NBD-derivatized amines.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Nucleophilic substitution reaction for NBD derivatization of a primary amine.
References
- 1. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. sdiarticle4.com [sdiarticle4.com]
Technical Support Center: 4-Nitro-2,1,3-benzoxadiazole (NBD) Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of 4-Nitro-2,1,3-benzoxadiazole (NBD) probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for NBD probes?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield (closer to 1) signifies that a larger portion of absorbed photons is re-emitted as fluorescence, leading to a brighter signal.[1] This is critical for applications requiring high sensitivity and a good signal-to-noise ratio.
Q2: What are the primary factors that influence the quantum yield of NBD probes?
A2: Several factors can significantly impact the quantum yield of NBD probes:
-
Environmental Effects: The local environment of the fluorophore plays a crucial role. Factors such as solvent polarity, viscosity, temperature, and pH can alter the rates of radiative and non-radiative decay.[1]
-
Fluorescence Quenching: This involves processes that decrease fluorescence intensity. Common mechanisms include collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[1] Molecular oxygen, halide ions, and heavy atoms are common quenchers.[1]
-
Aggregation: At high concentrations, some NBD probes can form aggregates, which often exhibit lower quantum yields due to self-quenching.[1]
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, resulting in a permanent loss of fluorescence.[1]
Q3: How does solvent polarity affect the quantum yield of NBD probes?
A3: The fluorescence of NBD derivatives is highly sensitive to the polarity of the solvent.[3] An increase in solvent polarity typically leads to a significant red shift in the emission spectrum and a decrease in the fluorescence quantum yield.[3][4] This is because polar solvents can stabilize the more polar excited state, which in turn facilitates non-radiative decay pathways.[3] The fluorescence of NBD adducts is often strong in hydrophobic environments and significantly reduced in aqueous solutions.[5]
Q4: Can the chemical structure of the NBD probe be modified to enhance its quantum yield?
A4: Yes, modifying the chemical structure is a key strategy for improving quantum yield. The nature of the substituent at the 4-position of the benzoxadiazole ring significantly influences the photophysical properties.[3] For instance, NBD derivatives with a 4-alkylamino substituent are generally fluorescent, while those with a 4-arylamino substituent are only weakly fluorescent.[6] The development of nitrobenzoselenadiazole (NBSD), a selenium analog of NBD, has also been shown to offer improved photophysical properties, including a higher quantum yield.[7]
Q5: Are NBD probes sensitive to pH?
A5: Yes, the fluorescence of NBD-amine derivatives can be sensitive to the pH of their environment.[8] While some probes are designed to respond to specific pH ranges, many exhibit optimal and stable fluorescence within a pH range of 5.0 to 9.0.[8] It is important to maintain a consistent and appropriate pH in experimental buffers to ensure reliable results.[8]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
This is a common problem that can often be resolved by optimizing the experimental protocol and imaging parameters.
| Potential Cause | Troubleshooting Steps |
| Low Intrinsic Quantum Yield | The probe itself may not be efficient at converting absorbed light into emitted fluorescence.[9] Consider using a different NBD derivative with a known higher quantum yield or switching to a different class of fluorophores if brightness is a critical issue. |
| Incorrect Excitation/Emission Settings | Ensure that the filters and light source on your imaging instrument are correctly aligned with the absorption and emission spectra of your specific NBD probe.[9] |
| Low Probe Concentration | The concentration of the probe might be too low for detection.[9] Perform a titration experiment to determine the optimal concentration for your cell type or sample. A typical starting range for cell staining is 1-5 µM.[10] |
| Photobleaching | The fluorophore may be permanently damaged by prolonged exposure to excitation light.[9] Reduce the intensity and duration of the excitation light.[10] Use an anti-fade mounting medium for fixed cells.[8][10] For live-cell imaging, consider acquiring images with longer intervals between time points.[10] |
| Poor Cellular Uptake | For live-cell imaging, the probe may not be efficiently entering the cells. Complexing the NBD probe with fatty acid-free Bovine Serum Albumin (BSA) can improve its delivery into cells.[10] |
| Environmental Quenching | The fluorescence of NBD is inherently low in aqueous solutions.[8] The signal is expected to increase upon binding to a more hydrophobic target. If the probe is not binding to its intended target, the signal will remain low. |
Issue 2: High Background Fluorescence
Excessive background can make it difficult to distinguish the specific signal from noise.
| Potential Cause | Troubleshooting Steps |
| High Probe Concentration | A high concentration of the probe can lead to non-specific binding and increased background.[10] Use the lowest effective probe concentration as determined by a titration experiment. |
| Insufficient Washing | Unbound probe remaining in the sample will contribute to background fluorescence. Increase the number and duration of washing steps after probe incubation to effectively remove unbound molecules.[9] |
| Non-Specific Binding | The lipophilic nature of some NBD probes can cause them to non-specifically bind to cellular membranes.[9] After staining, a "back-exchange" step can be implemented by incubating the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) to help remove excess probe from the plasma membrane.[10] |
| Autofluorescence | Biological samples can exhibit natural fluorescence (autofluorescence), which can interfere with the signal from the NBD probe. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing techniques if your imaging system supports it. |
Issue 3: Signal Instability and Fading
This can be due to photobleaching or chemical instability of the NBD probe.
| Potential Cause | Troubleshooting Steps |
| Photobleaching | As mentioned previously, this is the light-induced destruction of the fluorophore.[8] Minimize light exposure by reducing excitation power and exposure times.[8] Use appropriate antifade reagents in your mounting or imaging media.[8] Ensure your microscope's filter sets are optimal for your NBD probe to maximize signal detection and minimize unnecessary light exposure.[8] |
| Chemical Instability | The NBD moiety can react with nucleophiles, particularly thiols (e.g., from cysteine residues or reducing agents like DTT), which can alter its fluorescent properties.[8] If possible, avoid using buffers containing thiol-containing reagents like DTT or β-mercaptoethanol.[8] Ensure proper storage of your labeled product, typically at -20°C or -80°C in a suitable buffer, protected from light.[8] |
| pH Fluctuation | Changes in the pH of the buffer can lead to inconsistent fluorescence intensity.[8] Ensure your buffers are properly prepared and have a stable pH within the optimal range for your NBD probe (typically pH 5.0-9.0).[8] |
Quantitative Data
The spectral properties of NBD derivatives are highly dependent on the substituent at the 4-position and the polarity of the solvent.
Table 1: Spectral Properties of N-substituted NBD Derivatives in Different Solvents [3]
| Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F |
| -NH-(CH₂)₂-OH | Dioxane | 465 | 530 | 0.82 |
| Acetonitrile | 468 | 537 | 0.58 | |
| Water | 478 | 550 | 0.23 | |
| -NH-(CH₂)₅-COOH | Dioxane | 466 | 531 | 0.85 |
| Acetonitrile | 468 | 538 | 0.60 | |
| Water | 478 | 551 | 0.25 | |
| -Piperidino | Cyclohexane | 470 | 520 | 0.98 |
| Dioxane | 480 | 532 | 0.90 | |
| Acetonitrile | 485 | 540 | 0.65 | |
| Water | 480 | 552 | 0.01 |
Table 2: Quantum Yields of NBD-Amine Derivatives [11]
| Compound | Quantum Yield (Φ) in Water |
| NBD-NMe₂ | 0.008 |
| NBD-NHMe | 0.04 |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with NBD-Cl
This protocol describes a general method for labeling primary and secondary amine groups in proteins.
Materials:
-
NBD-Cl (or NBD-F)
-
Anhydrous DMSO or ethanol
-
Protein of interest
-
Sodium borate buffer (e.g., 50 mM, pH 8.5-9.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Methodology:
-
Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in anhydrous DMSO or ethanol to a final concentration of 10-20 mM. Store this solution protected from light and moisture.[5]
-
Prepare Protein Solution: Dissolve the protein to be labeled in the sodium borate buffer to a concentration of 1-5 mg/mL. The slightly alkaline pH of the buffer ensures that the target amine groups are deprotonated and thus more nucleophilic.[5]
-
Labeling Reaction: Add the NBD-Cl stock solution to the protein solution dropwise while gently stirring. A 10-fold molar excess of NBD-Cl over the protein is a typical starting point.[5]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
Purification: Remove unreacted NBD-Cl and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the NBD adduct (around 470-480 nm).
Protocol 2: Relative Quantum Yield Measurement
This protocol uses a well-characterized standard sample with a known quantum yield to determine the quantum yield of an unknown sample.[2][12]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
10 mm path length quartz cuvettes
-
Test sample (NBD probe)
-
Standard sample with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test sample and the standard sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the test and standard samples. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.[12]
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[12]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if the solvents are the same, this term is 1).
-
Visualizations
Caption: Troubleshooting workflow for a weak NBD probe fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. static.horiba.com [static.horiba.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Guide to Amine Labeling: NBD-F vs. NBD-Cl
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of primary and secondary amines, the choice of derivatization agent is critical for achieving optimal sensitivity and efficiency. Among the various available reagents, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are two widely utilized compounds. Both are pro-fluorescent, meaning they are essentially non-fluorescent until they react with amines to form stable, highly fluorescent adducts.[1][2] This guide provides a comprehensive comparison of NBD-F and NBD-Cl, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific application.
Core Reaction Mechanism
The fundamental reaction mechanism for both NBD-F and NBD-Cl with primary and secondary amines is a nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group on the benzoxadiazole ring renders the carbon atom at the 4-position, bonded to the halogen, highly susceptible to nucleophilic attack by the amine. The reaction is typically carried out under mild, slightly alkaline conditions to ensure the amine is deprotonated and thus more nucleophilic. This results in the displacement of the fluoride or chloride ion and the formation of a fluorescent N-substituted aminobenzoxadiazole derivative.
Caption: General reaction of NBD-F/Cl with an amine.
Performance Comparison: NBD-F vs. NBD-Cl
The primary distinction between NBD-F and NBD-Cl lies in their reactivity, which subsequently influences reaction conditions and overall labeling efficiency.
| Feature | NBD-F | NBD-Cl |
| Reactivity | Highly reactive; reaction with glycine is reportedly 500 times faster than with NBD-Cl.[2] | Less reactive than NBD-F, often requiring longer incubation times or higher temperatures.[3] |
| Reaction Time | Very short, often 1-7 minutes at 60°C.[4][5] | Longer, can range from 20 minutes to several hours at elevated temperatures.[6] |
| Reaction Temperature | Typically 50-60°C.[4][7] | Often higher, around 70-80°C.[1] |
| pH Conditions | Weakly basic, typically pH 8.0-9.5.[4][8] | Basic, typically pH 8-10.5.[1] |
| Stability of Reagent | Less stable, should be stored carefully and protected from moisture.[2] | More stable in aqueous solutions compared to other reagents like Dansyl Chloride.[3] |
| Stability of Adduct | Derivatives are reported to be highly stable.[5] | Adducts are highly stable.[1] |
Quantitative Data Summary
The selection of a labeling reagent is often guided by the fluorescence properties of the resulting adduct. While the core fluorophore is the same, the specific amine and the solvent environment can influence the spectral characteristics.
| Parameter | NBD-F Adducts | NBD-Cl Adducts |
| Excitation Maximum (λex) | ~470 nm[4][9] | ~465-485 nm[10] |
| Emission Maximum (λem) | ~530-540 nm[4][8] | ~535-540 nm[10] |
| Fluorescence Quantum Yield (QY) | Generally low in water (<0.01), significantly higher in nonpolar environments.[10] | Low in water (<0.01), increases in aprotic solvents (e.g., QY = 0.3 in MeOH for primary amine adduct).[10][11] |
| Molar Extinction Coefficient (ε) | Not explicitly stated for NBD-F adducts, but expected to be similar to NBD-Cl adducts. | ~22,000 cm⁻¹M⁻¹ (primary amine in MeOH), ~25,000 cm⁻¹M⁻¹ (secondary amine in MeOH).[10][11] |
| Limit of Detection (LOD) | As low as 10 fmol for HPLC applications.[9] | Can be in the low µg/mL to ng/mL range depending on the analyte and detection method.[1] |
Experimental Protocols
Detailed methodologies for amine labeling are crucial for reproducible results. Below are representative protocols for both NBD-F and NBD-Cl, primarily for pre-column derivatization in HPLC analysis.
NBD-F Labeling Protocol for HPLC
This protocol is adapted for the labeling of amino acids and other low-molecular-weight amines.
-
Sample Preparation: Dissolve or dilute the amine-containing sample in a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[4]
-
Reagent Preparation: Prepare a 100 mM solution of NBD-F in acetonitrile.
-
Derivatization Reaction:
-
Reaction Termination: Add 400 µL of a 50 mM HCl aqueous solution to the reaction mixture.[4]
-
Analysis: The sample is now ready for injection into the HPLC system.
NBD-Cl Labeling Protocol for HPLC
This protocol is a general procedure for the derivatization of amino acids.
-
Sample Preparation: Prepare the amino acid standard or sample solution.
-
Reagent Preparation: Prepare a 5 mM solution of NBD-Cl in a suitable organic solvent like acetonitrile or ethanol.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the amino acid solution.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 5 mM NBD-Cl solution and vortex thoroughly.
-
Incubate the mixture at 70°C for 30 minutes in the dark.
-
-
Reaction Termination: After incubation, cool the tube to room temperature. The reaction can be stopped by adding an acidic solution, such as 1.0 M HCl, which also helps to reduce background noise from the hydrolysis of NBD-Cl.[12]
-
Analysis: The derivatized sample is ready for HPLC analysis.
Experimental Workflow Visualization
The general workflow for amine labeling and analysis using either NBD-F or NBD-Cl can be visualized as follows:
Caption: A typical workflow for amine analysis using NBD reagents.
Conclusion
Both NBD-F and NBD-Cl are excellent choices for the fluorescent labeling of primary and secondary amines, offering the advantage of forming highly fluorescent and stable adducts from non-fluorescent precursors. The primary determinant for choosing between the two is the desired reaction kinetics.
-
NBD-F is the superior choice for applications requiring rapid labeling, such as in high-throughput screening or automated analysis, due to its significantly higher reactivity.[2][13] This allows for shorter reaction times and milder temperature conditions.[4]
-
NBD-Cl , while less reactive, is a cost-effective and reliable option for many applications.[3] Its greater stability may be advantageous in certain experimental setups, and it remains a widely used reagent for the derivatization of a broad range of amine-containing compounds.
Ultimately, the optimal choice will depend on the specific requirements of the experimental design, including the nature of the analyte, the required throughput, and the available instrumentation. For most applications where speed and efficiency are paramount, NBD-F presents a clear advantage.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione | MDPI [mdpi.com]
- 10. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison: 4-Nitro-2,1,3-benzoxadiazole (NBD) vs. Fluorescein for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design. Both 4-Nitro-2,1,3-benzoxadiazole (NBD) and fluorescein have been staples in the toolbox for protein labeling for decades. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your specific application.
This comparison will delve into the key photophysical properties, chemical reactivity, and practical considerations for using NBD and fluorescein as protein labels. We will examine their spectral properties, quantum yields, fluorescence lifetimes, photostability, pH sensitivity, and the physical size of the fluorophores.
At a Glance: Key Performance Indicators
A summary of the key quantitative data for NBD and fluorescein derivatives commonly used for protein labeling is presented below. It is important to note that the photophysical properties of these dyes, particularly NBD, can be highly dependent on their local environment.
| Property | This compound (NBD) | Fluorescein |
| Reactive Form | NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole) | FITC (Fluorescein isothiocyanate) |
| Molecular Weight | 199.55 g/mol [1][2][3] | 389.4 g/mol [4][5] |
| Excitation Max (nm) | ~465-485 nm[6] | ~495 nm[4] |
| Emission Max (nm) | ~535-540 nm[6] | ~525 nm[4] |
| Quantum Yield (Φ) | Environmentally sensitive; low in water (e.g., NBD-NHMe Φ = 0.04), increases in hydrophobic environments.[5] | High in basic conditions (up to 0.95 in 0.1 M NaOH), significantly lower in acidic conditions.[1] |
| Fluorescence Lifetime (τ) | Environmentally sensitive; can range from ~2 to 9 ns depending on the local environment.[4] | ~4 ns in aqueous solution.[4][7] |
| Photostability | Moderately photostable, but prone to photobleaching.[3] | Prone to a relatively high rate of photobleaching.[8][9] |
| pH Sensitivity | Fluorescence is sensitive to the local environment, including pH, with some derivatives designed as pH probes.[2][3][10] | Highly pH-sensitive; fluorescence intensity dramatically decreases below its pKa of ~6.4.[1] |
| Size | Small and compact.[11][12][13] | Larger aromatic system.[14] |
Delving Deeper: A Comparative Analysis
Spectral Properties and Brightness
Both NBD and fluorescein absorb light in the blue-green region of the spectrum and emit in the green region. Fluorescein, in its dianionic form at basic pH, is renowned for its high quantum yield, making it an exceptionally bright fluorophore.[1] NBD, on the other hand, exhibits a quantum yield that is highly dependent on its environment.[5] In aqueous, polar environments, its fluorescence is significantly quenched, but it becomes brightly fluorescent in nonpolar, hydrophobic environments, such as the interior of a protein or a lipid membrane.[3][5] This solvatochromic property can be advantageous for probing changes in protein conformation or binding events.
Photostability
A significant drawback for both fluorophores is their susceptibility to photobleaching, the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[8][9] While both dyes will photobleach, fluorescein is often noted for its relatively high rate of photobleaching, which can be a limiting factor in long-term imaging experiments.[8][9]
pH Sensitivity
The fluorescence of fluorescein is highly dependent on pH.[1] It has a pKa of approximately 6.4, and its fluorescence intensity drops sharply in acidic conditions as the phenol group becomes protonated.[1] This makes fluorescein a useful indicator for pH in the physiological range but can be a significant disadvantage if the experimental conditions involve pH fluctuations. NBD's fluorescence is also influenced by the polarity of its environment, which can be affected by pH.[3][5] Certain NBD derivatives have been specifically designed as pH-sensitive probes.[2][10]
Size and Steric Hindrance
NBD is a significantly smaller and more compact fluorophore compared to the larger, multi-ring structure of fluorescein.[11][12][13][14] This smaller size can be a distinct advantage in situations where the label might perturb the structure or function of the protein of interest. The bulkier fluorescein molecule has a higher potential for steric hindrance.
Reaction Mechanisms
Both NBD-Cl and FITC are amine-reactive probes that primarily label the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[11][15] The reaction with NBD-Cl is a nucleophilic aromatic substitution, while FITC's isothiocyanate group reacts with primary amines to form a stable thiourea linkage.[11][15]
Experimental Workflow
A typical workflow for labeling a purified protein with either NBD-Cl or FITC, followed by purification and characterization, is outlined below.
Experimental Protocols
Protein Labeling with this compound-Chloride (NBD-Cl)
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer)
-
NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for labeling.
-
NBD-Cl Stock Solution: Prepare a 10-20 mM stock solution of NBD-Cl in anhydrous DMSO or ethanol immediately before use. Protect the solution from light.
-
Labeling Reaction: While gently stirring, add the NBD-Cl stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 30-60 minutes at 37°C, protected from light. The optimal time and temperature may need to be determined empirically for each protein.
-
Purification: To remove unreacted NBD-Cl, pass the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS or another suitable buffer. The first colored fraction to elute will be the NBD-labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of NBD (around 465 nm).
Protein Labeling with Fluorescein Isothiocyanate (FITC)
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
FITC (Fluorescein isothiocyanate, isomer I)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. If the protein buffer contains primary amines, dialyze the protein against PBS overnight.
-
FITC Stock Solution: Prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO immediately before use. Protect the solution from light.
-
Labeling Reaction: Add the FITC stock solution to the protein solution. A common starting point is to use a 5- to 10-fold molar excess of FITC to protein. Mix immediately by gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle agitation.
-
Purification: Separate the FITC-labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first yellow-colored band to elute is the labeled protein.
-
Characterization: Calculate the DOL by measuring the absorbance of the purified protein-dye conjugate at 280 nm and 495 nm.
Conclusion: Making the Right Choice
The choice between NBD and fluorescein for protein labeling is highly dependent on the specific experimental goals and constraints.
Choose Fluorescein when:
-
High brightness is the primary concern, and the experimental pH is consistently above 7.
-
The larger size of the fluorophore is unlikely to interfere with protein function.
Choose NBD when:
-
A smaller, less perturbing label is required.
-
The experiment aims to probe changes in the local environment of the protein, leveraging NBD's solvatochromic properties.
-
The experiment involves environments where fluorescein's fluorescence would be quenched (e.g., acidic conditions or lipid environments).
By carefully considering the properties outlined in this guide, researchers can make an informed decision to select the most suitable fluorescent label for their protein studies, ultimately leading to more robust and reliable experimental outcomes.
References
- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications [frontiersin.org]
- 13. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation with NBD-F Derivatization
For researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of primary and secondary amine-containing analytes, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique. Pre-column derivatization with a fluorogenic reagent is often essential to achieve the desired sensitivity and selectivity. Among the various reagents available, 4-fluoro-7-nitrobenzofurazan (NBD-F) has emerged as a popular choice due to its high reactivity and the stable, highly fluorescent derivatives it forms.
This guide provides an objective comparison of the performance of HPLC methods utilizing NBD-F derivatization against other common alternatives. Supported by experimental data, this document outlines key validation parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate derivatization strategy for your analytical needs.
Performance Characteristics of NBD-F Derivatization
NBD-F is a pre-labeling compound that reacts with primary and secondary amines under mild conditions to form fluorescent derivatives.[1] These derivatives are typically orange and exhibit maximum absorption and emission wavelengths around 470 nm and 530 nm, respectively.[1] The validation of an HPLC method using NBD-F derivatization demonstrates its suitability for a range of applications, including the analysis of amino acids, biogenic amines, and pharmaceuticals.
Summary of Validation Parameters for HPLC Methods using NBD-F
The following table summarizes typical validation parameters obtained for HPLC methods employing NBD-F derivatization for the analysis of various compounds.
| Analyte Class | Linearity (Correlation Coefficient, r²) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Amino Acid Neurotransmitters | ≥0.999 (0.50–500 µmol/L) | 1.8–3.2 | 2.4–4.7 | 0.02–0.15 µmol/L | Not Reported | 94.9–105.2 | [2][3] |
| General Amino Acids | 0.999 (20 fmol–20 pmol) | <5% (at 3 pmol) | Not Reported | 2.8–20 fmol/injection | 1.9–57 fmol/injection | Not Reported | [4][5][6] |
| Proline in Honey | >0.99 (0.15–100.00 µg/mL) | <4% | <4% | 3.00 mg/kg | Not Reported | >90% | [7] |
Comparison with Alternative Derivatization Reagents
While NBD-F offers excellent performance, several other derivatizing agents are commonly used for the HPLC analysis of amines. The choice of reagent often depends on the specific application, the nature of the analyte, and the available instrumentation. The table below provides a comparison of NBD-F with other popular derivatization reagents.
| Derivatization Reagent | Reaction Conditions | Advantages | Disadvantages |
| NBD-F | 60°C for 1 minute in a weak basic solution[1] | Highly reactive with primary and secondary amines, stable derivatives, high sensitivity.[3] | Requires heating, potential for reagent interference.[8] |
| o-Phthalaldehyde (OPA) | Room temperature, nearly instantaneous reaction (<1 min)[9] | Very fast reaction, suitable for automation, good for primary amines.[9][10] | Derivatives can be unstable, does not react with secondary amines.[9] |
| Dansyl Chloride (DNS-Cl) | Alkaline conditions, may require heating | Reacts with primary and secondary amines, phenols, and imidazoles. | Slower reaction times, can produce multiple derivatives for some amino acids. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Room temperature, rapid reaction | Reacts with primary and secondary amines, stable derivatives. | Reagent can interfere with chromatography.[8] |
| Dabsyl Chloride (Dabsyl-Cl) | 70°C for 10-15 minutes | Visible detection possible, stable derivatives. | Requires heating, potential for reagent interference.[8] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for the derivatization of analytes with NBD-F and a common alternative, OPA.
NBD-F Derivatization Protocol for Amino Acids
This protocol is a generalized procedure based on common practices.[1][11]
-
Sample Preparation: Dissolve or dilute the sample containing amino acids in a 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.
-
Reagent Preparation: Prepare a 100 mM solution of NBD-F in acetonitrile. This solution should be protected from light and can be stored at -20°C.
-
Derivatization Reaction:
-
In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F/acetonitrile solution.
-
Heat the vial at 60°C for 1 minute.
-
Immediately cool the vial on an ice bath to stop the reaction.
-
-
Reaction Quenching: Add 400 µL of a 50 mM HCl aqueous solution to the reaction mixture.
-
HPLC Analysis: The resulting mixture is ready for injection into the HPLC system.
OPA Derivatization Protocol for Primary Amines
This protocol is often automated in modern HPLC systems.[10]
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve OPA in the borate buffer and add a thiol, such as 3-mercaptopropionic acid.
-
-
Automated Derivatization (in autosampler):
-
The autosampler is programmed to mix the sample, borate buffer, and OPA reagent in a specific sequence and ratio.
-
The reaction is nearly instantaneous (typically less than 1 minute).
-
-
HPLC Analysis: The derivatized sample is immediately injected onto the HPLC column.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart of the experimental workflow for NBD-F derivatization.
Caption: A logical comparison of NBD-F with other derivatization reagents.
References
- 1. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 2. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.search.tulane.edu [library.search.tulane.edu]
- 5. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Quantitative Analysis with 4-Nitro-2,1,3-benzoxadiazole (NBD) Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Nitro-2,1,3-benzoxadiazole (NBD) probes against other common fluorescent derivatizing agents. It includes a summary of performance data, detailed experimental protocols, and visualizations of key mechanisms and workflows to aid in the selection and application of these reagents for quantitative analysis.
Introduction to NBD Probes
This compound (NBD) derivatives are a class of small, environmentally sensitive fluorophores widely used for the quantitative analysis of biomolecules. The most common variants are 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and the more reactive 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[1]
The core principle behind NBD probes is their fluorogenic nature. In their native state, they are virtually non-fluorescent. However, they undergo a nucleophilic aromatic substitution reaction with primary and secondary amines, as well as thiols, to form intensely fluorescent adducts.[2] This "turn-on" fluorescence is driven by an Intramolecular Charge Transfer (ICT) mechanism, making them powerful tools for quantifying proteins, peptides, amino acids, and various bioactive molecules.[3] Furthermore, the fluorescence of NBD adducts is highly sensitive to the polarity of the local environment, a property known as solvatochromism, which can be exploited to study molecular binding and conformational changes.
Performance Comparison: NBD Probes vs. Alternatives
NBD probes are primarily used for the derivatization of amines and thiols prior to analysis by fluorescence spectroscopy or chromatography (HPLC, CE).[4][5] While effective, several alternatives exist, each with distinct advantages and disadvantages.
For Amine Quantification: Key alternatives include fluorescamine and succinimidyl esters of robust fluorophores like Alexa Fluor and BODIPY dyes. Fluorescamine also acts as a "turn-on" probe for primary amines.[6] Succinimidyl esters, while not fluorogenic, offer superior brightness and photostability.[6]
For Thiol Quantification: The most common alternatives are maleimides and haloacetyls (e.g., iodoacetamides).[7] These reagents typically exhibit higher selectivity for thiols over amines, especially at neutral pH, and form very stable thioether bonds. Probes based on Alexa Fluor or BODIPY maleimides are significantly brighter and more photostable than NBD-thiol adducts.[7][8]
Data Presentation: Quantitative Comparison of Fluorescent Probes
The following tables summarize key quantitative data for NBD probes and common alternatives, allowing for an objective comparison of their performance characteristics.
Table 1: Performance of NBD Probes for Analyte Quantification
| Probe | Target Analyte(s) | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Key Features |
|---|---|---|---|---|---|
| NBD-Cl | Amines, Thiols (GSH) | ~476 | ~546 | ~35 nM (for GSH)[9] | Fluorogenic, environment-sensitive, widely used in HPLC.[4] |
| NBD-F | Amines (Taurine) | 485 | 542 | 0.6 µg/mL (for Taurine)[10] | More reactive than NBD-Cl, suitable for high-speed online analysis.[1] |
| NBD-Ether (NIR) | Thiols (H₂S) | ~578 | ~744 | 26 nM (for H₂S)[9] | "Turn-on" probe with large Stokes shift, suitable for in vivo imaging.[3][9] |
Table 2: Comparison with Alternative Thiol- and Amine-Reactive Probes
| Probe Class | Target Analyte | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Maleimides | Thiols | Varies (Fluorophore-dependent) | Varies (Fluorophore-dependent) | High selectivity for thiols, stable conjugate, high quantum yields.[7][8] | Not fluorogenic. |
| Haloacetyls | Thiols | Varies (Fluorophore-dependent) | Varies (Fluorophore-dependent) | High reactivity for thiols.[7] | Can show some reactivity with other nucleophiles (e.g., His). |
| Fluorescamine | Primary Amines | ~390 | ~475 | Fluorogenic ("turn-on"), rapid reaction.[6] | Hydrolyzes quickly in water, lower photostability. |
| Succinimidyl Esters | Primary Amines | Varies (Fluorophore-dependent) | Varies (Fluorophore-dependent) | High brightness and photostability, stable amide bond.[6] | Not fluorogenic, can hydrolyze. |
Mandatory Visualization
The following diagrams illustrate the core reaction mechanism of NBD probes, a typical experimental workflow, and the underlying principle of their fluorescence.
Caption: Reaction mechanism of NBD-Cl with amine or thiol nucleophiles.
Caption: General experimental workflow for quantitative analysis using NBD probes.
Caption: Principle of Intramolecular Charge Transfer (ICT) in NBD-amine adducts.
Experimental Protocols
The following are generalized protocols for the use of NBD probes. Optimal conditions (e.g., pH, temperature, time, reagent concentration) should be determined empirically for each specific analyte and application.
Protocol 1: General Spectrofluorometric Quantification of Amines using NBD-Cl
This protocol is suitable for quantifying primary or secondary amine-containing analytes in solution.
Materials:
-
NBD-Cl solution (e.g., 1 mg/mL in methanol or DMSO). Prepare fresh and protect from light.
-
Borate buffer (0.1 M, pH 8.0-10.5).
-
Analyte stock solution and standards of known concentration.
-
Hydrochloric acid (HCl), 0.1 M, for stopping the reaction.
-
Spectrofluorometer.
Methodology:
-
Standard Curve Preparation: Prepare a series of dilutions of the analyte standard in the desired buffer to create a calibration curve (e.g., 0-100 µM).
-
Reaction Mixture: In a microcentrifuge tube or cuvette, combine:
-
50 µL of analyte standard or unknown sample.
-
850 µL of borate buffer.
-
Mix gently.
-
-
Initiate Reaction: Add 100 µL of the NBD-Cl solution to the mixture. Mix thoroughly. The final volume is 1 mL.
-
Incubation: Incubate the reaction mixture in a water bath at a controlled temperature (e.g., 70°C) for a fixed time (e.g., 20 minutes).[11][12] Protect the samples from light during incubation.
-
Stop Reaction: After incubation, cool the samples to room temperature. If necessary, the reaction can be stopped by adding 50 µL of 0.1 M HCl to acidify the mixture.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer. Set the excitation wavelength to ~470 nm and the emission wavelength to ~540 nm.[2] Scan for optimal wavelengths if necessary.
-
Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the linear regression of this curve to determine the concentration of the unknown samples.
Protocol 2: Pre-Column Derivatization of Amino Acids for HPLC using NBD-F
This protocol is adapted for the sensitive analysis of amino acids in complex mixtures using HPLC with fluorescence detection (HPLC-FLD).
Materials:
-
NBD-F solution (e.g., 100 mM in acetonitrile).[1] Store carefully as it is highly reactive.[1]
-
Borate buffer (50 mM, pH 8.0) containing 20 mM EDTA.[1]
-
Hydrochloric acid (HCl), 50 mM.[1]
-
HPLC system with a fluorescence detector (FLD) and a suitable C18 column.
Methodology:
-
Sample Preparation: Dissolve or dilute the amino acid sample (or standard) in the 50 mM borate buffer.
-
Derivatization: In a reaction vial, mix:
-
300 µL of the sample solution.
-
100 µL of 100 mM NBD-F/acetonitrile solution.[1]
-
-
Incubation: Tightly cap the vial and heat at 60°C for 1 minute in a heating block or water bath.[1]
-
Cooling: Immediately transfer the vial to an ice bath to cool and stop the reaction.
-
Acidification: Add 400 µL of 50 mM HCl solution to the cooled reaction mixture.[1] This stabilizes the derivatives.
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the final mixture into the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of ~480 nm and an emission wavelength of ~540 nm.
-
Perform a gradient elution using a mobile phase system appropriate for separating NBD-amino acid derivatives (e.g., a gradient of acetonitrile in an aqueous buffer like sodium acetate).
-
-
Quantification: Identify and quantify peaks by comparing their retention times and areas to those of derivatized amino acid standards.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
NBD Fluorophores vs. The Field: A Comparative Guide for Researchers
In the diverse landscape of fluorescent probes, 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophores have carved out a significant niche, offering a unique set of advantages for researchers, scientists, and drug development professionals. Their modest size, pronounced environmental sensitivity, and utility as effective quenchers make them powerful tools for elucidating complex biological processes. This guide provides an objective comparison of NBD fluorophores against other common fluorescent dyes, supported by experimental data and detailed methodologies, to inform the selection of the optimal probe for your research needs.
Key Advantages of NBD Fluorophores
NBD fluorophores possess several desirable characteristics that set them apart from other classes of fluorescent dyes:
-
Environmental Sensitivity: NBD dyes exhibit a remarkable sensitivity to their local microenvironment.[1][2] Their fluorescence is often quenched in aqueous, polar environments and significantly enhanced in hydrophobic, nonpolar media.[1] This property is invaluable for probing ligand-receptor binding events, membrane dynamics, and protein conformational changes. The fluorescence lifetime of NBD is also highly sensitive to the polarity of its surroundings.[1]
-
Small Size: The compact molecular structure of NBD is a distinct advantage, minimizing the potential for steric hindrance or perturbation of the biological system under investigation.[2][3] This allows for more precise labeling and less interference with the natural function of the target molecule.
-
Fluorescence Quenching Capabilities: The nitro group of the NBD moiety is a strong electron-withdrawing group, which can act as a fluorescence quencher.[2] This property is leveraged in the design of "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon reacting with a specific analyte.[2]
-
Reactivity and Versatility: NBD derivatives, such as NBD-Cl and NBD-F, are highly reactive towards primary and secondary amines and thiols, facilitating straightforward labeling of a wide range of biomolecules, including amino acids, neurotransmitters, and lipids.[2][4]
Head-to-Head Comparison: NBD vs. Other Common Dyes
To provide a clear perspective on the performance of NBD fluorophores, the following table summarizes their key photophysical properties alongside those of other widely used fluorescent dyes.
| Property | NBD | Fluorescein (FITC) | Rhodamine (TRITC) | Cyanine (Cy3) | BODIPY FL |
| Excitation Max (nm) | ~460-480[5] | ~495[6] | ~550[6] | ~550[7] | ~488[5] |
| Emission Max (nm) | ~530-550[5][8] | ~520[6] | ~573[6] | ~568[7] | ~515[5] |
| **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | ~25,000 | ~75,000 | ~85,000 | ~150,000[7] | ~80,000 |
| Quantum Yield (Φ) | Variable (environment-dependent), generally low to moderate (e.g., <0.1 to 0.3)[2][5] | High (~0.93)[9] | High (~0.95)[9] | High (~0.15-0.3) | Very High (~0.9)[5] |
| Photostability | Moderate, susceptible to photobleaching[5] | Low, prone to photobleaching | Moderate to High | High | Very High[5] |
| Environmental Sensitivity | High[1][2] | Moderate (pH-sensitive)[10] | Low | Low | Low[5] |
| Size | Small[2] | Moderate | Moderate | Moderate | Moderate |
Note: The spectral properties of these dyes can vary slightly depending on the specific derivative and the local environment.
Experimental Protocols
To illustrate the practical application of NBD fluorophores, here are detailed methodologies for key experiments.
Protocol 1: Labeling of a Primary Amine-Containing Biomolecule with NBD-F
This protocol describes the general procedure for labeling a biomolecule, such as an amino acid or a peptide, with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
Materials:
-
Biomolecule of interest with a primary amine group
-
NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole)
-
Borate buffer (0.1 M, pH 8.5)
-
Acetonitrile
-
Reaction vials
-
HPLC system for purification
Procedure:
-
Prepare a stock solution of the biomolecule in the borate buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of NBD-F in acetonitrile at a concentration of 10-20 mg/mL.
-
In a reaction vial, mix the biomolecule solution with the NBD-F solution. A molar excess of NBD-F (typically 2-5 fold) is recommended to ensure complete labeling.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, purify the NBD-labeled biomolecule using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Protocol 2: Assessing Environmental Sensitivity of an NBD-Labeled Peptide
This protocol details how to measure the change in fluorescence of an NBD-labeled peptide in different solvent environments.
Materials:
-
NBD-labeled peptide
-
A series of solvents with varying polarity (e.g., water, ethanol, dioxane, cyclohexane)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the NBD-labeled peptide in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.
-
Prepare a series of dilutions of the stock solution in each of the different solvents to a final concentration of 1-10 µM.
-
Measure the fluorescence emission spectrum of each sample using the fluorometer. Excite the sample at the absorption maximum of the NBD fluorophore (typically around 470-480 nm) and record the emission from 500 nm to 700 nm.
-
Record the wavelength of maximum emission (λmax) and the fluorescence intensity for each solvent.
-
Plot the λmax and fluorescence intensity as a function of the solvent polarity (e.g., using the dielectric constant or the Reichardt's dye parameter ET(30)). This will demonstrate the environmental sensitivity of the NBD probe.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate experimental workflows and the logic of NBD-based probes.
Caption: Workflow for synthesizing and analyzing an NBD-labeled biomolecule.
Caption: Mechanism of a "turn-on" NBD-based fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Cross-Reactivity of 4-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 4-Nitro-2,1,3-benzoxadiazole (NBD) derivatives, which are widely used as fluorogenic labeling reagents in biochemical and biomedical research.[1][2] Understanding the cross-reactivity of these probes is crucial for the accurate interpretation of experimental results and for the development of specific molecular sensors and drug delivery systems. This document summarizes key performance data, outlines experimental protocols for assessing cross-reactivity, and visualizes the underlying principles of their reactivity.
Introduction to NBD Derivatives and their Reactivity
This compound (NBD) derivatives, most notably 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are small, environmentally sensitive fluorophores.[2] They are inherently non-fluorescent but become highly fluorescent upon reaction with nucleophiles, primarily primary and secondary amines and thiols.[3] This reactivity, which forms the basis of their utility as labeling agents, is also the source of their potential cross-reactivity.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-rich amine or thiol attacks the electron-deficient carbon at the 4-position of the benzoxadiazole ring, displacing the halide leaving group.[4] This broad reactivity with two of the most common nucleophilic functional groups in biological systems necessitates a careful evaluation of their specificity for any given application.
Comparison of Common NBD Derivatives
The most widely used NBD derivatives are NBD-Cl and NBD-F. While they form the same fluorescent adduct upon reaction, their reactivity profiles differ significantly.
| Feature | NBD-Cl | NBD-F | Reference |
| Reactive Groups | Primary and secondary amines, thiols | Primary and secondary amines, thiols | [5][6] |
| Relative Reactivity | Less reactive | Significantly more reactive (e.g., the reaction with glycine is reported to be 500 times faster than with NBD-Cl) | [7] |
| Reaction Conditions | Typically pH 8-9 for amines | Milder conditions, shorter reaction times | [6][7] |
| Selectivity | Selectivity for thiols can be enhanced at a pH below 7 | Generally less selective due to higher reactivity | [5] |
| Stability | More stable to moisture | Should be stored and handled more carefully | [7] |
Quantitative Data on NBD Adducts
The fluorescence properties of NBD adducts are highly sensitive to the polarity of their local environment, a property known as solvatochromism.[2] This can be an advantage for studying conformational changes but also means that the fluorescence intensity can vary depending on the labeling site.
| Adduct Type | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Reference |
| NBD-amine | ~464 nm | ~512 nm in aqueous solutions | Generally higher than thiol adducts; decreases significantly in aqueous solutions | [7] |
| NBD-thiol | Varies | Varies | Generally weaker than amine adducts | [5] |
| NBD-Glycine | Not specified | Not specified | Not specified | [7] |
| NBD-Cysteine | Not specified | Not specified | Not specified | [1] |
Note: Specific quantum yields are highly dependent on the specific biomolecule and the solvent environment and are not always reported in a comparative context.
Experimental Protocols
To quantitatively assess the cross-reactivity of NBD derivatives, a combination of spectroscopic and chromatographic methods is recommended.
Protocol 1: Determination of Reactivity and Specificity by HPLC
This protocol allows for the separation and quantification of different NBD adducts, providing a direct measure of reactivity and cross-reactivity.
Materials:
-
NBD derivative (e.g., NBD-Cl or NBD-F) stock solution (10 mM in acetonitrile)
-
Solutions of test biomolecules (e.g., various amino acids, glutathione, bovine serum albumin) at known concentrations in a suitable buffer (e.g., 50 mM borate buffer, pH 8.5)
-
Reaction termination solution (e.g., 1 M HCl)
-
HPLC system with a C18 column and a fluorescence detector (λex ≈ 470 nm, λem ≈ 530 nm)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, mix the NBD derivative solution with each test biomolecule solution. A typical starting point is a 10-fold molar excess of the NBD derivative.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-30 minutes). Time course experiments are recommended to determine reaction kinetics.
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
HPLC Analysis: Inject an equal volume of each reaction mixture into the HPLC system.
-
Data Analysis: Quantify the peak areas of the different NBD adducts. The relative peak areas will indicate the extent of reaction with each biomolecule, providing a quantitative measure of cross-reactivity.
Protocol 2: Spectroscopic Analysis of Reaction Kinetics
This protocol provides a real-time measurement of the reaction rate with different nucleophiles.
Materials:
-
NBD derivative solution
-
Solutions of test biomolecules
-
Fluorometer with a temperature-controlled cuvette holder
Procedure:
-
Baseline Measurement: Record the fluorescence of the NBD derivative solution in the reaction buffer.
-
Reaction Initiation: Add a solution of the test biomolecule to the cuvette and immediately start recording the fluorescence intensity over time at the emission maximum of the expected adduct (e.g., ~530 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of the reaction can be determined from the slope of the curve. Comparing the initial rates for different biomolecules provides a measure of the relative reactivity of the NBD derivative.
Visualizing Reactivity and Experimental Workflow
Reaction Mechanism of NBD Derivatives
Caption: General reaction mechanism of NBD derivatives with amines or thiols.
Experimental Workflow for Assessing Cross-Reactivity
References
- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
A Comparative Guide to NBD-Labeled Lipids in Model Membranes for Researchers and Drug Development Professionals
Fluorescently labeled lipids are indispensable tools for investigating the complex dynamics of cellular membranes. Among these, lipids tagged with the nitrobenzoxadiazole (NBD) fluorophore have been extensively used to study lipid trafficking, metabolism, and membrane structure. This guide provides an objective comparison of various NBD-labeled lipids in model membrane systems, supported by experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Performance Comparison of NBD-Labeled Lipids
The choice of a fluorescent lipid analog is a critical decision that can significantly impact experimental outcomes. While NBD-labeled lipids are a cost-effective and widely used option, their photophysical properties can present challenges. The fluorescence of the NBD group is highly sensitive to its environment, which can be both an advantage for probing membrane properties and a source of potential artifacts.[1][2]
Photophysical Properties of NBD vs. Alternatives
A common alternative to NBD is the BODIPY fluorophore. The following table summarizes the key differences in their photophysical properties.
| Property | NBD (Nitrobenzoxadiazole) | BODIPY (Boron-dipyrromethene) | Significance for Membrane Studies |
| Excitation Wavelength (nm) | ~466 | ~505 | Both are compatible with standard green (FITC) filter sets.[1] |
| Emission Wavelength (nm) | ~536 | ~511 | NBD exhibits a larger Stokes shift, which can be beneficial in reducing spectral overlap.[1] |
| Quantum Yield | Environment-dependent, generally lower | High (often approaching 1.0) | BODIPY probes are significantly brighter, providing a better signal-to-noise ratio, which is advantageous for detecting lipids at low abundance.[1] |
| Photostability | Moderate; susceptible to photobleaching | High; more resistant to photobleaching | BODIPY is the preferred choice for time-lapse live-cell imaging and experiments requiring prolonged light exposure.[1] |
| Environmental Sensitivity | Highly sensitive to solvent polarity; fluorescence increases in nonpolar environments | Relatively insensitive to solvent polarity and pH | The environmental sensitivity of NBD can be leveraged to probe membrane properties but can also introduce artifacts.[1] |
Comparative Fluorescence Behavior of NBD-Labeled Phospholipids
The fluorescence properties of the NBD group are not only dependent on the fluorophore itself but also on the lipid to which it is attached and the composition of the host membrane.[2] Studies have shown that while the Stokes' shift of NBD-labeled phospholipids is largely unaffected by these factors, the fluorescence quantum yield can vary significantly.[2] This variation is primarily due to non-radiative deactivation processes and is influenced by the polarity of the local environment.[2] The NBD group in phospholipids typically resides in a region of relatively high polarity near the polar headgroups.[2]
The orientation of the NBD group within the membrane also plays a crucial role in its fluorescence lifetime. A longer fluorescence lifetime is observed when the nitro group of the NBD moiety is oriented towards the hydrophobic interior of the bilayer, compared to when it points towards the aqueous medium.[3]
Comparison of Common NBD-Labeled Lipid Analogs
The specific lipid to which the NBD fluorophore is attached dictates its biophysical behavior and utility in different assays.
| NBD-Labeled Lipid | Common Application | Performance Considerations & Potential Artifacts |
| NBD-PC (Phosphatidylcholine) | Studies of lipid transport and membrane dynamics. | In some cell types, M-C6-NBD-PC is sorted by vesicular transport to the vacuole for degradation.[4] |
| NBD-PE (Phosphatidylethanolamine) | Probing membrane fusion and lipid trafficking. | M-C6-NBD-PE is often internalized to the nuclear envelope/ER and mitochondria and is not typically transported to the vacuole.[4] |
| NBD-Ceramide | Staining of the Golgi apparatus and studies of sphingolipid metabolism. | Can exhibit high background fluorescence and is susceptible to photobleaching. At high concentrations, it may induce apoptosis.[1] |
| NBD-Cholesterol | Investigating cholesterol distribution and dynamics in membranes. | The location of the NBD group is critical. When attached to the flexible tail, it is deeply buried in the nonpolar region of the membrane.[5] In contrast, when attached to the hydroxyl group, it resides in the polar headgroup region.[6] The organization of 25-NBD-cholesterol can be heterogeneous, with both fast- and slow-diffusing species present in the membrane.[7] |
Visualizing Experimental Workflows and Molecular Structures
Diagrams are powerful tools for understanding complex experimental setups and molecular structures.
Caption: General structure of an NBD-labeled phospholipid.
Caption: Workflow of an NBD/Rhodamine lipid mixing assay.
Experimental Protocols
Preparation of NBD-Labeled Liposomes
This protocol describes the preparation of unilamellar vesicles (liposomes) incorporating NBD-labeled lipids.
-
Lipid Film Hydration: a. In a glass tube, mix the desired lipids (e.g., matrix lipid and NBD-labeled lipid) in chloroform.[8] b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.[8] c. Further dry the film under vacuum for at least 1 hour to remove residual solvent.[9]
-
Hydration and Vesicle Formation: a. Rehydrate the lipid film with the desired buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).[8] b. For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.[8]
-
Extrusion: a. To obtain vesicles with a uniform size distribution, extrude the liposome suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) using a mini-extruder.[8]
NBD/Rhodamine Lipid Mixing (Fusion) Assay
This assay is a classic method to monitor membrane fusion based on Förster Resonance Energy Transfer (FRET) between NBD (donor) and Rhodamine (acceptor).
-
Liposome Preparation: a. Prepare two populations of liposomes as described above: i. Labeled Liposomes: Containing both an NBD-labeled lipid (e.g., 0.8 mol% NBD-PE) and a Rhodamine-labeled lipid (e.g., 0.8 mol% Rhodamine-PE).[10] ii. Unlabeled Liposomes: Composed of only the matrix lipids.[10] b. Prepare "mock-fused" or calibrating liposomes containing a diluted concentration of both fluorophores (e.g., 0.08 mol%) to represent 100% fusion.[10][11]
-
Assay Procedure: a. In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific molar ratio (e.g., 1:9).[10][11] b. Set the fluorometer to the excitation wavelength of NBD (~460 nm) and monitor the emission at ~535 nm.[8][10] c. Record the initial fluorescence (F0), which represents 0% fusion.[10] d. Induce fusion by adding the agent of interest (e.g., protein, peptide, or Ca2+). e. Continuously monitor the increase in NBD fluorescence (Ft) as fusion occurs, leading to the dilution of the probes and a decrease in FRET. f. Determine the maximum fluorescence (Fmax) by either adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles or by measuring the fluorescence of the mock-fused liposomes.[8][10]
-
Data Analysis: a. Calculate the percentage of lipid mixing at time 't' using the following equation: % Lipid Mixing = [(Ft - F0) / (Fmax - F0)] * 100
Cellular Uptake and Trafficking of NBD-Lipids
This protocol outlines a general method for studying the internalization of NBD-labeled lipids in mammalian cells.
-
Cell Preparation: a. Seed cells on a glass-bottom dish and culture until they reach the desired confluency.[1] b. Before labeling, wash the cells with a suitable buffer (e.g., Tyrode's salt solution, TBSS).[1]
-
Preparation of NBD-Lipid Suspension: a. Prepare a stock solution of the NBD-lipid in a suitable solvent like DMSO or ethanol.[1] b. On the day of the experiment, dilute the stock solution in the desired buffer to the final working concentration (typically 1-5 µM). For some lipids like NBD-Ceramide, complexing with bovine serum albumin (BSA) is recommended.[1][9]
-
Cell Labeling: a. To inhibit potential degradation by phospholipases, you can pre-incubate the cells with inhibitors.[1][12] b. Add the NBD-lipid working solution to the cells and incubate for the desired time at a specific temperature (e.g., 20°C to suppress endocytosis).[1][13]
-
Imaging and Back-Exchange: a. Wash the cells to remove excess probe and image them using a fluorescence or confocal microscope to visualize total cellular uptake.[1] b. To distinguish between plasma membrane-localized and internalized lipid, perform a "back-exchange" by incubating the cells with a solution of fatty acid-free BSA. This removes the NBD-lipids from the outer leaflet of the plasma membrane.[1] c. Image the cells again to visualize only the internalized NBD-lipid.[1]
Conclusion
NBD-labeled lipids remain valuable tools for studying membrane biology. However, a thorough understanding of their photophysical properties and potential for artifacts is crucial for accurate data interpretation. For applications demanding high sensitivity and photostability, alternative probes like BODIPY-labeled lipids may offer superior performance. The choice of the lipid moiety is equally important, as it dictates the probe's localization and behavior within the membrane. By carefully considering these factors and employing appropriate experimental controls, researchers can effectively leverage NBD-labeled lipids to gain valuable insights into the intricate world of cellular membranes.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid transfer assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 11. encapsula.com [encapsula.com]
- 12. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of NBD-Based Enzyme Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of enzyme activity is paramount in biological research and drug discovery. A key component of these assays is the substrate, which must be specifically acted upon by the enzyme of interest to ensure reliable results. Among the various classes of fluorescent probes, those based on the nitrobenzoxadiazole (NBD) fluorophore have gained prominence due to their unique environmental sensitivity and small size.[1][2] This guide provides an objective comparison of NBD-based enzyme substrates with other alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tools for their studies.
The Importance of Substrate Specificity
NBD-Based Substrates: A Closer Look
NBD-based probes are valued for their sensitivity to the local environment; their fluorescence properties can change significantly upon enzymatic modification or binding, providing a clear signal of enzyme activity.[4][5] These small molecules can be synthetically attached to various targeting moieties, such as lipids, peptides, or other small molecules, to create specific substrates for a wide range of enzymes, including kinases, phosphatases, and lipases.[1][6][7]
One of the key advantages of NBD fluorophores is their reactivity toward amines and biothiols, which is often accompanied by distinct colorimetric and fluorescent changes.[1][2] For instance, non-fluorescent NBD ethers can be transformed into fluorescent NBD-NHR derivatives, a principle that has been successfully employed in fluorogenic enzyme assays.[1]
Comparison with Alternative Fluorescent Probes
While NBD-based substrates offer several advantages, a variety of other fluorescent probes are also commonly used in enzyme assays. Each class of probe has its own set of strengths and weaknesses.
| Substrate Type | Principle | Advantages | Disadvantages | Key Enzyme Classes |
| NBD-Based | Environmentally sensitive fluorescence | Small size, high sensitivity to local environment, versatile for various enzyme classes.[1][2] | Potential for non-specific binding, fluorescence can be influenced by factors other than enzyme activity.[8] | Kinases, Phosphatases, Lipases, ATPases.[1][6][9] |
| Coumarin-Based | Cleavage of a non-fluorescent coumarin derivative releases a highly fluorescent product. | High fluorescence quantum yield, good photostability. | Limited by the need for a cleavage event, potential for product inhibition. | Proteases, Glycosidases, Phosphatases. |
| Resorufin-Based | Enzymatic conversion of a non-fluorescent substrate to the highly fluorescent resorufin. | Long-wavelength emission minimizes background fluorescence from biological samples. | Susceptible to photobleaching, can be redox-sensitive. | Oxidoreductases, Peroxidases. |
| Luciferin-Based | Bioluminescent reaction catalyzed by luciferase, producing light. | Extremely high sensitivity, very low background signal. | Requires a specific enzyme (luciferase) and cofactors, can be expensive. | Reporter gene assays, ATPases. |
| BODIPY-Based | Bright and photostable fluorophore. | High brightness, good photostability, pH insensitive.[1] | Can be bulky, potentially interfering with enzyme-substrate recognition. | Kinases, Proteases. |
Experimental Protocols for Assessing Substrate Specificity
To rigorously assess the specificity of any enzyme substrate, a series of well-controlled experiments are necessary. Below are detailed methodologies for key experiments.
Enzyme Kinetics Assay
This fundamental assay determines the Michaelis-Menten constant (Km) and the catalytic rate (kcat), which together provide the specificity constant (kcat/Km).[3][10] A higher specificity constant indicates a more efficient and specific substrate.
Protocol:
-
Prepare a series of substrate concentrations: Dilute the NBD-based substrate and alternative substrates in the appropriate assay buffer to cover a range from well below to well above the expected Km.
-
Initiate the reaction: Add a fixed concentration of the purified enzyme to each substrate concentration. For continuous assays, immediately place the reaction in a fluorescence plate reader.[11]
-
Monitor fluorescence: Record the increase in fluorescence over time at the optimal excitation and emission wavelengths for the specific fluorophore.
-
Calculate initial velocities: Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine kinetic parameters: Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat by dividing Vmax by the enzyme concentration. The specificity constant is then calculated as kcat/Km.
Cross-Reactivity with Other Enzymes
This experiment evaluates whether the substrate is acted upon by other, potentially contaminating, enzymes.
Protocol:
-
Select a panel of relevant enzymes: Choose enzymes that are functionally related or likely to be present in the experimental system.
-
Perform single-enzyme assays: Incubate the NBD-based substrate at a fixed concentration with each of the selected enzymes individually.
-
Measure activity: Monitor the change in fluorescence over time as described in the enzyme kinetics assay.
-
Compare activities: A specific substrate should show a significantly higher reaction rate with the target enzyme compared to any of the other enzymes tested.
Competitive Inhibition Assay
This assay can further confirm that the substrate interacts with the active site of the target enzyme.
Protocol:
-
Use a known inhibitor: Select a well-characterized inhibitor specific to the target enzyme.
-
Perform the enzyme assay in the presence of the inhibitor: Run the standard enzyme kinetics assay with the NBD-based substrate in the presence of varying concentrations of the inhibitor.
-
Analyze the data: A competitive inhibitor will increase the apparent Km of the substrate without affecting Vmax. This pattern confirms that the substrate and inhibitor are competing for the same binding site.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrobenzofurazan-Based Fluorescent Probes [manu56.magtech.com.cn]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme assay - Wikipedia [en.wikipedia.org]
Inter-Laboratory Validation of NBD-Based Analytical Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the robust and reliable quantification of amines and thiols is paramount. Analytical methods based on the fluorescent labeling agent 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) offer a sensitive approach for this purpose. This guide provides an objective comparison of NBD-based analytical methods with common alternatives, supported by a summary of synthesized inter-laboratory validation data and detailed experimental protocols.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision that directly impacts data quality and reliability. The following tables summarize the performance characteristics of a representative NBD-based HPLC with fluorescence detection (HPLC-FLD) method, benchmarked against a common alternative, o-phthalaldehyde (OPA)-based HPLC-FLD, and a more advanced technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inter-laboratory validation data presented here is a realistic, synthesized representation derived from typical performance characteristics reported in single-laboratory validation studies, intended to illustrate the expected outcomes of a multi-laboratory study.
Table 1: Inter-Laboratory Validation Data Summary for Amino Acid Analysis (Hypothetical Data)
| Parameter | NBD-Cl HPLC-FLD | OPA/FMOC HPLC-FLD[1][2] | Underivatized LC-MS/MS[3][4] |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 pmol | 1 - 10 pmol | 0.1 - 1.0 pmol |
| Limit of Quantitation (LOQ) | 1.5 - 6.0 pmol | 3 - 30 pmol | 0.3 - 3.0 pmol |
| Accuracy (% Recovery) | 92 - 108% | 90 - 110% | 95 - 105% |
| Precision (RSD%) | |||
| - Intra-laboratory | < 4% | < 5% | < 3% |
| - Inter-laboratory | < 7% | < 8% | < 5% |
| Specificity | High | High (potential interference from reagent by-products) | Very High |
| Throughput | Moderate | Moderate | High |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | NBD-Cl HPLC-FLD | OPA/FMOC HPLC-FLD | Underivatized LC-MS/MS |
| Principle | Pre-column derivatization with NBD-Cl to form fluorescent adducts. | Pre-column derivatization with OPA for primary amines and FMOC for secondary amines. | Direct analysis of amino acids based on their mass-to-charge ratio. |
| Advantages | Stable derivatives, good sensitivity. | Fast reaction for primary amines, automated methods available. | High specificity and sensitivity, no derivatization required. |
| Disadvantages | Longer reaction times, potential for reagent hydrolysis. | OPA derivatives can be unstable, FMOC reagent can interfere. | Higher instrument cost and complexity. |
| Typical Application | Amino acid and biogenic amine analysis in various matrices. | Routine amino acid analysis in biological fluids and food samples. | Metabolomics, clinical diagnostics, and research applications requiring high sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Protocol 1: NBD-Cl Derivatization of Amino Acids for HPLC-FLD Analysis
This protocol describes the pre-column derivatization of amino acids with NBD-Cl.
1. Reagents and Materials:
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) solution (10 mM in methanol)
-
Borate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (HCl, 0.1 M)
-
Amino acid standards or sample extract
-
HPLC-grade methanol and water
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amino acid standard or sample with 100 µL of 0.1 M borate buffer (pH 9.5).
-
Add 100 µL of 10 mM NBD-Cl solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath, protected from light.
-
Cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 470 nm, Emission at 530 nm.
Protocol 2: Inter-Laboratory Validation Study Design
A robust inter-laboratory validation study is essential to establish the reproducibility and reliability of an analytical method.
1. Objective: To assess the precision, accuracy, and robustness of the NBD-Cl HPLC-FLD method for the quantification of a specific panel of amino acids across multiple laboratories.
2. Participating Laboratories: A minimum of 5-8 laboratories with the required instrumentation and expertise should be recruited.
3. Study Materials:
-
A single, homogenous batch of a certified amino acid standard mixture.
-
Three blind samples with varying, but known, concentrations of the amino acids in a representative matrix (e.g., plasma, cell culture media).
-
A detailed, standardized analytical protocol (as described in Protocol 1).
-
A data reporting template.
4. Experimental Design:
-
Each laboratory will receive the standard mixture, the three blind samples, and the analytical protocol.
-
Each laboratory will perform the analysis on two separate days, with a minimum of three replicate injections for each sample and standard level.
-
The raw data, including peak areas and retention times, along with calculated concentrations, will be submitted to a central coordinating body for statistical analysis.
5. Data Analysis:
-
Statistical analysis will be performed to determine intra- and inter-laboratory precision (repeatability and reproducibility) using analysis of variance (ANOVA).
-
Accuracy will be assessed by comparing the mean measured concentrations of the blind samples to their true values.
-
Robustness can be evaluated by introducing small, deliberate variations to the method parameters in a subset of laboratories (e.g., pH of the buffer, incubation temperature).
Visualizations
Signaling Pathway: Glutathione Biosynthesis and its Role in Redox Signaling
NBD-based fluorescent probes are valuable tools for studying cellular processes involving thiols, such as the antioxidant glutathione (GSH).[5][6][7][8][9] The following diagram illustrates the key steps in glutathione biosynthesis and its central role in cellular redox homeostasis, a pathway where NBD probes can be used to visualize and quantify GSH levels.[10][11][12][13][14]
Caption: Glutathione biosynthesis pathway and its role in redox signaling.
Experimental Workflow: Inter-Laboratory Validation
The successful execution of an inter-laboratory validation study relies on a well-defined and coordinated workflow. This diagram outlines the key stages, from the initial planning to the final data analysis and reporting.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione in plants: biosynthesis and physiological role in environmental stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]
- 10. Ratiometric fluorescence imaging of cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design of reversible fluorescent probes for live-cell imaging and quantification of fast glutathione dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence imaging of cellular glutathione using a latent rhodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mengwanglab.org [mengwanglab.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Nitro-2,1,3-benzoxadiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Nitro-2,1,3-benzoxadiazole and its derivatives, such as 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). The following protocols are synthesized from safety data sheets and general laboratory safety guidelines to offer a clear and actionable plan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound derivatives. These compounds are typically classified with the following hazards:
-
Skin Irritation: Can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Acute Toxicity: May be harmful or toxic if swallowed.[3]
Therefore, adherence to strict safety protocols is non-negotiable. Always handle these compounds within a well-ventilated area or a chemical fume hood to prevent the dispersion of dust.[1] Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.[1][2]
-
Lab Coat: To protect clothing and skin.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Ingestion: Rinse the mouth and seek immediate medical advice.[1]
Quantitative Hazard Summary
For quick reference, the key hazard classifications for related compounds are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |
Step-by-Step Disposal Protocol
The disposal of this compound and its derivatives must be conducted in accordance with local and national regulations. The primary directive is to entrust the disposal to a licensed waste disposal company.[1] The following steps outline a compliant and safe workflow:
-
Waste Identification and Segregation:
-
Properly identify the waste as hazardous, noting its chemical composition.
-
Do not mix this waste with other waste streams to avoid unintended chemical reactions.
-
Keep it separate from non-hazardous laboratory trash.
-
-
Containerization:
-
Use a dedicated, compatible, and well-labeled hazardous waste container. The container must be in good condition, leak-proof, and have a secure cap.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: this compound.
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.[2]
-
For specific derivatives like NBD-F, storage in a freezer under inert gas may be required.[1] Always refer to the specific storage conditions for the compound .
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its chemical identity and quantity.
-
-
Decontamination of Empty Containers:
-
Before disposing of the original, empty chemical container, ensure it is thoroughly decontaminated by rinsing it multiple times with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the container can be disposed of in accordance with institutional guidelines, which may include recycling or disposal as regular laboratory waste.
-
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the following workflow diagram.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety office for specific guidance.
References
Personal protective equipment for handling 4-Nitro-2,1,3-benzoxadiazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Nitro-2,1,3-benzoxadiazole (NBD) and its derivatives in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogues are classified as hazardous chemicals that can cause skin and eye irritation.[1] Therefore, adherence to stringent safety measures is paramount. The primary hazards include acute toxicity if swallowed and irritation upon contact with skin and eyes.
A multi-layered approach to personal protective equipment is necessary to ensure the user's safety. This includes protection for the eyes, face, hands, and body.
| PPE Category | Recommended Equipment | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should always be worn. A face shield is recommended where there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | High-performance nitrile gloves are suitable for handling. For prolonged or heavy-duty use, consider gloves with EN 374 Type A chemical resistance.[3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn. For operations with a higher risk of splashing, a chemical-resistant splash-proof apron is recommended.[3] |
| Respiratory Protection | Not typically required under normal use | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust or vapors.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Treat as hazardous waste. Do not dispose of down the drain or in regular trash. The waste must be collected in a designated, properly labeled, and sealed container.[6][7] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container that is clearly labeled.[6][7] |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in a designated container. |
| Empty Containers | The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations. |
All hazardous waste must be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[6]
Experimental Protocol: General Procedure for Amine Derivatization
This compound derivatives are often used as fluorescent labeling agents for primary and secondary amines.[8]
-
Dissolve the amine-containing compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Add a solution of the this compound derivative in the same solvent dropwise to the amine solution while stirring.[8]
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by a suitable analytical method like thin-layer chromatography (TLC).[8]
-
Upon completion, the reaction mixture may be worked up by acidification and extraction with an organic solvent.[8]
-
The resulting fluorescently labeled product can then be purified, typically by column chromatography.[8]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
